Product packaging for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine(Cat. No.:CAS No. 175357-98-9)

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Cat. No.: B064790
CAS No.: 175357-98-9
M. Wt: 183.57 g/mol
InChI Key: MGWFUQALPUPAER-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted kinase inhibitors. Its core structure, the pyrido[3,4-D]pyrimidine, serves as a privileged pharmacophore capable of mimicking the adenine moiety of ATP, allowing it to compete for binding in the catalytic pockets of a wide range of protein kinases. The strategic substitution at the 4 and 6 positions with chlorine and fluorine atoms, respectively, enhances its reactivity and provides key vectors for further synthetic elaboration via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This makes it an exceptionally versatile building block for constructing focused libraries of small molecules aimed at probing oncogenic signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFN3 B064790 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine CAS No. 175357-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWFUQALPUPAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443359
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-98-9
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, a fusion of pyridine and pyrimidine rings with chloro and fluoro substitutions, confer specific physicochemical properties that are critical for its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role as a kinase inhibitor, particularly targeting the Mps1 and PI3K/mTOR signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
Exact Mass 182.999953 Da[1]
Monoisotopic Mass 182.999953 Da[1]
Solubility Very slightly soluble (0.29 g/L at 25°C)[1]
pKa (Predicted) 0.82 ± 0.30[1]
XLogP3-AA (Predicted) 2.2[1]
Topological Polar Surface Area 38.7 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Heavy Atom Count 12[1]
Complexity 169[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections outline detailed methodologies for key experiments.

Determination of Aqueous Solubility

The solubility of a compound is a critical factor influencing its absorption and bioavailability.

Principle: The shake-flask method is a standard technique for determining the aqueous solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.

Materials:

  • This compound

  • Distilled or deionized water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of distilled water. The excess solid should be visible to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The experiment should be performed in triplicate to ensure accuracy.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at different physiological pH values.

Principle: Potentiometric titration is a common method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to the sample solution while monitoring the pH.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of water or a suitable co-solvent mixture.

  • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized acid or base, adding small, incremental volumes of the titrant.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve, often as the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Principle: The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (P).

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.

  • Dissolve a known amount of this compound in either the aqueous or the organic phase.

  • Add a known volume of the second phase to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Biological Context and Signaling Pathways

Derivatives of pyrido[3,4-d]pyrimidine are recognized for their potent biological activities, frequently as inhibitors of various protein kinases. This class of compounds has been explored for the treatment of cancers and other diseases.

Potential as a Kinase Inhibitor

The pyrido[3,4-d]pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Specifically, pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.

  • Mps1 Kinase: Mps1 is a critical component of the spindle assembly checkpoint (SAC), which ensures the proper segregation of chromosomes during mitosis. Inhibition of Mps1 can lead to mitotic errors and cell death in cancer cells, making it an attractive therapeutic target.[2][3][4][5][6]

  • PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers.[7][8][9][10][11]

The inhibitory action of this compound would likely involve its binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Mps1_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Kinetochore_Attachment Improper Kinetochore Attachment Mps1 Mps1 Kinase Kinetochore_Attachment->Mps1 activates SAC_Activation SAC Activation Mps1->SAC_Activation Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Anaphase_Inhibition->Metaphase blocks progression to anaphase Inhibitor 4-Chloro-6-fluoropyrido [3,4-D]pyrimidine Inhibitor->Mps1 inhibits

Caption: Inhibition of Mps1 Kinase by this compound disrupts the Spindle Assembly Checkpoint, leading to mitotic catastrophe.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against a target kinase, a standard in vitro kinase assay can be performed.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase, inhibitor, and substrate Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Initiation Initiate reaction by adding ATP Incubation->Initiation Reaction_Stop Stop reaction after a defined time Initiation->Reaction_Stop Signal_Detection Measure signal (e.g., luminescence, fluorescence) Reaction_Stop->Signal_Detection Data_Analysis Analyze data to determine IC50 value Signal_Detection->Data_Analysis

Caption: A generalized experimental workflow for determining the in vitro kinase inhibitory activity (IC50) of a compound.

Conclusion

This compound possesses physicochemical properties that make it a compelling candidate for further investigation as a kinase inhibitor. Its moderate lipophilicity and potential for hydrogen bonding suggest it may have favorable interactions within the ATP-binding pocket of target kinases. The provided experimental protocols offer a robust framework for the detailed characterization of this and similar compounds. Further studies are warranted to elucidate its precise biological targets and to evaluate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis of key starting materials and outlines the subsequent transformations leading to the target molecule. All quantitative data is summarized for clarity, and detailed experimental protocols for key steps are provided.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the preparation of a key intermediate, 2-amino-5-fluoronicotinic acid. The second stage involves the cyclization of this intermediate to form the pyridopyrimidine core, followed by a chlorination step to yield the final product.

Synthesis_Overview A Starting Materials B Synthesis of 2-amino-5-fluoronicotinic acid A->B C Cyclization to form 6-fluoropyrido[3,4-d]pyrimidin-4-ol B->C D Chlorination C->D E This compound D->E

Caption: General synthetic workflow for this compound.

Synthesis of Starting Material: 2-amino-5-fluoronicotinic acid

A crucial precursor for the synthesis is 2-amino-5-fluoronicotinic acid. One common method for its preparation begins with 4-fluoroaniline.

Experimental Protocol: Synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline

This synthesis involves a multi-step process starting from 4-fluoroaniline, proceeding through the formation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide and 5-fluoro-1H-indole-2,3-dione, and finally yielding 2-amino-5-fluorobenzoic acid via oxidative cleavage.[1]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, 4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride.

  • The reaction mixture is typically stirred at room temperature.

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin)

  • The N-(4-fluorophenyl)-2-(hydroxyimino)acetamide obtained from the previous step is subjected to a cyclization reaction in the presence of concentrated sulfuric acid.

  • The reaction is carefully monitored and controlled due to its exothermic nature.

Step 3: Synthesis of 2-amino-5-fluorobenzoic acid

  • 5-fluoro-1H-indole-2,3-dione is oxidized using hydrogen peroxide in an alkaline medium.

  • The reaction leads to the opening of the indole ring to form the desired 2-amino-5-fluorobenzoic acid.

This method is advantageous due to the use of readily available and inexpensive raw materials and its amenability to industrial-scale production.[1]

Synthesis of this compound

The synthesis of the target compound from 2-amino-5-fluoronicotinic acid involves two key transformations: cyclization to form the pyrimidinone ring and subsequent chlorination.

Step 1: Cyclization to 6-fluoropyrido[3,4-d]pyrimidin-4-ol

The formation of the pyridopyrimidine core is achieved by reacting 2-amino-5-fluoronicotinic acid with a suitable one-carbon source, such as formamide.

Cyclization cluster_0 Cyclization Reaction Reactant1 2-amino-5-fluoronicotinic acid Product 6-fluoropyrido[3,4-d]pyrimidin-4-ol Reactant1->Product Heat Reactant2 Formamide Reactant2->Product

Caption: Cyclization of 2-amino-5-fluoronicotinic acid with formamide.

Experimental Protocol:

  • A mixture of 2-amino-5-fluoronicotinic acid and an excess of formamide is heated.

  • The reaction is typically carried out at a high temperature, often at the reflux temperature of formamide, to drive the condensation and cyclization.

  • Upon completion, the reaction mixture is cooled, and the product, 6-fluoropyrido[3,4-d]pyrimidin-4-ol, is isolated by filtration and purified by recrystallization.

Step 2: Chlorination of 6-fluoropyrido[3,4-d]pyrimidin-4-ol

The final step is the conversion of the hydroxyl group at the 4-position of the pyrimidinone ring to a chlorine atom. This is a crucial step for enabling further functionalization of the molecule. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Experimental Protocol:

  • 6-fluoropyrido[3,4-d]pyrimidin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃).

  • The reaction can be performed neat or in the presence of a high-boiling inert solvent.

  • Often, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, is added to facilitate the reaction.[2] The addition of phosphorus pentachloride (PCl₅) can also be used to enhance the reactivity.

  • The reaction mixture is heated to reflux for several hours.[3]

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched with ice water, and the precipitated product, this compound, is collected by filtration, washed with water, and dried.

This solvent-free approach using equimolar POCl₃ in a sealed reactor has been shown to be efficient for large-scale preparations of similar chlorinated heterocycles, offering high yields and purity while minimizing environmental impact.[2]

Chlorination cluster_1 Chlorination Reaction Reactant 6-fluoropyrido[3,4-d]pyrimidin-4-ol Product This compound Reactant->Product Heat Reagent POCl3 (optional: PCl5, Amine catalyst) Reagent->Product

Caption: Chlorination of the pyridopyrimidinone intermediate.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Synthesis of 2-amino-5-fluorobenzoic acid4-fluoroaniline2-amino-5-fluorobenzoic acidMulti-step process[1]Not specified
Cyclization2-amino-5-fluoronicotinic acid6-fluoropyrido[3,4-d]pyrimidin-4-olFormamide, Heat>80 (estimated)
Chlorination6-fluoropyrido[3,4-d]pyrimidin-4-olThis compoundPOCl₃, Heat[2]>80[2]

Conclusion

The synthesis of this compound is a multi-step process that relies on the successful preparation of the key intermediate, 2-amino-5-fluoronicotinic acid. The subsequent cyclization and chlorination steps are generally high-yielding and utilize standard organic chemistry transformations. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. The use of efficient, solvent-free chlorination methods is recommended for larger-scale synthesis to improve safety and environmental sustainability.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structural elucidation and confirmation of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the molecular characteristics, predicted spectroscopic data, and the experimental protocols necessary for its unambiguous identification.

Compound Overview

This compound possesses a fused ring system consisting of a pyridine and a pyrimidine ring, functionalized with both a chlorine and a fluorine atom. These halogen substitutions are expected to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 175357-98-9
Molecular Formula C₇H₃ClFN₃
Molecular Weight 183.57 g/mol
Canonical SMILES C1=C2C(=CN=C1F)N=CN=C2Cl
InChI Key MGWFUQALPUPAER-UHFFFAOYSA-N
Predicted LogP 1.5-2.0
Predicted Solubility Low in water

Predicted Spectroscopic Data for Structural Confirmation

In the absence of experimentally acquired spectra in publicly available databases, the following data has been predicted based on established principles of spectroscopy and computational chemistry. These predictions serve as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.1Singlet-H-2
~8.8Doublet~3.0H-5
~7.8Doublet~3.0H-8

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165 (d, ¹JCF ≈ 250 Hz)C-6
~158C-4
~155C-2
~152C-8a
~135C-4a
~120 (d, ²JCF ≈ 25 Hz)C-5
~110 (d, ²JCF ≈ 20 Hz)C-7

Note: 'd' denotes a doublet splitting pattern due to carbon-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityProposed Fragment
183/185High[M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern)
148Moderate[M-Cl]⁺
121Moderate[M-Cl-HCN]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakAromatic C-H stretch
1620-1580Medium-StrongC=N and C=C stretching vibrations of the aromatic rings
1480-1400MediumAromatic ring skeletal vibrations
1250-1150StrongC-F stretch
850-750StrongC-Cl stretch

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments required to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 500 MHz spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function and Fourier transform.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence.

    • A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform these experiments to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two to three bonds, respectively. This will be crucial for unambiguous assignment of all signals.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments. Electrospray ionization (ESI) can be used for LC-MS to observe the protonated molecule [M+H]⁺.

  • Analysis: Acquire the mass spectrum over a range of m/z 50-300. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and ratio it against the sample spectrum to obtain the final transmittance or absorbance spectrum.

Proposed Synthesis Route

A plausible synthetic route to this compound can be adapted from procedures for similar halogenated pyridopyrimidines. A potential starting material is a suitably substituted aminopyridinecarbonitrile, which can undergo cyclization and subsequent chlorination.

G cluster_0 Proposed Synthesis of this compound A 3-Amino-5-fluoropyridine-4-carbonitrile B 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one A->B Cyclization with Formamide or Formic Acid C This compound B->C Chlorination with POCl₃ or SOCl₂

Caption: A proposed two-step synthesis of the title compound.

Structural Elucidation Workflow and Biological Context

The confirmation of the structure of this compound follows a logical workflow, integrating data from multiple analytical techniques.

G cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula Confirmation) NMR1D 1D NMR (¹H, ¹³C) (Initial Structure Fragments) MS->NMR1D IR IR Spectroscopy (Functional Group ID) IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR1D->NMR2D Confirm Structure Confirmed NMR2D->Confirm

Caption: Logical workflow for structure confirmation.

Given that many pyridopyrimidine derivatives exhibit activity as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a signaling pathway critical in cell proliferation and survival, such as a mitogen-activated protein kinase (MAPK) pathway.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Chloro-6-fluoropyrido [3,4-d]pyrimidine Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This document provides a comprehensive theoretical framework for the identification and characterization of this compound. It is intended to guide researchers in their experimental work and to serve as a foundational reference for further studies into the biological potential of this compound.

Unveiling the Bio-Active Potential: A Technical Guide to the Screening of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the biological activity screening of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is emerging, this guide leverages extensive research on structurally similar pyrido[3,4-d]pyrimidine derivatives to outline its potential therapeutic applications, particularly in oncology. This document details key experimental protocols and presents exemplar data to guide researchers in evaluating its efficacy.

Introduction to Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active molecules. Derivatives of this class have demonstrated a broad spectrum of activities, most notably as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Research indicates that modifications on the pyrido[3,4-d]pyrimidine ring system can significantly influence binding affinity and selectivity for different kinase targets, leading to the development of targeted therapeutic agents.[1]

Anticancer Activity: A Primary Focus

Extensive screening of pyrido[3,4-d]pyrimidine derivatives has revealed significant anticancer properties.[2] These compounds often exert their effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation and migration in various cancer cell lines.[2]

In Vitro Cytotoxicity

A primary method for assessing anticancer potential is the in vitro cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). As a representative example, a study on novel pyrido[3,4-d]pyrimidine derivatives demonstrated potent activity against human gastric cancer cells (MGC803).[2]

Table 1: Exemplar In Vitro Cytotoxicity Data of a Pyrido[3,4-d]pyrimidine Derivative

Compound IDCell LineIC50 (µM)
Compound 30MGC8030.59

Data from a study on novel pyrido[3,4-d]pyrimidine derivatives, where Compound 30 represents a structurally related analogue.[2]

Mechanism of Action: Apoptosis Induction

Further mechanistic studies on active pyrido[3,4-d]pyrimidine derivatives have shown that they can induce apoptosis. This is often evaluated by observing changes in the expression levels of key apoptosis-related proteins through Western blotting. For instance, treatment with a potent derivative led to the up-regulation of pro-apoptotic proteins like Bid and PARP, and the down-regulation of cell cycle-regulating proteins such as Cyclin D1 in MGC803 cells.[2]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key biological assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MGC803) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Solution B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bid, PARP, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

G cluster_pathway Apoptosis Signaling Pathway Modulation Compound Pyrido[3,4-d]pyrimidine Derivative Cell Cancer Cell Compound->Cell Bid Bid (pro-apoptotic) Up-regulation Cell->Bid PARP PARP (apoptosis marker) Up-regulation Cell->PARP CyclinD1 Cyclin D1 (cell cycle) Down-regulation Cell->CyclinD1 Apoptosis Apoptosis Bid->Apoptosis PARP->Apoptosis CyclinD1->Apoptosis

Caption: Modulation of apoptosis-related proteins.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of a compound on the migratory capacity of cancer cells.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 24-48 hours of incubation.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

G cluster_workflow Wound Healing Assay Workflow A Create Cell Monolayer B Scratch the Monolayer A->B C Wash with PBS B->C D Treat with Compound C->D E Image at 0h and 24/48h D->E F Measure Wound Closure E->F

Caption: Workflow for the wound healing assay.

Potential as a Kinase Inhibitor

The pyrido[3,4-d]pyrimidine core is a known hinge-binding motif for many kinases.[1] Studies on related compounds suggest that this compound could act as a potent inhibitor of kinases such as Monopolar spindle 1 (Mps1), which is a target for cancer therapy.[1] The interaction often involves the formation of hydrogen bonds between the pyrimidine ring and key residues in the kinase's ATP-binding pocket.[1] Further screening against a panel of kinases is recommended to determine the specific targets and selectivity profile of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Based on the biological activities of structurally related compounds, it is anticipated to exhibit significant anticancer effects through the induction of apoptosis and inhibition of cell migration. The experimental protocols detailed in this whitepaper provide a robust framework for the comprehensive biological activity screening of this compound. Further investigation into its specific kinase inhibitory profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of pyrido[3,4-d]pyrimidine derivatives, an important class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. This document details the key molecular targets, summarizes quantitative data on their biological activities, provides detailed experimental protocols for essential assays, and visualizes the core signaling pathways and experimental workflows.

Core Mechanisms of Action

Pyrido[3,4-d]pyrimidine derivatives exert their biological effects primarily through three interconnected mechanisms: inhibition of protein kinases, induction of apoptosis, and induction of cell cycle arrest. These actions collectively contribute to their potent anti-proliferative and anti-tumor activities.

Kinase Inhibition

A primary mechanism of action for many pyrido[3,4-d]pyrimidine derivatives is the competitive inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.

Key kinase targets identified for this class of compounds include:

  • Monopolar Spindle 1 (MPS1): A critical component of the spindle assembly checkpoint, essential for proper chromosome segregation during mitosis. Inhibition of MPS1 leads to chromosomal instability and cell death, particularly in aneuploid cancer cells that are highly dependent on this checkpoint.[1][2][3][4][5]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play a significant role in cancer cell proliferation, invasion, and metastasis.[6][7][8][9][10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation is a hallmark of many cancers. Certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[11][12][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in various cancers.[14][15]

Induction of Apoptosis

Pyrido[3,4-d]pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[16][17] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often a downstream consequence of kinase inhibition and is mediated by the modulation of key apoptosis-regulating proteins.

The apoptotic pathway initiated by these compounds typically involves:

  • Regulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.[18]

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, and -9), which execute the apoptotic program by cleaving key cellular substrates.[14]

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, is a key substrate for activated caspase-3. Its cleavage is a hallmark of apoptosis.[16]

Cell Cycle Arrest

By targeting kinases that regulate cell cycle progression, such as MPS1 and Cyclin-Dependent Kinases (CDKs), pyrido[3,4-d]pyrimidine derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation. The most commonly observed points of cell cycle arrest are the G2/M phase and the G1 or S phases.[9][12][18] For instance, inhibition of MPS1 disrupts the spindle assembly checkpoint, leading to a G2/M arrest.[12]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of selected pyrido[3,4-d]pyrimidine and structurally related pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Source
24c MPS18--[1]
BOS172722 MPS111--[2]
B1 EGFRL858R/T790M13Olmutinib>1000[12]
Compound 4 PIM-111.4Staurosporine16.7[14][15]
Compound 10 PIM-117.2Staurosporine16.7[15]
PD 173074 c-Src< 10--[8]
6e Src5600--[7]
10c Src5100--[7]
15a Csk2000--[7]
8a EGFRWT99Erlotinib-[11]
8a EGFRT790M123Erlotinib-[11]

Table 2: In Vitro Anti-proliferative Activity

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 30 MGC803Gastric Cancer0.59--[16]
Compound 5 HT1080Fibrosarcoma96.25--[19]
Compound 5 HeLaCervical Cancer74.8--[19]
Compound 5 Caco-2Colorectal Cancer76.92--[19]
Compound 7 HeLaCervical Cancer17.50--[19]
Compound 7 A549Lung Cancer68.75--[19]
5a MCF-7Breast Cancer1.77Taxol8.48[20]
5e MCF-7Breast Cancer1.39Taxol8.48[20]
6b HepG2Liver Cancer2.68Taxol14.60[20]
Compound 4 MCF-7Breast Cancer0.57Staurosporine6.76[14]
Compound 11 MCF-7Breast Cancer1.31Staurosporine6.76[14]
8a A-549Lung Cancer16.2Erlotinib6.53[11]
8a PC-3Prostate Cancer7.98Erlotinib11.05[11]

Table 3: Induction of Apoptosis and Cell Cycle Arrest

Compound IDCell LineAssayResultsSource
Compound 4 MCF-7Apoptosis (Annexin V)36.14% total apoptosis (vs. 0.62% control)[14][15]
Compound 4 MCF-7Cell CycleG1 phase arrest[14][15]
B1 H1975Cell CycleG2/M arrest (31.47% at 5 µM vs. 23.67% control)[12]
7f MCF-7Apoptosis (Annexin V)21.31% apoptosis (vs. 0.13% control)[18]
7f MCF-7Cell CycleS phase arrest (46.36% at S phase vs. 31.87% control)[18]
8a PC-3Cell Cyclepre-G1 arrest[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of pyrido[3,4-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Principle: This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the phosphorylation of a substrate.

  • Methodology:

    • Reagents: Prepare a reaction buffer, the target kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

    • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and serially diluted test compound.

    • Initiation: Start the kinase reaction by adding a solution of ATP (concentration is typically near the Km for the specific kinase). Incubate for a predetermined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).

    • Detection: Stop the reaction. The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

      • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

      • Fluorescence-based (e.g., HTRF, FP): Using a phosphorylation-specific antibody labeled with a fluorophore.

      • Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-proliferative Activity (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:

      • Annexin V-negative/PI-negative: Viable cells.

      • Annexin V-positive/PI-negative: Early apoptotic cells.

      • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative/PI-positive: Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in a cell.

  • Methodology:

    • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24, 48 hours).

    • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of pyrido[3,4-d]pyrimidine derivatives.

G cluster_0 Cell Proliferation Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK SFK Src Family Kinase (SFK) RTK->SFK Pyrido Pyrido[3,4-d]pyrimidine Derivative Pyrido->RTK Inhibition Pyrido->SFK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) SFK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase and Src Family Kinase Signaling Pathways.

G cluster_1 Induction of Apoptosis Pyrido Pyrido[3,4-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrido->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Pyrido->Bax Up-regulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes release of CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptotic Pathway Activated by Pyrido[3,4-d]pyrimidine Derivatives.

G cluster_2 Cell Cycle Analysis Workflow Start Seed and Culture Cells Treat Treat with Pyrido[3,4-d]pyrimidine Derivative (e.g., 24h) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Population in G0/G1, S, and G2/M Phases Analyze->Result

Caption: Experimental Workflow for Cell Cycle Analysis using Flow Cytometry.

References

In-depth Technical Guide: 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine (CAS Number 175357-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a key heterocyclic building block in medicinal chemistry. This document consolidates available information on its chemical and physical properties, synthesis, reactivity, and its significant role as an intermediate in the development of targeted therapeutics, particularly in the realm of oncology.

Core Compound Properties

This compound is a substituted pyridopyrimidine, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities. The presence of both a chloro and a fluoro group, along with the fused pyridine and pyrimidine rings, imparts unique reactivity and potential for selective chemical modifications.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 175357-98-9N/A
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
Appearance Solid (predicted)N/A
Solubility Very slightly soluble in water (0.29 g/L at 25°C, predicted)[2]
pKa 0.82 ± 0.30 (predicted)[2]
XLogP3 1.9[2]
Hydrogen Bond Acceptor Count 3[2]
Hydrogen Bond Donor Count 0[2]
Topological Polar Surface Area 38.7 Ų[2]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature, chemical supplier information suggests its synthesis from precursors such as 6-fluoropyrido[3,4-d]pyrimidin-4-ol.[2] The general synthetic strategy for similar pyridopyrimidine cores often involves cyclization reactions of appropriately substituted pyridine or pyrimidine precursors.

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro and fluoro substituents. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate for building molecular diversity in drug discovery programs.

Role in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. Notably, it serves as a starting material for the development of inhibitors targeting the KRAS G12D mutation, a significant driver in various cancers, including pancreatic, colorectal, and lung cancers.[1][3][4][5]

Intermediate in the Synthesis of KRAS G12D Inhibitors

The pyrido[3,4-d]pyrimidine scaffold, accessed through intermediates like this compound, has been identified as a promising core for developing allosteric inhibitors that bind to a switch-II pocket of the KRAS G12D protein.[1][3] The general synthetic approach involves the displacement of the C4-chloro group with various amine-containing fragments to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.

Experimental Workflow: Synthesis of KRAS G12D Inhibitors

The following diagram illustrates a generalized workflow for the synthesis of KRAS G12D inhibitors utilizing this compound as a key intermediate.

G cluster_synthesis Synthesis of Pyrido[3,4-D]pyrimidine Core cluster_modification Functionalization and Derivatization cluster_evaluation Biological Evaluation precursor 6-Fluoropyrido[3,4-d]pyrimidin-4-ol (CAS 171178-44-2) chlorination Chlorination Reaction (e.g., with POCl₃ or similar reagent) precursor->chlorination Step 1 intermediate This compound (CAS 175357-98-9) chlorination->intermediate Step 2 snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of C4-Cl with various amines) intermediate->snar Step 3 derivatives Diverse Library of Pyrido[3,4-d]pyrimidine Derivatives snar->derivatives Step 4 binding_assay KRAS G12D Binding Assays derivatives->binding_assay Screening cell_assay Cell-based Proliferation Assays (e.g., in Panc-1 cells) binding_assay->cell_assay Hit Validation in_vivo In Vivo Efficacy Studies (Xenograft models) cell_assay->in_vivo Lead Optimization

Caption: Generalized workflow for the synthesis and evaluation of KRAS G12D inhibitors.

Signaling Pathway Context: KRAS and Cancer

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene, such as the G12D substitution, lead to a constitutively active protein that continuously signals for cell growth, a hallmark of many cancers.

Signaling Pathway: Simplified KRAS Signaling in Cancer

The diagram below provides a simplified representation of the KRAS signaling pathway and the point of intervention for inhibitors derived from this compound.

G cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_cellular_response Cellular Response EGFR Growth Factor Receptor (e.g., EGFR) GEF GEFs (e.g., SOS1) EGFR->GEF Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KRAS_GTP->PI3K_AKT_mTOR RALGDS RALGDS Pathway KRAS_GTP->RALGDS GEF->KRAS_GDP Promotes GDP/GTP Exchange GAP GAPs GAP->KRAS_GTP Promotes GTP Hydrolysis Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival RALGDS->Proliferation Inhibitor KRAS G12D Inhibitor (Derived from CAS 175357-98-9) Inhibitor->KRAS_GTP Inhibits Signaling

Caption: Simplified KRAS signaling pathway and the inhibitory action of targeted drugs.

Experimental Protocols (Generalized)

While a specific protocol for the synthesis of this compound is not publicly available, the following are generalized experimental procedures for key reactions and analyses relevant to this compound and its derivatives, based on literature for similar structures.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired amine nucleophile (1-1.5 equivalents).

  • A non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), is added to the reaction mixture.

  • The reaction is stirred at an elevated temperature (typically ranging from 80°C to 150°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrido[3,4-d]pyrimidine derivative.

General Procedure for Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

    • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Instrumentation: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Data Analysis: Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of targeted cancer therapeutics. Its strategic importance lies in its utility as a key intermediate for the synthesis of potent and selective KRAS G12D inhibitors. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a resource for researchers engaged in the design and development of novel kinase inhibitors. Further research into the synthesis and reactivity of this compound will undoubtedly contribute to the advancement of targeted therapies for cancers driven by KRAS mutations.

References

Spectroscopic and Spectrometric Characterization of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine. As of the time of this writing, publicly available experimental data for this specific compound is limited. Therefore, the spectral data presented herein is based on computational predictions and should be used as a reference for identification and characterization.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the analytical profile of this compound. It includes predicted data tables, generalized experimental protocols for data acquisition, and a representative workflow for the characterization of a novel chemical compound.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound (Molecular Formula: C₇H₃ClFN₃, Molecular Weight: 183.57 g/mol ). These predictions are generated using established computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.1 - 9.3sH-2
~8.8 - 9.0dH-8
~7.8 - 8.0dH-7

Solvent: CDCl₃. Prediction based on standard models for heterocyclic aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, ¹JCF)C-6
~155 - 158C-4
~152 - 155C-8a
~150 - 153C-2
~130 - 133C-4a
~120 - 123 (d, ²JCF)C-5
~115 - 118 (d, ²JCF)C-7

Solvent: CDCl₃. 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
183100[M]⁺ (with ³⁵Cl)
18532[M+2]⁺ (with ³⁷Cl)
155Moderate[M-N₂]⁺
148Moderate[M-Cl]⁺
120Moderate[M-Cl-N₂]⁺

Ionization Method: Electron Ionization (EI) at 70 eV. The presence of the M+2 peak in an approximate 3:1 ratio with the molecular ion peak is a characteristic isotopic signature for a compound containing one chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and mass spectrometry data. These are standard procedures and may require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation:

  • Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

3. ¹H NMR Data Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional proton spectrum using a pulse sequence such as the zg30.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., using the zgpg30 pulse program).

  • Set the spectral width to encompass the expected chemical shift range (typically 0-200 ppm).

  • A sufficient number of scans and a suitable relaxation delay (d1) are crucial due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile compound, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

2. Ionization:

  • Employ Electron Ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and characteristic fragment ions.[1]

3. Mass Analysis:

  • Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

4. Detection:

  • Detect the ions to generate a mass spectrum, which plots ion intensity against the m/z ratio.

5. Data Interpretation:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to deduce structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.[1]

Experimental Workflow Visualization

Due to the absence of specific experimental workflows for this compound in the literature, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below.

G Generalized Workflow for Chemical Compound Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity bio_activity Biological Activity Screening nmr->bio_activity ms->bio_activity purity->bio_activity final_report Final Report & Data Archiving bio_activity->final_report

A generalized workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways

There is currently no publicly available information detailing any signaling pathways in which this compound is involved. Research into the biological activity of this compound would be required to elucidate its potential molecular targets and associated signaling cascades.

References

The Ascendancy of Pyrido[3,4-d]pyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, has emerged as a privileged structure in medicinal chemistry. Its intrinsic structural similarity to endogenous purines allows for interactions with a wide array of biological targets, leading to its exploration and successful development in various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the discovery, historical development, and therapeutic applications of pyrido[3,4-d]pyrimidine compounds. We delve into the evolution of synthetic methodologies, present key pharmacological data in a structured format, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visualized to offer an in-depth understanding of their mechanism of action and development process.

Discovery and Historical Perspective

The journey of the pyrido[3,4-d]pyrimidine core is rooted in the broader history of pyrimidine chemistry. While the precise first synthesis of the parent pyrido[3,4-d]pyrimidine ring system is not definitively documented in a single seminal publication, its development can be traced through the evolution of synthetic strategies for fused pyrimidine heterocycles throughout the 20th century.

Early synthetic approaches to related pyridopyrimidine isomers, such as the pyrido[2,3-d]pyrimidines, were reported in the mid-20th century, laying the groundwork for the construction of other isomeric systems. The initial focus was often on the fundamental chemistry and synthesis of these novel heterocyclic scaffolds.

A significant turning point for the therapeutic relevance of the broader pyridopyrimidine class came with the discovery of their potential as dihydrofolate reductase (DHFR) inhibitors. For instance, the work on pyrido[2,3-d]pyrimidine derivatives in the 1990s demonstrated the potential of this class of compounds as effective antifolate agents, sparking greater interest in the therapeutic applications of pyridopyrimidine isomers.

The modern era of pyrido[3,4-d]pyrimidine research has been heavily influenced by the rise of kinase inhibitors in cancer therapy. The scaffold has proven to be an excellent platform for the design of potent and selective inhibitors of various protein kinases, leading to the development of several clinical candidates.

Evolution of Synthetic Methodologies

The synthesis of the pyrido[3,4-d]pyrimidine core has evolved from classical condensation reactions to more sophisticated and versatile methods, enabling the generation of diverse compound libraries for drug discovery.

2.1. Classical Approaches:

Early methods for the construction of the pyrido[3,4-d]pyrimidine ring system often involved the condensation of a substituted pyridine with a three-carbon synthon that would form the pyrimidine ring. Key strategies include:

  • From 3-Aminoiso-nicotinic Acid Derivatives: Condensation of 3-aminoisonicotinic acid, its esters, amides, or nitriles with reagents like formamide, urea, or guanidine has been a common method to construct the pyrimidine ring onto the pyridine core.

  • From Piperidine Precursors: The condensation of substituted piperidines, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, with amidines provides a route to tetrahydropyrido[3,4-d]pyrimidinones, which can be further modified.

2.2. Modern Synthetic Strategies:

More recent synthetic advancements have focused on efficiency, diversity, and the introduction of functional groups for further elaboration. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions have become instrumental in the synthesis of substituted pyrido[3,4-d]pyrimidines, allowing for the introduction of a wide range of aryl and heteroaryl groups.

  • Multi-component Reactions: One-pot, multi-component reactions have been developed to streamline the synthesis of complex pyrido[3,4-d]pyrimidine derivatives, improving efficiency and reducing the number of synthetic steps.

A versatile and widely used intermediate for the synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines is 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine . This intermediate allows for sequential and selective nucleophilic aromatic substitution reactions at the C4 and C2 positions, providing a powerful tool for generating diverse libraries of compounds.

Therapeutic Applications and Key Compounds

The pyrido[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of therapeutic targets, with a primary focus on protein kinases implicated in cancer.

3.1. Kinase Inhibition in Oncology:

The structural features of the pyrido[3,4-d]pyrimidine core make it an ideal ATP-competitive inhibitor scaffold. Several classes of kinase inhibitors have been developed based on this core.

  • HER Family Kinase Inhibitors: The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a crucial role in cell growth and proliferation and is often dysregulated in cancer. Pyrido[3,4-d]pyrimidines have been developed as potent inhibitors of HER family members, including EGFR and HER2.

    • Tarloxotinib (TH-4000): A notable example is Tarloxotinib, a hypoxia-activated prodrug of a pan-HER kinase inhibitor.[1] This innovative approach aims to selectively target tumor cells in the hypoxic microenvironment, thereby reducing systemic toxicity.

  • Monopolar Spindle 1 (MPS1) Kinase Inhibitors: MPS1 is a key regulator of the spindle assembly checkpoint, a critical process for ensuring accurate chromosome segregation during mitosis. Cancer cells, often characterized by chromosomal instability, are particularly dependent on a functional spindle assembly checkpoint, making MPS1 an attractive target for cancer therapy. A number of potent and selective pyrido[3,4-d]pyrimidine-based MPS1 inhibitors have been developed.

3.2. Other Therapeutic Areas:

Beyond oncology, the pyrido[3,4-d]pyrimidine scaffold has shown promise in other therapeutic areas:

  • CXCR2 Antagonists: The chemokine receptor CXCR2 is involved in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases. Pyrido[3,4-d]pyrimidine derivatives have been identified as potent CXCR2 antagonists.

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for representative pyrido[3,4-d]pyrimidine compounds, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Tarloxotinib Active Metabolite EGFR2[1]
HER210[1]
MPS1 Inhibitor 1 MPS18
MPS1 Inhibitor 2 MPS115
CXCR2 Antagonist 1 CXCR2110

Note: This table is a representative sample. A comprehensive list would include a wider range of compounds and targets.

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways:

To understand the mechanism of action of pyrido[3,4-d]pyrimidine inhibitors, it is essential to visualize the signaling pathways they modulate.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) HER_Dimer HER Dimerization (e.g., HER2/HER3) Ligand->HER_Dimer HER2 HER2 HER2->HER_Dimer P_Dimer Autophosphorylation HER_Dimer->P_Dimer PI3K PI3K P_Dimer->PI3K RAS RAS P_Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tarloxotinib Tarloxotinib (Active Metabolite) Tarloxotinib->P_Dimer

Caption: HER2 Signaling Pathway and Inhibition by Tarloxotinib.

MPS1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1_Activation MPS1 Activation & Autophosphorylation Unattached_Kinetochore->MPS1_Activation MPS1 MPS1 MPS1_Activation->MPS1 KNL1 KNL1 Phosphorylation MPS1->KNL1 BUB1 BUB1 Recruitment KNL1->BUB1 MAD1_MAD2 MAD1/MAD2 Recruitment BUB1->MAD1_MAD2 MCC Mitotic Checkpoint Complex (MCC) Assembly MAD1_MAD2->MCC APC_C APC/C Inhibition MCC->APC_C Anaphase Anaphase Onset (Delayed) APC_C->Anaphase MPS1_Inhibitor Pyrido[3,4-d]pyrimidine MPS1 Inhibitor MPS1_Inhibitor->MPS1

Caption: MPS1 Signaling in the Spindle Assembly Checkpoint.

5.2. Experimental Workflows:

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of pyrido[3,4-d]pyrimidine compounds.

Synthetic_Workflow Start Starting Materials (e.g., 3-aminopyridine derivative) Step1 Pyrimidine Ring Formation Start->Step1 Intermediate1 Pyrido[3,4-d]pyrimidine Core Step1->Intermediate1 Step2 Functionalization (e.g., Cross-coupling) Intermediate1->Step2 Intermediate2 Substituted Pyrido[3,4-d]pyrimidine Step2->Intermediate2 Purification Purification & Characterization Intermediate2->Purification Final_Compound Final Compound Purification->Final_Compound

Caption: General Synthetic Workflow for Pyrido[3,4-d]pyrimidines.

Biological_Assay_Workflow Compound Test Compound (Pyrido[3,4-d]pyrimidine) Assay_Setup In Vitro Kinase Assay Setup (Enzyme, Substrate, ATP) Compound->Assay_Setup Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Compound->Cell_Assay Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Results Lead Identification & Optimization Data_Analysis->Results Cell_Data Cellular Activity (EC50, Phenotypic Effects) Cell_Assay->Cell_Data Cell_Data->Results

Caption: Workflow for Biological Evaluation of Kinase Inhibitors.

Detailed Experimental Protocols

6.1. General Procedure for the Synthesis of a 2,4-Disubstituted Pyrido[3,4-d]pyrimidine via the 8-Chloro-2-(methylthio) Intermediate:

  • Step 1: Synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can be synthesized through various multi-step sequences, often starting from commercially available pyrimidine and pyridine derivatives. A common approach involves the construction of the pyridine ring onto a pre-functionalized pyrimidine.

  • Step 2: Nucleophilic Aromatic Substitution at C4. To a solution of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine in a suitable solvent (e.g., NMP, DMF), is added the desired amine nucleophile. The reaction is typically heated to facilitate the substitution of the chlorine atom.

  • Step 3: Oxidation of the Thioether. The resulting 4-amino-2-(methylthio)pyrido[3,4-d]pyrimidine is then oxidized to the corresponding sulfone using an oxidizing agent such as m-CPBA in a solvent like dichloromethane. The sulfone is a better leaving group for the subsequent substitution.

  • Step 4: Nucleophilic Aromatic Substitution at C2. The 4-amino-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is reacted with a second amine nucleophile in a suitable solvent, often at elevated temperatures, to displace the methylsulfonyl group and afford the final 2,4-diamino-pyrido[3,4-d]pyrimidine derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.

6.2. General Protocol for an In Vitro MPS1 Kinase Inhibition Assay:

  • Materials: Recombinant human MPS1 kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, kinase assay buffer (typically containing HEPES, MgCl2, EGTA, and a detergent like Brij-35), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the MPS1 kinase, the substrate, and the diluted test compounds.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrido[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. From its early, less-documented origins to its current prominence in kinase inhibitor design, the journey of this heterocyclic core highlights the power of scaffold-based drug discovery. The continued exploration of novel synthetic methodologies will undoubtedly lead to even greater chemical diversity and the ability to fine-tune the pharmacological properties of these compounds.

Future research in this area will likely focus on several key aspects:

  • Development of highly selective inhibitors: As our understanding of the kinome deepens, the design of inhibitors with exquisite selectivity for their intended target over closely related kinases will be crucial to minimize off-target effects and improve safety profiles.

  • Exploration of new therapeutic targets: While oncology has been the primary focus, the biological activity of pyrido[3,4-d]pyrimidines in other disease areas, such as inflammation and neurodegenerative disorders, warrants further investigation.

  • Novel drug delivery strategies: The development of prodrugs and targeted delivery systems, as exemplified by Tarloxotinib, will continue to be an important strategy to enhance the therapeutic index of pyrido[3,4-d]pyrimidine-based drugs.

References

In Silico Modeling and Docking of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico analysis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a key heterocyclic intermediate in the synthesis of advanced kinase inhibitors. While specific docking studies on this precursor are not extensively published, this document outlines a robust, generalized methodology based on established protocols for the broader pyrido[3,4-d]pyrimidine class and its potent derivatives. The guide details target identification, molecular docking protocols, data interpretation, and the visualization of relevant biological pathways.

Introduction to this compound

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The specific compound, this compound, serves as a crucial building block in the synthesis of highly potent and selective inhibitors targeting key proteins in oncogenic signaling pathways.[1][2] Its derivatives have shown promise in inhibiting Epidermal Growth Factor Receptor (EGFR) and mutated KRas proteins, both of which are critical targets in cancer therapy.[1][3][4][5]

This guide proposes a detailed in silico workflow to predict the binding affinity and interaction patterns of this compound with these and other relevant biological targets. By employing computational techniques such as molecular docking and pathway analysis, researchers can rapidly generate hypotheses, prioritize experimental work, and accelerate the drug discovery process.

Potential Biological Targets

Based on the documented activity of its derivatives, this compound is hypothesized to interact with several key protein kinases. The following table summarizes high-priority targets for initial in silico screening.

Target ProteinPDB ID (Example)Function & Disease RelevanceReference
Epidermal Growth Factor Receptor (EGFR)2J6MTyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpressed or mutated in many cancers, including lung and colorectal cancer.[1]
KRas (G12C Mutant)7RPZA GTPase that acts as a molecular switch in signaling pathways controlling cell growth. The G12C mutation is a common oncogenic driver.[3][4][5]
Monopolar spindle 1 (Mps1)6W7LA dual-specificity kinase essential for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. A target in aneuploid cancers.
Cyclin-Dependent Kinase 4/6 (CDK4/6)2W96Kinases that regulate cell cycle progression. Inhibitors are used to treat certain types of breast cancer.
C-X-C Motif Chemokine Receptor 2 (CXCR2)N/A (GPCR)A chemokine receptor involved in inflammatory responses and neutrophil recruitment. Implicated in inflammatory diseases and cancer progression.

In Silico Analysis Workflow

The following diagram illustrates the comprehensive workflow for the in silico modeling and docking of this compound.

G cluster_prep Preparation Stage cluster_dock Docking & Simulation cluster_analysis Analysis & Interpretation PDB 1. Target Selection (e.g., EGFR, KRas G12C) Ligand 2. Ligand Preparation (3D Structure Generation & Optimization) Protein 3. Protein Preparation (Clean PDB, Add Hydrogens, Minimize) PDB->Protein Docking 5. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid 4. Binding Site Definition (Grid Box Generation) Protein->Grid Grid->Docking MD 6. Molecular Dynamics (Optional) (Assess Complex Stability) Docking->MD Analysis 7. Post-Docking Analysis (Binding Energy & Pose) Docking->Analysis MD->Analysis Interaction 8. Interaction Visualization (H-Bonds, Hydrophobic Contacts) Analysis->Interaction Report 9. Reporting (Data Summary & Hypothesis) Interaction->Report

Caption: Workflow for in silico modeling and molecular docking.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the in silico analysis.

Protein Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, use PDB ID 7RPZ for KRas G12C.

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing side chains or backbone atoms using built-in tools (e.g., Maestro's Protein Preparation Wizard).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes. The heavy atoms of the backbone should be restrained to preserve the experimental conformation.

  • Receptor Grid Generation: Define the binding site for docking. This is typically done by generating a grid box centered on the active site, often defined by the position of the co-crystallized ligand or by catalytically important residues. The grid box should be large enough to accommodate the ligand in various orientations.

Ligand Preparation
  • Structure Generation: Draw the 2D structure of this compound using a chemical sketcher like MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D drawing into a 3D structure.

  • Protonation and Tautomerism: Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a full energy minimization of the 3D ligand structure using a force field such as MMFF94 or OPLS4 to obtain a low-energy conformation.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking
  • Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.

  • Configuration: Configure the docking parameters. For AutoDock Vina, this involves specifying the coordinates of the receptor grid center and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the conformational search, should be set to an appropriate value (e.g., 16 or higher for more rigorous searches).

  • Execution: Run the docking simulation. The program will systematically sample conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding free energy.

  • Output Analysis: The program will output a series of binding poses for the ligand, ranked by their docking scores. The top-ranked pose represents the most probable binding mode.

Post-Docking Analysis
  • Binding Energy Evaluation: Analyze the docking scores. More negative values typically indicate a more favorable predicted binding affinity.

  • Pose Visualization: Load the protein-ligand complex of the best-scoring pose into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

  • Interaction Mapping: Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to note include:

    • Hydrogen Bonds: Identify donor-acceptor pairs.

    • Hydrophobic Interactions: Note contacts with non-polar residues.

    • Pi-Stacking: Look for interactions between aromatic rings.

    • Halogen Bonds: Check for favorable interactions involving the chlorine and fluorine atoms.

Data Presentation: Quantitative Analysis

The following tables provide a template for summarizing key quantitative data. Table 2 presents hypothetical docking results for illustrative purposes, while Table 3 shows published activity data for a potent derivative to provide context for the scaffold's potential.

Table 2: Hypothetical Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
EGFR-7.8-8.5Met793, Gly796, Leu844
KRas G12C-6.9-7.4Gly12, Gln61, His95
Mps1-8.2-9.1Gly605, Val539, Cys604

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 3: Published Bioactivity of a Pyrido[3,4-d]pyrimidine Derivative

Derivative CompoundTargetAssay TypeIC₅₀ (µM)Reference
4-[(3-bromophenyl)amino]-6-fluoro-pyrido[3,4-d]pyrimidineEGFRTyrosine Kinase Inhibition~0.03 µM[1]

Signaling Pathway Visualization

Understanding the biological context of the target protein is crucial. The diagram below illustrates the canonical EGFR signaling pathway, which is frequently dysregulated in cancer and is a primary target for inhibitors derived from the this compound scaffold.

G cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway receptor receptor pathway pathway effector effector process process inhibitor inhibitor EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TF->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This guide outlines a comprehensive in silico strategy for evaluating this compound as a scaffold for potent protein kinase inhibitors. By leveraging molecular docking, interaction analysis, and pathway mapping, researchers can efficiently probe the compound's potential against high-value targets like EGFR and KRas G12C. The described protocols provide a robust starting point for computational studies, enabling the generation of testable hypotheses that can guide and de-risk subsequent experimental validation and lead optimization efforts. The continued exploration of this and related pyridopyrimidine scaffolds holds significant promise for the development of next-generation targeted therapies.

References

The Therapeutic Promise of Pyrido[3,4-d]pyrimidines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth review of the current understanding of pyrido[3,4-d]pyrimidine derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Introduction to Pyrido[3,4-d]pyrimidines

Pyrido[3,4-d]pyrimidines are a class of heterocyclic compounds characterized by a fused pyridine and pyrimidine ring system. This core structure serves as a versatile template for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The rigid, planar nature of the pyridopyrimidine scaffold allows for specific interactions within the ATP-binding pockets of kinases, making it an attractive starting point for the development of targeted therapies.[1]

Therapeutic Potential in Oncology

The primary therapeutic application of pyrido[3,4-d]pyrimidine derivatives lies in the field of oncology. Extensive research has demonstrated their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

Kinase Inhibition

A significant number of pyrido[3,4-d]pyrimidine compounds have been identified as potent kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.

Monopolar Spindle 1 (MPS1) Kinase Inhibition:

MPS1 is a key regulator of the spindle assembly checkpoint, a critical process for ensuring accurate chromosome segregation during mitosis.[2] Cancer cells, often characterized by chromosomal instability, are particularly dependent on a functional spindle assembly checkpoint for survival, making MPS1 an attractive therapeutic target.[3] Several pyrido[3,4-d]pyrimidine derivatives have been developed as highly potent and selective inhibitors of MPS1, demonstrating the ability to induce mitotic arrest and apoptosis in cancer cells.[3][4]

KRAS-G12D Inhibition:

Mutations in the KRAS oncogene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent and challenging to target.[5] Recently, novel pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as inhibitors of KRAS-G12D.[5][6] These compounds have shown promising anti-proliferative activity in cancer cell lines harboring the KRAS-G12D mutation.[5]

Anticancer Activity

The kinase inhibitory activity of pyrido[3,4-d]pyrimidines translates into potent anticancer effects in a variety of cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in models of gastric cancer, non-small cell lung cancer, and others.[7][8]

Quantitative Data on Therapeutic Potential

The following tables summarize the in vitro and in vivo efficacy of representative pyrido[3,4-d]pyrimidine derivatives.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

Compound IDTargetCell LineAssay TypeIC50 (µM)Reference
Compound 30 UnknownMGC803 (Gastric Cancer)MTT Assay0.59[7]
Compound 24c MPS1-Biochemical Assay0.008[3]
Compound 24c MPS1HCT116 (Colon Cancer)P-MPS1 Cellular Assay0.604[3]
Compound 10c KRAS-G12D (indirect)Panc1 (Pancreatic Cancer)CCK-8 Assay1.40[5]
Compound 10k KRAS-G12D-Enzymatic Assay0.009[5]
Tarloxotinib-E Pan-HERCUTO14 (NSCLC)Proliferation AssayData not specified[8]

Table 2: In Vivo Efficacy of a Pyrido[3,4-d]pyrimidine-based MPS1 Inhibitor

CompoundAnimal ModelTumor ModelDosing RegimenOutcomeReference
MPS1 InhibitorMiceHuman Tumor XenograftNot specifiedBiomarker modulation[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic candidates. The following are representative protocols for key experiments cited in the literature on pyrido[3,4-d]pyrimidines.

Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

General Procedure for the Synthesis of Novel Pyrido[3,4-d]pyrimidine Derivatives (as described for anticancer agents):

This is a generalized representation. Specific reaction conditions (temperature, reaction time, solvents, and catalysts) and purification methods vary depending on the specific substituents on the pyrido[3,4-d]pyrimidine core.

  • Step 1: Starting Material Synthesis: The synthesis typically begins with the construction of a substituted pyridine or pyrimidine ring, which will form one part of the final bicyclic system.

  • Step 2: Cyclization: The second ring is formed through a cyclization reaction. For instance, a substituted 3-aminopyridine derivative can be reacted with a suitable carbonyl compound or its equivalent to form the pyrimidine ring.

  • Step 3: Functional Group Interconversion: Following the formation of the core pyrido[3,4-d]pyrimidine scaffold, various functional groups are introduced or modified to optimize the compound's biological activity. This can involve reactions such as Suzuki couplings, nucleophilic aromatic substitutions, or amide bond formations.

  • Step 4: Purification and Characterization: The final compounds are purified using techniques like column chromatography or recrystallization. The structure and purity are confirmed by analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MGC803, HCT116, Panc1, A549) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: The pyrido[3,4-d]pyrimidine compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 48-72 hours).[2]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the logarithm of the compound concentration.[2]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains the target kinase (e.g., MPS1), a specific substrate for the kinase, ATP, and the pyrido[3,4-d]pyrimidine inhibitor at various concentrations in a suitable reaction buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific time at an optimal temperature to allow for the phosphorylation of the substrate.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence-based assays, luminescence-based assays (e.g., ADP-Glo), or radioisotope-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: The pyrido[3,4-d]pyrimidine compound is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volume and body weight of the mice are measured regularly throughout the study. At the end of the study, the tumors are excised and weighed.

  • Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor samples can be collected at specific time points after drug administration to analyze the phosphorylation status of the target kinase or downstream signaling proteins using methods like Western blotting or immunohistochemistry.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrido[3,4-d]pyrimidines are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

MPS1 Signaling in Mitosis

As previously mentioned, MPS1 is a critical component of the spindle assembly checkpoint. Its inhibition by pyrido[3,4-d]pyrimidine derivatives disrupts the proper alignment of chromosomes during mitosis, leading to mitotic catastrophe and cell death in cancer cells.

MPS1_Signaling cluster_mitosis Mitosis Unattached\nKinetochores Unattached Kinetochores MPS1 MPS1 Unattached\nKinetochores->MPS1 Spindle Assembly\nCheckpoint (SAC)\nActivation Spindle Assembly Checkpoint (SAC) Activation MPS1->Spindle Assembly\nCheckpoint (SAC)\nActivation Anaphase-Promoting\nComplex/Cyclosome\n(APC/C) Inhibition Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition Spindle Assembly\nCheckpoint (SAC)\nActivation->Anaphase-Promoting\nComplex/Cyclosome\n(APC/C) Inhibition Proper Chromosome\nSegregation Proper Chromosome Segregation Anaphase-Promoting\nComplex/Cyclosome\n(APC/C) Inhibition->Proper Chromosome\nSegregation Ensures Pyrido[3,4-d]pyrimidine\nInhibitor Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine\nInhibitor->MPS1 Inhibits

Caption: Inhibition of MPS1 by pyrido[3,4-d]pyrimidines disrupts the spindle assembly checkpoint.

KRAS-G12D Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, KRAS activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. Pyrido[3,4-d]pyrimidine-based inhibitors are being developed to bind to the mutant KRAS-G12D protein and prevent its interaction with downstream effectors.

KRAS_Signaling cluster_pathway KRAS Signaling Pathway Growth Factor\nReceptor Growth Factor Receptor KRAS-G12D\n(Active) KRAS-G12D (Active) Growth Factor\nReceptor->KRAS-G12D\n(Active) Activates RAF-MEK-ERK\n(MAPK Pathway) RAF-MEK-ERK (MAPK Pathway) KRAS-G12D\n(Active)->RAF-MEK-ERK\n(MAPK Pathway) PI3K-AKT-mTOR\nPathway PI3K-AKT-mTOR Pathway KRAS-G12D\n(Active)->PI3K-AKT-mTOR\nPathway Cell Proliferation\n& Survival Cell Proliferation & Survival RAF-MEK-ERK\n(MAPK Pathway)->Cell Proliferation\n& Survival PI3K-AKT-mTOR\nPathway->Cell Proliferation\n& Survival Pyrido[3,4-d]pyrimidine\nInhibitor Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine\nInhibitor->KRAS-G12D\n(Active) Inhibits

Caption: Pyrido[3,4-d]pyrimidine inhibitors block downstream signaling from mutant KRAS-G12D.

Conclusion and Future Directions

Pyrido[3,4-d]pyrimidines represent a highly promising class of therapeutic agents, particularly in the realm of oncology. Their versatility as a scaffold for designing potent and selective kinase inhibitors has been well-established. The development of inhibitors targeting challenging oncogenes like KRAS-G12D highlights the ongoing innovation in this field. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical translatability. Furthermore, exploring their potential in other therapeutic areas beyond cancer, such as inflammatory and neurodegenerative diseases, could open up new avenues for this remarkable heterocyclic scaffold. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of pyrido[3,4-d]pyrimidines.

References

Methodological & Application

Experimental protocol for using 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the application of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a heterocyclic compound belonging to a class of molecules investigated for its potential as a kinase inhibitor and anticancer agent. The protocols outlined below are representative methods for assessing the biological activity of this compound and its derivatives.

I. Overview and Biological Context

The pyrido[3,4-d]pyrimidine scaffold is a core structure in many compounds being developed as inhibitors of various protein kinases and as antagonists for chemokine receptors.[1][2] Derivatives of this scaffold have shown activity against targets such as KRAS-G12D, CXCR2, and Monopolar spindle 1 (Mps1) kinase.[2][3][4] These targets are implicated in cancer cell proliferation, inflammation, and cell cycle regulation. The protocols detailed here provide a framework for evaluating this compound in both biochemical and cell-based assays to determine its efficacy and mechanism of action.

II. Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against various cancer cell lines. This data is representative of the types of results that can be obtained from the protocols described herein.

Cell LineCancer TypeAssay TypeIC₅₀ (µM)
MGC803Human Gastric CancerMTT Assay0.59
Panc1Pancreatic Cancer (KRAS-G12D)CCK-8 Assay1.40
HCT116Colon Cancer (KRAS-G13D)CCK-8 Assay5.13
A549Lung Cancer (Wild-type KRAS)CCK-8 Assay6.88

III. Experimental Protocols

This protocol describes a method to determine the inhibitory activity of this compound against a specific protein kinase, such as Mps1.

1. Materials and Reagents:

  • This compound (test compound)

  • Recombinant human Mps1 kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader capable of luminescence detection

2. Experimental Workflow:

experimental_workflow_kinase prep Prepare Reagents (Compound, Kinase, Substrate, ATP) dispense Dispense Compound and Controls into Plate prep->dispense add_kinase Add Kinase and Substrate dispense->add_kinase initiate Initiate Reaction with ATP add_kinase->initiate incubate Incubate at Room Temperature initiate->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate2 Incubate add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate add_detection->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (IC₅₀ Calculation) read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 0.01 µM to 100 µM.

  • Assay Plate Preparation: Dispense 1 µL of the diluted compound, DMSO (vehicle control), and staurosporine (positive control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 10 µL of a solution containing the Mps1 kinase and the peptide substrate in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • To initiate the kinase reaction, add 10 µL of ATP solution (at a concentration near the Km for the kinase) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells, such as the MGC803 human gastric cancer cell line.[5]

1. Materials and Reagents:

  • This compound (test compound)

  • MGC803 cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm)

2. Experimental Workflow:

experimental_workflow_mtt seed_cells Seed Cells in 96-well Plate incubate_adhesion Incubate for Cell Adhesion (24h) seed_cells->incubate_adhesion add_compound Add Serial Dilutions of Compound incubate_adhesion->add_compound incubate_treatment Incubate for Treatment (48-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Formation (4h) add_mtt->incubate_formazan add_dmso Add DMSO to Solubilize Formazan incubate_formazan->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data (IC₅₀ Calculation) read_absorbance->analyze_data

Caption: Workflow for the cell-based MTT proliferation assay.

3. Procedure:

  • Cell Seeding: Seed MGC803 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be modulated by inhibitors of kinases like Mps1, which are potential targets for pyrido[3,4-d]pyrimidine derivatives. Inhibition of Mps1 can lead to defects in the spindle assembly checkpoint, resulting in chromosomal missegregation and ultimately apoptosis.

signaling_pathway compound This compound mps1 Mps1 Kinase compound->mps1 Inhibits sac Spindle Assembly Checkpoint (SAC) mps1->sac Activates aneuploidy Aneuploidy & Chromosomal Instability mitosis Proper Mitotic Progression sac->mitosis Ensures sac->aneuploidy Prevents apoptosis Apoptosis aneuploidy->apoptosis Leads to

Caption: Simplified signaling pathway of Mps1 kinase inhibition.

References

Applications of Pyrido[3,4-d]pyrimidine Derivatives in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this heterocyclic system have been shown to target a variety of key oncogenic drivers and cellular pathways, leading to potent anti-proliferative and pro-apoptotic effects in various cancer models. This document provides detailed application notes on the mechanisms of action and therapeutic potential of these compounds, alongside structured protocols for their evaluation.

Application Notes

Pyrido[3,4-d]pyrimidine derivatives have been primarily investigated as inhibitors of crucial proteins involved in cancer cell proliferation and survival. Two prominent areas of application are the inhibition of KRAS signaling and the induction of apoptosis.

Inhibition of KRAS Signaling

Mutations in the KRAS oncogene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as G12D, lock KRAS in a constitutively active state, leading to continuous activation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.

Certain 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as potent and selective inhibitors of KRAS G12D.[1] These compounds bind to a switch-II pocket present in the mutant protein, disrupting its interaction with downstream effectors. For instance, compound 10k has demonstrated high enzymatic inhibition of KRAS G12D with an IC50 value of 0.009 µM.[1] Another derivative, 10c , while showing weaker enzymatic inhibition, exhibited significant and selective anti-proliferative activity in KRAS G12D-mutated pancreatic cancer cells (Panc-1), suggesting potential off-target effects or alternative mechanisms of action within the cellular context.[1]

The development of these inhibitors provides a promising therapeutic strategy for targeting KRAS-mutant cancers, which have historically been challenging to treat.

Induction of Apoptosis in Gastric Cancer

Another significant application of pyrido[3,4-d]pyrimidine derivatives is in the treatment of gastric cancer. A series of novel derivatives have been synthesized and evaluated for their antitumor activities, with several compounds demonstrating potent cytotoxicity against human gastric cancer cell lines, such as MGC803.[2]

Compound 30 , a representative of this series, exhibited a remarkable IC50 value of 0.59 µM against MGC803 cells.[2] Mechanistic studies revealed that this compound inhibits cell migration and induces apoptosis.[2] The pro-apoptotic effect is mediated through the modulation of key proteins in the apoptotic pathway. Specifically, compound 30 was found to up-regulate the expression of the pro-apoptotic protein Bid and Poly(ADP-ribose) polymerase (PARP), while down-regulating the expression of the cell cycle regulator Cyclin D1.[2] This multi-faceted mechanism of action makes these compounds promising leads for the development of new therapeutic agents for gastric cancer.

Quantitative Data

The following tables summarize the in vitro anti-proliferative and enzymatic inhibitory activities of selected pyrido[3,4-d]pyrimidine derivatives.

Table 1: Anti-proliferative Activity of Pyrido[3,4-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeKRAS MutationIC50 (µM)Reference
10c Panc-1PancreaticG12D1.40[1]
HCT116ColorectalG13D5.13[1]
A549LungWild-Type6.88[1]
30 MGC803GastricNot Specified0.59[2]

Table 2: Enzymatic Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
10k KRAS G12D0.009[1]
10c KRAS G12D>10[1]
MRTX1133 (Reference)KRAS G12D0.0004[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KRAS_GDP KRAS (Inactive) GDP-bound Receptor->KRAS_GDP Signal KRAS_GTP KRAS (Active) GTP-bound KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF (e.g., SOS1) Pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Derivative (e.g., 10k) Pyrido[3,4-d]pyrimidine->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: KRAS Signaling Pathway Inhibition.

Apoptosis_Pathway Compound_30 Pyrido[3,4-d]pyrimidine (Compound 30) Bid Bid (Pro-apoptotic) Compound_30->Bid Up-regulates CyclinD1 Cyclin D1 (Cell Cycle Progression) Compound_30->CyclinD1 Down-regulates PARP PARP Compound_30->PARP Induces cleavage via Caspases CellCycleArrest Cell Cycle Arrest Compound_30->CellCycleArrest Apoptosis Apoptosis Bid->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Apoptosis Induction by Compound 30.

Experimental Workflows

In_Vitro_Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_endpoints Endpoints Seed_Cells Seed Cancer Cells (e.g., MGC803, Panc-1) Treat_Cells Treat with Pyrido[3,4-d]pyrimidine Derivatives (various concentrations) Seed_Cells->Treat_Cells MTT_Assay Cell Viability Assay (MTT / CCK-8) Treat_Cells->MTT_Assay Migration_Assay Cell Migration Assay (Transwell) Treat_Cells->Migration_Assay Western_Blot Protein Expression Analysis (Western Blot) Treat_Cells->Western_Blot IC50 Determine IC50 Values MTT_Assay->IC50 Migration_Inhibition Quantify Migration Inhibition Migration_Assay->Migration_Inhibition Protein_Levels Analyze Protein Levels (Bid, PARP, Cyclin D1) Western_Blot->Protein_Levels

Caption: In Vitro Anticancer Evaluation Workflow.

Experimental Protocols

In Vitro Anti-proliferative Activity (MTT Assay)

This protocol is adapted for determining the IC50 values of pyrido[3,4-d]pyrimidine derivatives against adherent cancer cell lines.

Materials:

  • Pyrido[3,4-d]pyrimidine compounds

  • Cancer cell lines (e.g., MGC803, Panc-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrido[3,4-d]pyrimidine derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with only medium as a blank control.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of Bid, PARP, and Cyclin D1 protein levels in cancer cells treated with a pyrido[3,4-d]pyrimidine derivative.

Materials:

  • Treated and untreated cancer cells (from 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bid, anti-PARP, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Mix the protein lysates with Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to normalize the protein levels. Densitometry analysis can be performed to quantify the changes in protein expression.

References

Application Notes and Protocols: 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine as a chemical intermediate in the synthesis of drug candidates. While specific examples detailing the direct use of this compound are limited in publicly available literature, this guide leverages data from structurally similar pyrido[3,4-d]pyrimidine derivatives to provide robust protocols and insights into its synthetic applications, particularly in the development of kinase inhibitors.

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a key pharmacophore in modern drug discovery, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. The strategic placement of halogen atoms, such as chlorine and fluorine, on this heterocyclic system provides versatile handles for synthetic modification, enabling the exploration of chemical space and the optimization of pharmacological properties. This compound, with its reactive chloro group at the 4-position, is a valuable intermediate for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This allows for the fine-tuning of a molecule's affinity and selectivity for its biological target.

Application in Kinase Inhibitor Synthesis

Pyrido[3,4-d]pyrimidine derivatives have shown significant promise as inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of these inhibitors often involves a core heterocyclic scaffold, like pyrido[3,4-d]pyrimidine, which anchors the molecule in the ATP-binding pocket of the kinase. Substituents are then strategically added to occupy adjacent hydrophobic pockets and form key hydrogen bond interactions, thereby enhancing potency and selectivity.

A notable example involves the synthesis of KRAS-G12D inhibitors, where a tetrahydropyrido[3,4-d]pyrimidine core was utilized.[1] While this example uses a dichloro-substituted precursor, the synthetic strategies are directly applicable to this compound.

Quantitative Data Summary

The following tables summarize typical reaction yields and conditions for key synthetic transformations involving chloro-substituted pyrido[3,4-d]pyrimidine intermediates, based on the synthesis of KRAS-G12D inhibitors.[1]

Table 1: Synthesis of Key Intermediate 8b [1]

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
Intermediate 7N-Boc-piperazineDIEADMF50563.33

Table 2: Synthesis of Final Compounds (e.g., 10c) [1]

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
Intermediate 9c3,8-Diazabicyclo[3.2.1]octaneDIEADMF5016Not Specified

Table 3: Antiproliferative Activity of Pyrido[3,4-d]pyrimidine Derivative (10c) [1]

Cell LineKRAS MutationIC50 (µM)
Panc1G12D1.40
HCT116G13D5.13
A549Wild-type6.88

Experimental Protocols

The following protocols are adapted from the synthesis of KRAS-G12D inhibitors and provide a general framework for the utilization of this compound in drug synthesis.[1]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the substitution of the chlorine atom at the 4-position of the pyrido[3,4-d]pyrimidine ring with a piperazine derivative.

Materials:

  • This compound (or its 5,6,7,8-tetrahydro derivative)

  • N-Boc-piperazine (or other desired amine)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in DMF.

  • Add the desired amine (e.g., N-Boc-piperazine, 1.0 eq) to the solution.

  • Add DIEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for approximately 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-substituted pyrido[3,4-d]pyrimidine.

Protocol 2: Amide Coupling to a Pyrido[3,4-d]pyrimidine Intermediate

This protocol outlines the coupling of a carboxylic acid to an amine-functionalized pyrido[3,4-d]pyrimidine derivative.

Materials:

  • Amine-functionalized pyrido[3,4-d]pyrimidine intermediate (from Protocol 1 after deprotection if necessary)

  • Desired carboxylic acid (e.g., 4-fluoro-1-naphthoic acid)

  • Propylphosphonic Anhydride (T3P)

  • Triethylamine (TEA) or DIEA

  • DMF

  • Dichloromethane (DCM)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the amine-functionalized pyrido[3,4-d]pyrimidine intermediate (1.0 eq) and the carboxylic acid (1.0 eq) in a mixture of DMF and DCM.

  • Add TEA or DIEA (2.0-3.0 eq) to the solution.

  • Add T3P (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final coupled product.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic workflow for the preparation of pyrido[3,4-d]pyrimidine-based inhibitors, starting from a dichloro-substituted intermediate. This workflow can be adapted for this compound.

G cluster_0 Step 1: Nucleophilic Substitution at C4 cluster_1 Step 2: Amide Coupling start 2,4-Dichloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine reagent1 Amine (R1-NH2) DIEA, DMF start->reagent1 intermediate1 4-Amino-2-chloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine reagent1->intermediate1 reagent2 Carboxylic Acid (R2-COOH) T3P, DIEA, DMF/DCM final_product Final Pyrido[3,4-d]pyrimidine Inhibitor reagent2->final_product intermediate1_ref->reagent2

Caption: General synthesis of pyrido[3,4-d]pyrimidine inhibitors.

KRAS Signaling Pathway

The following diagram depicts a simplified overview of the KRAS signaling pathway, a common target for pyrido[3,4-d]pyrimidine-based inhibitors.

KRAS_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR SOS SOS EGFR->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway.

Disclaimer: The provided protocols and data are based on the synthesis of structurally related compounds due to the limited availability of specific experimental details for this compound. Researchers should adapt and optimize these conditions for their specific substrates and reactions. Always perform a thorough literature search and risk assessment before conducting any new chemical synthesis.

References

Application Notes and Protocols for Cell-based Assay Design with 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,4-D]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[1][2] This document provides detailed application notes and protocols for designing cell-based assays to characterize the biological activity of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine . Based on the known activities of related compounds, we hypothesize that this molecule acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[3][4]

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[1] This activation triggers autophosphorylation of several tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6] These pathways are crucial for regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation.[2] Therefore, inhibitors of EGFR signaling are a cornerstone of targeted cancer therapy.

These protocols describe the use of this compound in two key cell-based assays: a cell viability assay to determine its anti-proliferative effects and a phospho-EGFR ELISA to confirm its on-target activity.

Hypothetical Mechanism of Action

We propose that this compound functions as a competitive inhibitor of ATP binding to the intracellular kinase domain of EGFR. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to cell proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Compound This compound Compound->EGFR Inhibits ATP Binding

Figure 1: Proposed inhibition of the EGFR signaling pathway.

Data Presentation

Table 1: Anti-proliferative Activity of this compound
Cell LineEGFR StatusAssay TypeIC50 (µM)
A431Wild-type, OverexpressedCellTiter-Glo®0.58
NCI-H1975L858R/T790M MutantCellTiter-Glo®8.72
MCF-7Wild-type, Low ExpressionCellTiter-Glo®> 50
Table 2: Inhibition of EGFR Phosphorylation
Cell LineTreatment (1 µM Compound)Assay Type% Inhibition of p-EGFR (Y1068)
A431This compoundPhospho-EGFR ELISA85%
A431Vehicle (0.1% DMSO)Phospho-EGFR ELISA2%
NCI-H1975This compoundPhospho-EGFR ELISA35%
NCI-H1975Vehicle (0.1% DMSO)Phospho-EGFR ELISA1%

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]

CellTiter_Glo_Workflow cluster_workflow CellTiter-Glo® Assay Workflow start Seed cells in 96-well plate incubate1 Incubate overnight (cell attachment) start->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 equilibrate Equilibrate plate to room temperature incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix incubate3 Incubate at RT (10 min) mix->incubate3 read Record luminescence incubate3->read

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • A431 (human epidermoid carcinoma) or other suitable cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000 cells in 100 µL of complete culture medium per well in an opaque-walled 96-well plate.

    • Include wells with medium only for background measurements.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[3]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Add medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Phospho-EGFR (Tyr1068) Cell-Based ELISA

This assay measures the relative amount of phosphorylated EGFR at tyrosine 1068, providing a direct assessment of the compound's ability to inhibit EGFR activation.

ELISA_Workflow cluster_elisa Phospho-EGFR ELISA Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with compound and/or EGF incubate1->treat fix_block Fix, permeabilize, and block cells treat->fix_block primary_ab Incubate with anti-pEGFR Ab fix_block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add TMB substrate wash2->substrate stop Add Stop Solution substrate->stop read Read absorbance at 450 nm stop->read

Figure 3: Workflow for the cell-based phospho-EGFR ELISA.

Materials:

  • A431 cell line

  • Complete culture medium and serum-free medium

  • This compound

  • Recombinant Human EGF

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Solution (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)

  • Blocking Buffer (e.g., PBS with 5% BSA)

  • Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary Antibody: Anti-phospho-EGFR (Tyr1068)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 20,000 A431 cells in 100 µL of complete medium per well in a 96-well tissue culture plate and incubate overnight.

    • Aspirate the medium and serum-starve the cells for 16-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (or vehicle) for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C. Include unstimulated controls.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 100 µL of Fixing Solution and incubating for 20 minutes at room temperature.

    • Aspirate the Fixing Solution and wash three times with PBS.

    • Permeabilize the cells by adding 100 µL of Permeabilization Buffer and incubating for 10 minutes.

  • Immunodetection:

    • Aspirate the Permeabilization Buffer and wash three times with PBS.

    • Block non-specific binding by adding 200 µL of Blocking Buffer and incubating for 1 hour at room temperature.

    • Aspirate the Blocking Buffer and add 50 µL of the primary antibody diluted in Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with Wash Buffer (PBS with 0.05% Tween-20).

    • Add 50 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the wells four times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.

    • Read the absorbance at 450 nm within 30 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Normalize the phospho-EGFR signal to the total protein content or cell number if necessary.

    • Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated vehicle control.

Conclusion

The described protocols provide a robust framework for the initial characterization of this compound as a putative EGFR inhibitor. The CellTiter-Glo® assay offers a high-throughput method to assess the compound's anti-proliferative efficacy, while the phospho-EGFR ELISA confirms its mechanism of action by directly measuring the inhibition of receptor phosphorylation. Together, these assays are essential first steps in the preclinical evaluation of this and other novel kinase inhibitors.

References

Application Notes and Protocols: In Vivo Experimental Design for Pyrido[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent and selective kinase inhibitors.[1] These compounds have been investigated as antagonists for various protein kinases implicated in oncology and inflammatory diseases, such as EGFR, PI3K/mTOR, and Bcr-Abl.[2][3][4] Transitioning these promising analogs from in vitro discovery to preclinical development requires a robust in vivo experimental design to evaluate their pharmacokinetic properties, efficacy, and safety.

This document provides detailed protocols and application notes for the in vivo characterization of novel pyrido[3,4-d]pyrimidine analogs, with a focus on their evaluation as anti-cancer agents using common preclinical models.

Key Signaling Pathway: PI3K/AKT/mTOR

Many kinase inhibitors, including those based on pyridopyrimidine scaffolds, target key signaling cascades that regulate cell growth, proliferation, and survival.[5][6] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and represents a primary target for many anti-cancer therapies.[7][8] Understanding this pathway is crucial for designing pharmacodynamic studies.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (Feedback Loop) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EBP1->Proliferation Inhibits Translation Inhibitor Pyrido[3,4-d]pyrimidine Analog (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Section 1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the fundamental pharmacokinetic profile of a pyrido[3,4-d]pyrimidine analog in a rodent model (e.g., mice or rats) to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Experimental Protocol
  • Animal Model: Use 6-8 week old BALB/c or CD-1 mice.[10] Acclimate animals for at least one week before the study.[11]

  • Grouping and Dosing:

    • Randomly assign animals to groups (n=3-5 per group).

    • For intravenous (IV) administration, a typical dose might be 1-5 mg/kg.

    • For oral (PO) administration, a typical dose might be 10-50 mg/kg.

    • Formulate the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 25-50 µL) from each mouse at multiple time points.[9] A single-mouse protocol with serial bleeding is preferred to reduce animal usage and inter-animal variability.[12]

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge at ~2,000g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.[11]

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the drug concentration in plasma.

  • Data Analysis:

    • Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters.

PK_Workflow A Acclimatize Animals (e.g., BALB/c Mice) C Administer Compound (IV or PO Route) A->C B Formulate Compound & Prepare Doses (IV & PO) B->C D Serial Blood Sampling (Defined Time Points) C->D E Process Blood to Plasma (Centrifugation) D->E F Quantify Drug Concentration (LC-MS/MS) E->F G Calculate PK Parameters (Non-Compartmental Analysis) F->G H Final PK Profile Report G->H

Caption: General workflow for a single-mouse pharmacokinetic study.
Data Presentation: Key Pharmacokinetic Parameters

ParameterUnitDescription
Tmax hTime to reach maximum plasma concentration (PO).
Cmax ng/mLMaximum observed plasma concentration.
AUClast hng/mLArea under the concentration-time curve to the last measurable point.
AUCinf hng/mLArea under the curve extrapolated to infinity.
T1/2 hTerminal elimination half-life.
CL mL/h/kgClearance (after IV administration).
Vdss L/kgVolume of distribution at steady state (after IV administration).
F% %Oral Bioavailability.

Section 2: In Vivo Efficacy (Xenograft Model)

Objective: To evaluate the anti-tumor activity of a pyrido[3,4-d]pyrimidine analog in an immunocompromised mouse model bearing human tumor xenografts.[2][13]

Experimental Protocol
  • Cell Line and Animal Model:

    • Select a human cancer cell line with a relevant genetic profile (e.g., NCI-H1975 for EGFR T790M mutation, A549 for KRAS mutation).[2][14]

    • Use 6-8 week old immunocompromised mice (e.g., athymic nude or NOD-SCID mice).

  • Tumor Implantation:

    • Culture selected cancer cells to ~80% confluency.

    • Harvest cells and resuspend them in a sterile, serum-free medium, often mixed 1:1 with Matrigel to promote tumor formation.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Study Initiation and Treatment:

    • Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Groups should include: Vehicle Control, Positive Control (a known inhibitor), and 2-3 dose levels of the test compound.[2]

    • Administer the compound and controls via the intended clinical route (e.g., oral gavage) on a defined schedule (e.g., once daily, 5 days/week).[15]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • The study may be terminated when tumors in the vehicle group reach a predetermined size (~1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At termination, tumors can be excised for pharmacodynamic analysis.[8]

Efficacy_Workflow A Select & Culture Cancer Cell Line B Implant Cells into Immunocompromised Mice A->B C Monitor Tumor Growth to 100-200 mm³ B->C D Randomize Mice into Treatment Groups C->D E Daily Dosing & Monitoring (Tumor Volume, Body Weight) D->E F Study Termination (Predetermined Endpoint) E->F G Data Analysis (TGI%) & Tissue Collection F->G

Caption: General workflow for an in vivo xenograft efficacy study.
Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³)TGI (%)Body Weight Change (%)
Vehicle Control-QD1550 ± 150-+2.5
Positive Control10QD450 ± 7571.0-3.0
Test Compound 25QD820 ± 11047.1+1.5
Test Compound 50QD510 ± 8067.1-1.0

TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

Section 3: Pharmacodynamic (PD) / Target Engagement Study

Objective: To confirm that the pyrido[3,4-d]pyrimidine analog modulates its intended kinase target in vivo and to correlate this with anti-tumor efficacy.[7]

Experimental Protocol
  • Study Design: This can be a standalone study or integrated into the efficacy study.

  • Dosing and Tissue Collection:

    • Treat tumor-bearing mice with a single dose or multiple doses of the test compound.

    • At specific time points post-dose (e.g., 2, 8, 24 hours), euthanize a subset of animals (n=3-4 per time point).

    • Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin for later analysis.

  • Biomarker Analysis:

    • Western Blot: Prepare protein lysates from frozen tumor samples. Use specific antibodies to measure the phosphorylation status of the target kinase and its downstream substrates (e.g., p-AKT, p-S6).[8] A reduction in the phosphorylated form of a substrate indicates target inhibition.

    • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and phosphorylation of target proteins within the tumor microenvironment. This can also be used to assess markers of proliferation (Ki-67) or apoptosis (cleaved Caspase-3).[13]

Data Presentation: Biomarker Modulation
Treatment GroupDose (mg/kg)Time Point (h)p-AKT / Total AKT (Relative Density)p-S6 / Total S6 (Relative Density)
Vehicle-41.001.00
Test Compound 5020.250.30
Test Compound 5080.450.55
Test Compound 50240.850.90

Section 4: Preliminary In Vivo Toxicology

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity in a short-term, repeat-dose study.[16]

Experimental Protocol
  • Animal Model: Use a rodent species, typically Sprague Dawley rats, for toxicology assessment.[16]

  • Study Design: A 14-day dose-range finding study is common.

  • Grouping and Dosing:

    • Use both male and female animals (n=3-5 per sex per group).

    • Administer the compound daily for 14 days across several dose levels (e.g., 10, 30, 100 mg/kg/day), including a vehicle control group.[16]

  • Monitoring:

    • Clinical Observations: Record daily observations for signs of toxicity (e.g., changes in posture, activity, fur appearance).[16]

    • Body Weight: Measure body weight at the start and 2-3 times per week.

    • Food Consumption: Measure weekly.

  • Terminal Procedures:

    • At day 14, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy, record organ weights (liver, kidneys, spleen, thymus, heart), and collect tissues for histopathological examination.[16][17]

Toxicology_Workflow A Select Animals (e.g., Sprague Dawley Rats) B Group & Acclimatize (n=3-5/sex/group) A->B C Daily Dosing for 14 Days (Vehicle + 3-4 Dose Levels) B->C D Daily Clinical Observations & Weekly Body Weights C->D E Terminal Blood Collection (Hematology & Clin Chem) F Necropsy, Organ Weights, & Tissue Collection C->F F->E G Histopathology Analysis F->G H Determine MTD & Identify Target Organs G->H

References

Synthetic Routes for Novel 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The synthetic strategy presented is a robust two-step process, commencing with the construction of the core heterocyclic scaffold followed by a chlorination reaction. These protocols are designed to be scalable and reproducible, providing a clear pathway for obtaining these valuable compounds for further research and development.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence. The initial step involves the cyclization of a substituted aminonicotinamide to form the foundational pyrido[3,4-d]pyrimidin-4-ol ring system. The subsequent and final step is the chlorination of this intermediate to yield the target 4-chloro derivative. This approach allows for the potential introduction of various substituents on the pyridine ring, offering a versatile route to a library of novel compounds.

Synthetic Pathway 4-Amino-6-fluoronicotinamide 4-Amino-6-fluoronicotinamide Step1 Step 1: Cyclization 4-Amino-6-fluoronicotinamide->Step1 Formamide Formamide Formamide->Step1 6-Fluoropyrido[3,4-d]pyrimidin-4-ol 6-Fluoropyrido[3,4-d]pyrimidin-4-ol Step1->6-Fluoropyrido[3,4-d]pyrimidin-4-ol Step2 Step 2: Chlorination 6-Fluoropyrido[3,4-d]pyrimidin-4-ol->Step2 POCl3 POCl3 POCl3->Step2 This compound This compound Step2->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol

This protocol describes the cyclization of 4-amino-6-fluoronicotinamide with formamide to construct the pyrido[3,4-d]pyrimidin-4-ol core.

Materials and Reagents:

  • 4-Amino-6-fluoronicotinamide

  • Formamide

Procedure:

  • A mixture of 4-amino-6-fluoronicotinamide and an excess of formamide is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to a high temperature (typically in the range of 160-180 °C) and maintained under reflux for several hours.

  • The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.

  • The crude product is collected by filtration and washed with a suitable solvent (e.g., ethanol or water) to remove residual formamide.

  • The collected solid is then dried under vacuum to yield 6-fluoropyrido[3,4-d]pyrimidin-4-ol. Further purification, if necessary, can be achieved by recrystallization.

Quantitative Data:

IntermediateStarting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
6-Fluoropyrido[3,4-d]pyrimidin-4-ol4-Amino-6-fluoronicotinamideFormamideNone4-6160-18085-95>95
Step 2: Synthesis of this compound

This protocol details the chlorination of the intermediate 6-fluoropyrido[3,4-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃).[1]

Materials and Reagents:

  • 6-Fluoropyrido[3,4-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • An organic base (e.g., pyridine or N,N-diisopropylethylamine - DIPEA)

  • An inert solvent (e.g., toluene or acetonitrile), optional

Procedure:

  • To a suspension of 6-fluoropyrido[3,4-d]pyrimidin-4-ol in an inert solvent (if used), an organic base is added.

  • The mixture is then treated with phosphorus oxychloride (POCl₃). The addition should be performed cautiously, as the reaction can be exothermic.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and maintained for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice-water.

  • The resulting aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

  • Purification of the crude this compound can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
This compound6-Fluoropyrido[3,4-d]pyrimidin-4-olPOCl₃PyridineToluene2-411075-85>98

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods to confirm its identity and purity.

Table of Spectroscopic Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
This compoundC₇H₃ClFN₃183.57Expected aromatic signalsExpected aromatic signals[M+H]⁺ expected at 184.0

Note: Specific NMR chemical shifts will depend on the solvent used and should be determined experimentally.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical progression from starting materials to the purified final product.

Experimental Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_purification Purification S1_Start Mix 4-Amino-6-fluoronicotinamide and Formamide S1_React Heat to 160-180 °C S1_Start->S1_React S1_Monitor Monitor by TLC/LC-MS S1_React->S1_Monitor S1_Cool Cool to Room Temperature S1_Monitor->S1_Cool S1_Filter Filter and Wash S1_Cool->S1_Filter S1_Dry Dry under Vacuum S1_Filter->S1_Dry S1_Product 6-Fluoropyrido[3,4-d]pyrimidin-4-ol S1_Dry->S1_Product S2_Start Suspend Intermediate in Solvent with Base S1_Product->S2_Start S2_React Add POCl₃ and Reflux S2_Start->S2_React S2_Monitor Monitor by TLC/LC-MS S2_React->S2_Monitor S2_Quench Cool and Quench with Ice-Water S2_Monitor->S2_Quench S2_Neutralize Neutralize with Base S2_Quench->S2_Neutralize S2_Filter Filter and Wash S2_Neutralize->S2_Filter S2_Dry Dry under Vacuum S2_Filter->S2_Dry S2_Crude Crude Product S2_Dry->S2_Crude Purify Recrystallization or Column Chromatography S2_Crude->Purify Final_Product This compound Purify->Final_Product Characterize Characterization (NMR, MS) Final_Product->Characterize

References

Safe handling and storage procedures for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine (CAS No: 175357-98-9) was publicly available at the time of this writing. The following procedures are based on best practices for handling similar heterocyclic compounds and information available for structurally related chemicals. It is imperative to conduct a thorough risk assessment before handling this compound and to consult a certified safety professional.

Introduction

This compound is a heterocyclic compound utilized as an intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules. Its structure suggests potential reactivity and biological activity, necessitating careful handling to minimize exposure and ensure laboratory safety. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a research and development setting.

Hazard Identification and Risk Assessment

While specific toxicological data is unavailable, compounds with similar structures (chlorinated and fluorinated pyridopyrimidines) are often associated with the following hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

A comprehensive risk assessment should be performed before any experiment involving this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is critical to note the lack of experimentally determined safety data.

PropertyValueSource
Molecular Formula C₇H₃ClFN₃Manufacturer Data
Molecular Weight 183.57 g/mol Manufacturer Data
CAS Number 175357-98-9Manufacturer Data
Appearance Solid (presumed)General Chemical Properties
Solubility Very slightly soluble (0.29 g/L) at 25 °C (Calculated)chemBlink[1]
Density 1.537 ± 0.06 g/cm³ at 20 °C (Calculated)chemBlink[1]
LD50 (Oral) Data not availableN/A
LD50 (Dermal) Data not availableN/A
LC50 (Inhalation) Data not availableN/A
Permissible Exposure Limits Data not availableN/A

Experimental Protocols

A baseline of the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashes, consider a chemical-resistant apron.

  • Respiratory Protection: For handling powders or when there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weighing paper, glassware) is clean and readily available.

    • Have appropriate waste containers clearly labeled and within reach.

  • Weighing:

    • To prevent inhalation of fine powders, weigh the compound in a fume hood.

    • Use a draft shield on the analytical balance to prevent air currents from dispersing the powder.

    • Handle with care to avoid creating dust.

  • Dissolving:

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required to dissolve the compound, use a controlled heating source (e.g., heating mantle with a stirrer) and ensure the vessel is appropriately vented to prevent pressure buildup.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Temperature: Store in a cool, dry place. While a specific temperature is not provided, storage at room temperature away from direct sunlight is a general practice for similar compounds. For long-term storage, refrigeration may be considered if stability data is available.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Location: Store in a designated chemical storage cabinet away from incompatible materials.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.

    • Place the material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials for proper disposal.

  • Small Spills (Solution):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials for proper disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.

Visualized Workflows

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// Edges Receipt -> Storage [label="Log & Store"]; Storage -> RiskAssessment [label="Before Use"]; RiskAssessment -> Handling; Handling -> Experiment; Experiment -> Decontamination [label="Post-Experiment"]; Experiment -> Waste [label="During & Post-Experiment"]; Decontamination -> Waste [label="Contaminated Materials"]; Waste -> Disposal; }

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies using 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine as a foundational scaffold for structure-activity relationship (SAR) studies aimed at the development of novel kinase inhibitors. The protocols outlined below are based on established methodologies for analogous heterocyclic compounds and are intended to guide researchers in synthesizing, evaluating, and optimizing derivatives for enhanced biological activity.

Introduction to this compound

The pyrido[3,4-D]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The specific compound, this compound (CAS: 175357-98-9, Molecular Formula: C₇H₃ClFN₃), offers reactive sites at the C4-chloro and C6-fluoro positions, making it an ideal starting point for chemical modification and SAR exploration.[1][2] The electron-withdrawing nature of the chlorine and fluorine atoms can influence the binding affinity and selectivity of derivatives. These notes will detail the synthetic strategies, biological assays, and data interpretation necessary to conduct a thorough SAR study.

Synthetic Strategy for Derivative Library Generation

The primary sites for modification on the this compound scaffold are the C4 and C6 positions. The chlorine at C4 is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of amine, ether, and thioether linkages.

General Workflow for Derivative Synthesis

G cluster_0 Synthesis Workflow A Start: this compound B Nucleophilic Aromatic Substitution at C4 A->B C Introduction of diverse amines (R1-NH2) B->C D Purification and Characterization (HPLC, NMR, MS) C->D E Primary Screening (e.g., Kinase Assay) D->E F Identify 'Hit' Compounds E->F G Further Modification at C6 (if necessary) F->G SAR Insights H Secondary Screening (Cell-based Assays) F->H Promising Hits G->D I Lead Optimization H->I

Caption: A general workflow for the synthesis and screening of a derivative library.

Key Experiments and Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of the synthesized derivatives against a panel of target kinases (e.g., CDKs, FGFRs, Src).[3][4][5][6]

Protocol:

  • Reagents and Materials:

    • Recombinant human kinases (e.g., CDK4/Cyclin D1, FGFR1, Src).

    • ATP and appropriate peptide substrate.

    • Synthesized inhibitor compounds dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Cell Proliferation/Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[7][8][9]

Protocol:

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, MGC803 for gastric cancer).[7][9]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Synthesized inhibitor compounds dissolved in DMSO.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well microplates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI₅₀/IC₅₀ values.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Test compounds.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Binding buffer.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and SAR Analysis

Quantitative data from the assays should be systematically organized to facilitate the elucidation of structure-activity relationships.

Table 1: In Vitro Kinase Inhibition and Cellular Activity of Pyrido[3,4-D]pyrimidine Derivatives
Compound IDR¹ Substituent at C4Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
Parent -Cl >10,000>100
PD-01 -NH-phenyl5,20075.3
PD-02 -NH-(4-methoxyphenyl)2,10042.1
PD-03 -NH-(3,5-dimethoxyphenyl)85015.8
PD-04 -NH-cyclohexyl9,50091.2
PD-05 -NH-(4-fluorophenyl)1,50033.5
PD-06 -O-phenyl>10,000>100

Data are hypothetical and for illustrative purposes only.

SAR Insights from Table 1:
  • Importance of the C4-Amine Linkage: The replacement of the C4-chloro with an amine (PD-01 to PD-05) is crucial for activity, as shown by the inactivity of the ether-linked analog (PD-06).

  • Effect of Aromatic Substituents: Electron-donating groups (methoxy) on the phenyl ring at the C4 position enhance both kinase inhibition and cellular potency (compare PD-01, PD-02, and PD-03).

  • Steric and Electronic Effects: The bulky, non-aromatic cyclohexyl group (PD-04) is poorly tolerated compared to the phenyl group. A fluorine substituent (PD-05) is better tolerated than an unsubstituted phenyl ring, suggesting that electronic effects play a significant role.

Signaling Pathway Visualization

The pyrido[d]pyrimidine scaffold has been associated with the inhibition of key signaling pathways in cancer, such as the CDK4/6-Rb pathway, which controls the G1-S phase transition of the cell cycle.

G cluster_pathway CDK4/6-Rb Signaling Pathway GF Growth Factors Ras Ras GF->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1S G1-S Phase Progression E2F->G1S Promotes Inhibitor Pyrido[3,4-D]pyrimidine Derivative Inhibitor->CDK46 Inhibits

References

Application Notes and Protocols for High-Throughput Screening of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,4-D]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been identified as potent inhibitors of various protein kinases and G-protein coupled receptors, making them attractive candidates for drug discovery campaigns, particularly in oncology and inflammation. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a key intermediate and potential screening candidate, against relevant biological targets.

While direct HTS data for this compound is not extensively published, the reactivity of the 4-chloro position suggests its utility as a versatile building block for the synthesis of compound libraries. Furthermore, based on the activity of structurally related analogs, this compound is a prime candidate for screening against targets such as Monopolar Spindle Kinase 1 (MPS1) and the chemokine receptor CXCR2.

Target-Specific Screening Data for Structurally Related Pyrido[3,4-D]pyrimidines

The following tables summarize the inhibitory activities of representative pyrido[3,4-D]pyrimidine derivatives against their respective targets, providing a rationale for screening this compound and its derivatives.

Table 1: Inhibitory Activity of Pyrido[3,4-D]pyrimidine Derivatives against Monopolar Spindle Kinase 1 (MPS1)

Compound IDStructureMPS1 IC₅₀ (µM)Cellular Inhibition IC₅₀ (µM)Reference
24c 2-(3-((1H-pyrazol-4-yl)amino)phenyl)-8-(1H-pyrazol-4-yl)pyrido[3,4-d]pyrimidine0.008< 1[1][2]
34h 2-(3-((1H-pyrazol-4-yl)amino)phenyl)-8-(1-methyl-1H-pyrazol-4-yl)pyrido[3,4-d]pyrimidineNot ReportedNot Reported[1]

Table 2: Antagonistic Activity of Pyrido[3,4-D]pyrimidine Derivatives against CXCR2

Compound IDStructureCXCR2 IC₅₀ (µM)Assay TypeReference
2 2-((2,3-difluorobenzyl)thio)-4-((R)-2-hydroxy-1-methylethylamino)pyrido[3,4-d]pyrimidine0.11Calcium Mobilization[3]
17b 6-(furan-2-yl)-2-((2,3-difluorobenzyl)thio)-4-(((R)-2-hydroxy-1-methylethyl)amino)pyrido[3,4-d]pyrimidine0.54Calcium Mobilization[3]

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign utilizing a library derived from this compound.

HTS_Workflow cluster_0 Library Preparation cluster_1 High-Throughput Screening cluster_2 Lead Optimization Start 4-Chloro-6-fluoro- pyrido[3,4-D]pyrimidine Synthesis Parallel Synthesis of Derivative Library Start->Synthesis QC Quality Control (Purity, Concentration) Synthesis->QC Primary_Screen Primary Screen (Single Concentration) QC->Primary_Screen Compound Plates Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Confirmed Hits ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: Fluorescence-Based Kinase Assay for MPS1 Inhibition

This protocol describes a generic, ADP-Glo™-based assay to screen for inhibitors of MPS1, a key regulator of the spindle assembly checkpoint.

Materials:

  • Recombinant human MPS1 kinase

  • MPS1 peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) into the 384-well assay plates. For controls, dispense DMSO alone.

  • Enzyme and Substrate Preparation: Prepare a 2X kinase/substrate solution by diluting MPS1 and the peptide substrate in kinase buffer.

  • Enzyme Addition: Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls. Potent inhibitors will result in a lower luminescence signal.

Protocol 2: Calcium Mobilization Assay for CXCR2 Antagonism

This protocol details a fluorescence-based assay to identify antagonists of the CXCR2 receptor by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human CXCR2

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CXCL8 (IL-8), a CXCR2 agonist

  • Probenecid (to prevent dye leakage)

  • 384-well black, clear-bottom assay plates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the CXCR2-expressing HEK293 cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the assay plate into the fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of CXCL8 to all wells to stimulate the CXCR2 receptor.

    • Continuously measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. Antagonists will inhibit this response. Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.

Signaling Pathway Diagram: CXCR2 Signaling Cascade

The following diagram illustrates the signaling pathway initiated by the activation of the CXCR2 receptor, a potential target for pyrido[3,4-D]pyrimidine derivatives.

CXCR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitor CXCL8 CXCL8 (Ligand) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds G_protein Gαiβγ CXCR2->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Response (e.g., Chemotaxis) PKC->Cell_Response Ca_release->Cell_Response Inhibitor Pyrido[3,4-D]pyrimidine Antagonist Inhibitor->CXCR2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield in the initial condensation reaction to form the dihydropyridine intermediate.

  • Question: My initial multi-component reaction to form the dihydropyridine precursor to the pyridopyrimidine ring has a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Consider the following:

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but excessive heat can lead to the formation of byproducts.

    • Catalyst: The choice and amount of catalyst are crucial. If using a piperidine/acetic acid catalyst system, ensure the molar ratio is appropriate. Screening other catalysts, such as Y-zeolite or other Lewis acids, could also enhance the yield.

    • Solvent: The solvent plays a significant role in the solubility of reactants and the reaction rate. While ethanol or methanol are commonly used, exploring other solvents like isopropanol or toluene might be beneficial.

    • Purity of Reactants: Ensure that the starting materials, particularly the aldehyde, are of high purity, as impurities can inhibit the reaction.

Issue 2: Formation of oxidized byproducts during the synthesis.

  • Question: I am observing the formation of a significant amount of the fully aromatized pyridine derivative instead of the desired dihydropyridine. How can I prevent this?

  • Answer: The oxidation of the dihydropyridine ring to the corresponding pyridine is a common side reaction, often facilitated by air oxidation.[1] To minimize this:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

    • Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote oxidation.

    • Work-up Conditions: During the work-up, minimize the exposure of the product to air and acidic conditions, which can accelerate aromatization.

Issue 3: Low conversion in the final chlorination step.

  • Question: The final step of converting the hydroxypyridopyrimidine to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃) is inefficient. What can I do to improve the yield?

  • Answer: Incomplete chlorination can be due to several factors:

    • Reaction Temperature and Time: This reaction often requires elevated temperatures and prolonged reaction times. Ensure the reaction is heated sufficiently (typically refluxing POCl₃) for an adequate duration. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Excess Chlorinating Agent: Using a significant excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃) can drive the reaction to completion.

    • Addition of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.

    • Solvent: While neat POCl₃ can be used, in some cases, the use of a high-boiling inert solvent like toluene or acetonitrile may be beneficial.

Issue 4: Difficulty in purifying the final product.

  • Question: I am struggling to purify the final this compound from reaction byproducts. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of polar byproducts and residual reagents.

    • Extraction: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.

    • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying pyridopyrimidine derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is often successful.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: A common synthetic approach involves a multi-step synthesis starting from readily available precursors. A plausible route would start with a substituted pyridine derivative, which is then used to construct the fused pyrimidine ring.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization: The structure and purity of the final compound should be confirmed using a combination of techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q3: What are some common side products to be aware of during the synthesis?

A3: Besides the aforementioned oxidized byproducts, other potential side products include:

  • Dimeric Species: Self-condensation of reactive intermediates can lead to the formation of dimers.[1]

  • Incompletely Cyclized Intermediates: If the cyclization reaction does not go to completion, you may isolate stable, partially formed ring structures.[1]

  • Hydrolysis Products: If the reaction conditions are too harsh (e.g., strongly acidic or basic), functional groups like nitriles or esters in the precursors can be hydrolyzed.[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Dihydropyridine Intermediate (Hypothetical Data)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanol801265
Y-ZeoliteMethanol651075
ProlineDMSO100870
NoneEthanol8024<10

Table 2: Optimization of the Chlorination Reaction (Hypothetical Data)

Chlorinating AgentAdditiveTemperature (°C)Reaction Time (h)Yield (%)
POCl₃None110655
POCl₃N,N-dimethylaniline110485
SOCl₂DMF (catalytic)80860
(COCl)₂DMF (catalytic)251240

Experimental Protocols

Protocol 1: Synthesis of the Dihydropyridine Intermediate (General Procedure)

  • To a solution of the appropriate aldehyde (1.0 eq) in ethanol (5 mL/mmol of aldehyde) is added the β-ketoester (1.0 eq), the aminocrotononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq).

  • The reaction mixture is heated to reflux and stirred for 12 hours, with the progress of the reaction monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with cold diethyl ether, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to afford the desired dihydropyridine intermediate.

Protocol 2: Chlorination of the Hydroxypyridopyrimidine (General Procedure)

  • The hydroxypyridopyrimidine (1.0 eq) is suspended in phosphorus oxychloride (10 eq).

  • A catalytic amount of N,N-dimethylaniline (0.1 eq) is added, and the mixture is heated to reflux for 4 hours.

  • The progress of the reaction is monitored by TLC. Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled to 0 °C and carefully quenched by the slow addition of crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the this compound.

Visualizations

Synthesis_Pathway A Substituted Pyridine B Dihydropyridine Intermediate A->B Multi-component Reaction C Pyridopyrimidinone B->C Oxidation & Cyclization D 4-Chloro-6-fluoro- pyrido[3,4-D]pyrimidine C->D Chlorination (POCl3)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurity Observed step1 Identify the Problematic Step start->step1 step2a Low Yield in Condensation step1->step2a step2b Side Product Formation step1->step2b step2c Inefficient Chlorination step1->step2c sol1a Optimize Catalyst & Temperature step2a->sol1a Yes sol1b Check Reagent Purity step2a->sol1b Yes sol2a Use Inert Atmosphere step2b->sol2a Yes sol2b Adjust Work-up Procedure step2b->sol2b Yes sol3a Increase Excess Chlorinating Agent step2c->sol3a Yes sol3b Add Catalyst (e.g., DMA) step2c->sol3b Yes end Improved Yield & Purity sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Solving solubility issues of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The experimentally determined aqueous solubility of this compound is approximately 0.29 g/L at 25°C, classifying it as very slightly soluble.[1]

Q2: What is the predicted pKa of this compound and how does it influence solubility?

The predicted pKa of this compound is 0.82.[1] This low pKa value suggests the compound is a very weak base. Consequently, its solubility is not expected to significantly increase in acidic aqueous solutions commonly used in physiological pH ranges.[2][3]

Q3: My compound is not dissolving in aqueous buffers. What are the initial troubleshooting steps?

If you are facing solubility issues, consider the following:

  • Verify Compound Purity: Impurities can significantly affect solubility. Ensure the purity of your compound using analytical methods like NMR or LC-MS.

  • Use High-Purity Solvents: The presence of contaminants in your aqueous buffer can hinder dissolution.

  • Increase Temperature: Gently warming the solution while stirring can enhance solubility for many compounds.[4] However, be cautious not to exceed a temperature that could cause degradation.

  • Sonication: Utilize an ultrasonic bath to provide energy that helps break down the crystal lattice structure and promote dissolution.

Q4: Can I use co-solvents to improve the solubility of this compound?

Yes, co-solvency is a common and effective technique.[5][6] For pyridopyrimidine derivatives, adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to your aqueous buffer can significantly improve solubility.[1][7] It is crucial to use the minimum amount of co-solvent necessary, as it may impact downstream biological assays.

Q5: Are there other advanced methods to enhance the aqueous solubility of this compound?

For challenging cases, several formulation strategies can be explored:

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer carrier can improve its apparent solubility and dissolution rate.[8]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[9]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The percentage of DMSO may also be too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final concentration of the compound in your assay.

    • Increase Co-solvent Percentage: Incrementally increase the final percentage of DMSO in your aqueous solution. Be mindful of the tolerance of your experimental system to the co-solvent.

    • Perform a Kinetic Solubility Assay: Conduct a nephelometry-based kinetic solubility assay to determine the precipitation point of your compound under your specific buffer and co-solvent conditions.[10][11]

Issue 2: Inconsistent results in biological assays suspected to be due to poor solubility.
  • Possible Cause: The compound may not be fully dissolved, leading to variability in the actual concentration in your assays.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect your prepared solutions for any particulate matter.

    • Filtration: Filter your final solution through a 0.22 µm filter to remove any undissolved compound.

    • Quantify Soluble Fraction: After preparation and filtration, quantify the concentration of the dissolved compound using an appropriate analytical method like HPLC-UV to confirm the actual concentration.[12]

Quantitative Data Summary

PropertyValueReference
Aqueous Solubility (25°C)0.29 g/L[1]
Predicted pKa0.82 ± 0.30[1]
Molecular Weight183.57 g/mol [1]
Molecular FormulaC₇H₃ClFN₃[1]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC-UV or other suitable analytical instrument for quantification

Methodology:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.[13]

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).

Protocol 2: Kinetic Solubility Assessment using Nephelometry

Objective: To rapidly assess the kinetic solubility and precipitation point of this compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice

  • 96-well or 384-well microplates

  • Microplate nephelometer

  • Liquid handling system or multichannel pipettes

Methodology:

  • Prepare a serial dilution of the compound's DMSO stock solution in a microplate.

  • In a separate microplate, add the aqueous buffer.

  • Transfer a small volume of the DMSO dilutions to the corresponding wells of the buffer plate to achieve the desired final concentrations.

  • Mix the plate thoroughly.

  • Measure the light scattering at 90° using a nephelometer at time zero and after a set incubation period (e.g., 1-2 hours) at a controlled temperature.[11][14]

  • The concentration at which a significant increase in nephelometric turbidity units (NTU) is observed indicates the precipitation point and the kinetic solubility limit.[9]

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_start Add Excess Compound to Buffer thermo_shake Shake for 24-48h at 25°C thermo_start->thermo_shake thermo_separate Centrifuge & Filter (0.22 µm) thermo_shake->thermo_separate thermo_quantify Quantify by HPLC-UV thermo_separate->thermo_quantify thermo_end Equilibrium Solubility thermo_quantify->thermo_end kinetic_start Prepare Serial Dilution in DMSO kinetic_mix Add to Aqueous Buffer in Microplate kinetic_start->kinetic_mix kinetic_measure Measure Light Scatter (Nephelometer) kinetic_mix->kinetic_measure kinetic_end Precipitation Point kinetic_measure->kinetic_end

Caption: Workflow for determining thermodynamic and kinetic solubility.

Hypothetical_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt cdk4_cyclinD CDK4/Cyclin D1 akt->cdk4_cyclinD Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_cycle Cell Cycle Progression cdk4_cyclinD->cell_cycle compound Pyridopyrimidine Inhibitor compound->receptor compound->cdk4_cyclinD

Caption: Hypothetical signaling pathway inhibited by pyridopyrimidine derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for Aminating Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amination of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for aminating chloropyrimidines?

There are three primary methodologies for the amination of chloropyrimidines:

  • Nucleophilic Aromatic Substitution (SNAr): This traditional method is often feasible due to the electron-deficient nature of the pyrimidine ring. It involves reacting the chloropyrimidine with an amine, typically in the presence of a base at elevated temperatures.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method, especially for less reactive amines or when SNAr reactions are sluggish. It employs a palladium catalyst, a phosphine ligand, and a base.[1][2]

  • Microwave-Assisted Synthesis: This technique can significantly accelerate both SNAr and Buchwald-Hartwig reactions, offering a high-throughput alternative.[1]

Q2: My amination reaction is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?

Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reaction Temperature: For SNAr reactions, high temperatures (e.g., 80-140 °C) are often necessary.[2][3] Palladium-catalyzed reactions typically run at 80-120 °C, but optimization may be required.[2]

  • Inappropriate Base: The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[2] For Buchwald-Hartwig reactions, strong bases such as NaOt-Bu are often used, though weaker bases can be effective with certain catalyst systems.[2][3]

  • Poor Catalyst/Ligand Combination (for Buchwald-Hartwig): The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[3] Bulky, electron-rich ligands are often effective.[3] Consider using a pre-formed palladium-ligand complex for consistent activation.[3]

  • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst.[4]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions to facilitate the reaction.[3][5] For Buchwald-Hartwig reactions, anhydrous toluene is a common and effective solvent.[3] Ensure all solvents are anhydrous, as water can deactivate the catalyst.[3]

Q3: I am observing significant side product formation. How can I minimize this?

Common side reactions include hydrodehalogenation, di-substitution, and solvolysis.

  • Hydrodehalogenation (-Cl replaced by -H): This is common in Buchwald-Hartwig reactions.[4] To suppress this, ensure strictly anhydrous conditions and use a slight excess of the amine (1.2-1.5 equivalents).[4]

  • Di-substitution: This can occur when reacting dichloropyrimidines. To favor mono-amination, use a stoichiometric amount of the nucleophile or lower the reaction temperature.[5]

  • Solvolysis (reaction with the solvent): If using a nucleophilic solvent like an alcohol, it can compete with the desired amine.[5] It is advisable to use a non-nucleophilic solvent.[5]

Q4: How can I control the regioselectivity of amination on a dichloropyrimidine?

Achieving high regioselectivity on dichloropyrimidines (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) can be challenging.[2][6]

  • Inherent Reactivity: For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position.[5][6]

  • Steric Hindrance: A bulky amine may preferentially attack the less sterically hindered position.[2][6]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the C2/C4 selectivity.[2]

  • Catalyst Control (Buchwald-Hartwig): The ligand used in a palladium-catalyzed reaction can have a significant impact on regioselectivity.[2] For instance, a palladium-catalyzed amination using LiHMDS as a base has been shown to strongly favor the C4 isomer in certain cases.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Product Yield Insufficient reaction temperature.For SNAr, consider increasing the temperature to 80-140 °C.[2][3] For Buchwald-Hartwig, optimize within the 80-120 °C range.[2]
Inappropriate base selection.For SNAr, use inorganic bases like K₂CO₃ or Cs₂CO₃.[2] For Buchwald-Hartwig, strong bases like NaOt-Bu are often effective, but weaker bases can be tested.[2][3]
Poor catalyst/ligand system (Buchwald-Hartwig).Screen different palladium precursors (e.g., Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos).[3] Using pre-catalysts can also be beneficial.[4]
Catalyst deactivation.Ensure a strictly inert atmosphere (Argon or Nitrogen) and use anhydrous reagents and solvents.[3][4]
Poor Regioselectivity Mixture of C2 and C4 isomers.Modify reaction conditions (solvent, base, temperature).[2] For Buchwald-Hartwig, screen different ligands.[2] Sterically bulky amines may favor the less hindered position.[2]
Di-substitution instead of mono-substitution.Use a stoichiometric amount of the amine nucleophile.[5] Lowering the reaction temperature can also improve selectivity.[5]
Side Product Formation Hydrodehalogenation.Use a slight excess of amine (1.2-1.5 equivalents) and ensure strictly anhydrous conditions.[4]
Solvolysis.Use a non-nucleophilic solvent if the intended nucleophile is competing with a solvent like an alcohol.[5]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Polar aprotic solvent (e.g., DMF, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the chloropyrimidine in the solvent.[3]

  • Add the amine and the base.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and pour it into water.[3]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrimidine, palladium catalyst, and phosphine ligand.[1][3]

  • Add the base to the tube.[1]

  • Add the amine and the anhydrous, deoxygenated solvent.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: Microwave-Assisted Amination

Materials:

  • 2-Chloropyrimidine derivative (1 equivalent)

  • Substituted amine/aniline (1-1.2 equivalents)

  • Solvent (e.g., ethanol, anhydrous propanol)

  • Triethylamine (optional, as base)

Procedure:

  • In a microwave reaction vial, dissolve the 2-chloropyrimidine derivative in the chosen solvent.[1]

  • Add the substituted amine to the vial.[1]

  • If required, add a base such as triethylamine.[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[1]

  • Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, cool the vial to room temperature and proceed with standard workup and purification.[1]

Visualizations

G General Troubleshooting Workflow for Amination Reactions start Start: Low/No Product Yield check_temp Is Reaction Temperature Sufficient? start->check_temp check_base Is the Base Appropriate? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is the Catalyst System Optimal? (Buchwald-Hartwig) check_base->check_catalyst Yes screen_bases Screen Different Bases check_base->screen_bases No check_solvent Is the Solvent Anhydrous & Appropriate? check_catalyst->check_solvent Yes screen_catalyst Screen Pd Source & Ligands check_catalyst->screen_catalyst No dry_solvent Ensure Anhydrous Solvent check_solvent->dry_solvent No success Reaction Optimized check_solvent->success Yes increase_temp->check_base screen_bases->check_catalyst screen_catalyst->check_solvent dry_solvent->success

Caption: Troubleshooting workflow for low yield in amination reactions.

G Decision Pathway for Amination Method Selection start Start: Amination of Chloropyrimidine amine_reactivity Is the Amine Highly Reactive? start->amine_reactivity snar Attempt SNAr Reaction amine_reactivity->snar Yes buchwald Use Buchwald-Hartwig Catalysis amine_reactivity->buchwald No high_throughput Is High Throughput Needed? snar->high_throughput buchwald->high_throughput microwave Consider Microwave-Assisted Synthesis high_throughput->microwave Yes conventional Proceed with Conventional Heating high_throughput->conventional No end End microwave->end conventional->end

Caption: Selecting the appropriate amination methodology.

References

Technical Support Center: Purification of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine. This guide offers answers to frequently asked questions and solutions to common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude material. For mixtures with closely related impurities, column chromatography is often the preferred method. Recrystallization is effective for removing less soluble or more soluble impurities when a suitable solvent is identified.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as hydrolysis of the chloro group or other nucleophilic substitutions. The specific impurities will be highly dependent on the synthetic route employed.

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. By comparing the crude mixture, collected fractions from chromatography, and the mother liquor from recrystallization against a reference standard (if available), you can effectively track the separation and assess the purity of the desired compound.

Q4: What are the key safety considerations when handling this compound and the solvents used for its purification?

A4: this compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The solvents used for chromatography and recrystallization are often flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound has poor solubility in common recrystallization solvents.

Solution:

  • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents of differing polarities.

  • Solvent Mixtures: If the compound is sparingly soluble in one solvent but too soluble in another, a two-solvent system can be effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent (antisolvent) until turbidity persists. Then, allow the solution to cool slowly. For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be attempted by dissolving the compound in DMF/DMSO and placing it in a larger container with a more volatile antisolvent like dichloromethane or diethyl ether.[1]

Problem: The compound precipitates as an oil or amorphous solid instead of crystals.

Solution:

  • Slow Cooling: Rapid cooling can lead to the "crashing out" of the product. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.

  • Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to encourage the growth of well-defined crystals.

  • Solvent Modification: A more viscous solvent or a solvent in which the compound has slightly higher solubility at room temperature may promote better crystal formation.

Problem: Significant impurities remain after recrystallization.

Solution:

  • Second Recrystallization: A second recrystallization using a different solvent system may remove the persistent impurities.

  • Alternative Technique: If impurities have a similar solubility profile to the product, recrystallization may not be effective. In this case, column chromatography is the recommended next step.[2]

Column Chromatography Issues

Problem: Poor separation between the desired compound and an impurity.

Solution:

  • Solvent System Optimization: The polarity of the mobile phase is critical. Systematically vary the solvent ratio to improve the separation (increase in Rf difference). A common starting point for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Solvent Modifiers: For basic compounds like pyridopyrimidines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve peak shape.[2]

  • Stationary Phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) could offer different selectivity.

Problem: The compound is not eluting from the column.

Solution:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the eluent. For highly polar compounds, a solvent system containing methanol or isopropanol may be necessary.

  • Check Solubility: Ensure the compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.

Experimental Protocols

General Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and crack-free bed. Drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a strong, volatile solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Carefully add the mobile phase to the column and begin elution. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: In an appropriately sized flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield Range (Typical)Key Considerations
Column Chromatography 60-85%>98%50-80%Effective for complex mixtures; can be time and solvent intensive.
Recrystallization 80-95%>99%70-90%Requires a suitable solvent; less effective for impurities with similar solubility.

Visualizations

Purification_Workflow crude Crude this compound tlc_analysis TLC Analysis of Crude crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few spots, distinct Rf column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple spots, close Rf purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Impurities remain pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Impurities remain

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempted issue Issue Encountered? start->issue poor_solubility Poor Solubility issue->poor_solubility Yes oiling_out Oiling Out / Amorphous Solid issue->oiling_out Yes impurities_remain Impurities Remain issue->impurities_remain Yes success Successful Crystallization issue->success No solution1 Action: Use Solvent Mixture or Try Diffusion Crystallization poor_solubility->solution1 solution2 Action: Slow Cooling, Use Seed Crystal, Change Solvent oiling_out->solution2 solution3 Action: Second Recrystallization (new solvent) or Column Chromatography impurities_remain->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Crystallization of Pyrido[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrido[3,4-d]pyrimidine compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming a liquid layer instead of solid crystals. How can I resolve this?

A: Oiling out occurs when the compound's melting point is lower than the temperature of the solution, or when it is too soluble in the chosen solvent.[1] This prevents the ordered arrangement of molecules into a crystal lattice.[2]

Solutions:

  • Slow Down Cooling: Allow the solution to cool to room temperature more gradually before moving it to an ice bath or refrigerator. Placing the flask in an insulated container (like a beaker with paper towels) can help.[2][3]

  • Adjust the Solvent System: Try a solvent in which your compound has slightly lower solubility.[2] Alternatively, if using a solvent mixture, add more of the "poor" solvent (the one in which the compound is less soluble) to reduce overall solubility.[3]

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This keeps the compound in solution longer during the cooling phase, promoting slower, more controlled crystal formation.[1]

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A: The absence of crystals usually indicates that the solution is not sufficiently supersaturated or that nucleation, the initial step of crystal formation, has not occurred.[4][5]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[2]

    • Seeding: If you have a pure crystal from a previous batch, add a tiny amount (a "seed crystal") to the solution to initiate growth.[2][3]

  • Increase Concentration: Re-heat the solution and carefully evaporate some of the solvent to increase the compound's concentration. Allow it to cool slowly again.[2]

  • Change Solvents: The compound may be too soluble in the current solvent even at low temperatures. Recover the material by evaporating the solvent and attempt recrystallization with a different solvent or solvent mixture.[2]

Q3: My compound precipitates out of solution too quickly as a fine powder or microcrystals. How can I grow larger, higher-quality crystals?

A: Rapid precipitation is often caused by excessive supersaturation or a steep temperature gradient, which leads to the formation of many small crystals rather than a few large ones.[1][3] This can trap impurities within the crystal lattice.[6]

Solutions:

  • Reduce the Rate of Cooling/Evaporation: Slow cooling is critical. Allow the flask to cool on the benchtop, insulated if necessary, before transferring to a colder environment. For evaporation methods, cover the vial with parafilm and poke only a few small holes with a needle to slow the rate of solvent loss.

  • Use More Solvent: Exceed the minimum amount of hot solvent required to dissolve the compound. While this may slightly reduce the final yield, it prevents the solution from becoming supersaturated too quickly upon cooling.[1]

  • Try a Different Method: Techniques like vapor diffusion or solvent layering are inherently slower and can produce higher-quality crystals for compounds that precipitate rapidly.[7]

Q4: My pyrido[3,4-d]pyrimidine derivative will not dissolve in any single solvent I've tried. What should I do?

A: This is a common issue with planar heterocyclic compounds. The solution is often to use a binary solvent system.

Solution:

  • Use a Solvent Mixture: Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is soluble, e.g., THF, Dioxane, or DMF). Then, slowly add a hot "poor" solvent (one in which it is insoluble, e.g., Hexane, Heptane, or Water) dropwise until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.[3]

Table 1: Troubleshooting Summary for Crystallization Issues

Problem Possible Cause(s) Suggested Solutions
Oiling Out Compound is too soluble; Cooling too rapid; Melting point is below solution temperature. Use a less polar solvent; Reduce cooling rate; Re-dissolve and add more "poor" solvent.[1][2][3]
No Crystals Form Solution is not supersaturated; Nucleation is inhibited. Induce nucleation (scratching, seeding); Increase concentration by evaporating solvent; Try a different solvent system.[2][4][5]
Rapid Precipitation (Powder) High degree of supersaturation; Steep temperature gradient. Slow down the cooling or evaporation process; Use a larger volume of solvent; Switch to a slower method like vapor diffusion.[1]

| Poor Solubility | Compound has low solubility in common single solvents. | Use a binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[3] |

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for crystallizing pyrido[3,4-d]pyrimidine compounds?

A: There is no single "best" solvent, as the ideal choice depends on the specific substitution pattern of your molecule.[8] However, common solvents used for recrystallizing related heterocyclic compounds include ethanol, acetone, ethyl acetate, and 1,4-dioxane.[3] Solvent mixtures like ethyl acetate/hexane or THF/hexane are frequently used to achieve the moderate solubility required for good crystal growth.[3][9]

Q2: How pure should my compound be before I attempt crystallization?

A: The purer your starting material, the higher the chance of growing high-quality crystals.[9] It is recommended to start with a compound that is at least 90-95% pure. If significant impurities are present, they can inhibit crystal lattice formation or become incorporated into the crystals.[2] Consider performing column chromatography before the final crystallization step if your crude material is not sufficiently pure.[3]

Q3: What is the optimal size for a crystal for X-ray diffraction?

A: For single-crystal X-ray diffraction, the ideal crystal size is typically 0.1 to 0.4 mm in each dimension.[4][5] Very small crystals may not diffract well, while very large crystals can have issues with absorption effects.

Table 2: Common Solvents for Crystallization of Organic Compounds

Solvent Polarity Boiling Point (°C) Typical Use Case
Hexane / Heptane Non-polar 69 / 98 Often used as the "poor" or anti-solvent in layering or vapor diffusion techniques.[9]
Toluene Non-polar 111 Good for dissolving aromatic compounds; can be used for slow evaporation.[9]
Diethyl Ether Low 35 Highly volatile, used for vapor diffusion and layering; crystals can degrade due to solvent loss.[9][10]
Ethyl Acetate Medium 77 A versatile solvent for dissolving compounds of intermediate polarity.[3]
Acetone Medium 56 Good solvent, but its high volatility can lead to rapid crystallization.[3][10]
Acetonitrile Medium-High 82 A polar solvent often used in vapor diffusion.[9]
Ethanol / Methanol Polar 78 / 65 Good for compounds with hydrogen-bonding capabilities; often used for slow cooling.[3][9]

| Tetrahydrofuran (THF) | Medium | 66 | A good "soluble" solvent for use in binary systems with hexane or ether.[9] |

Experimental Protocols

Protocol 1: Slow Cooling Recrystallization

  • Dissolution: Place the crude pyrido[3,4-d]pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue to add small portions of the hot solvent until the compound is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, you can place the flask in an insulated container.

  • Crystal Formation: Once the flask is at room temperature, move it to an ice bath for 30 minutes to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion

  • Preparation: Place a small, open vial containing your compound dissolved in a minimal amount of a moderately volatile solvent (e.g., THF, chloroform, or acetonitrile) inside a larger jar or beaker.[9]

  • Anti-Solvent Addition: Add a more volatile "anti-solvent" (in which the compound is insoluble, e.g., pentane, hexane, or diethyl ether) to the larger jar. The level of the anti-solvent should be below the top of the inner vial.[9]

  • Sealing: Seal the larger jar tightly. The volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of your compound and promoting slow crystal growth.[7]

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature for several hours to days.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

G start Crystallization Attempt Fails (No Crystals or Oiling Out) check_purity Is starting material >95% pure? start->check_purity purify Purify compound via column chromatography check_purity->purify No check_saturation Is solution supersaturated? check_purity->check_saturation Yes re_attempt Re-attempt Crystallization purify->re_attempt re_attempt->check_saturation induce_nucleation Induce Nucleation: - Scratch flask surface - Add seed crystal check_saturation->induce_nucleation No increase_conc Increase Concentration: - Slowly evaporate solvent - Re-cool check_saturation->increase_conc Unsure check_solvent Is it a single solvent system? check_saturation->check_solvent Yes success High-Quality Crystals Obtained induce_nucleation->success increase_conc->success try_mixture Try a binary solvent mixture (e.g., THF/Hexane) check_solvent->try_mixture No check_method Was cooling/evaporation too fast? check_solvent->check_method Yes try_mixture->success slow_method Switch to a slower method: - Vapor Diffusion - Solvent Layering check_method->slow_method Yes check_method->success No slow_method->success

Caption: A logical workflow for troubleshooting common crystallization failures.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Diffusion cluster_2 Step 3: Crystallization prep prep_text Place inner vial with dissolved compound into a larger jar. Add anti-solvent to the jar. diffusion_text Seal the jar. Anti-solvent vapor slowly diffuses into the inner vial. prep_text->diffusion_text diffusion crystal_text As solubility decreases, crystals form slowly over hours or days. diffusion_text->crystal_text crystal

Caption: A simplified experimental workflow for the vapor diffusion crystallization method.

cluster_pathway Kinase Cascade ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 (e.g., MPS1) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor inhibitor Pyrido[3,4-d]pyrimidine Inhibitor inhibitor->kinase3 Inhibits cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Leads to

Caption: Simplified kinase signaling pathway showing a potential point of inhibition.

References

Stability of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine. The information provided is intended to help address common stability-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the structure of this compound, the primary stability concerns are hydrolysis and photostability. The chloro substituent at the 4-position is susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions. The fluorinated pyridine ring system may be prone to degradation upon exposure to light (photodegradation).

Q2: In which solvents is this compound soluble and what are the potential stability implications?

The aqueous solubility of this compound is very low (0.29 g/L at 25°C)[1]. It is expected to have better solubility in common organic solvents used in a laboratory setting. However, the choice of solvent can impact stability. Protic solvents, such as alcohols (methanol, ethanol), may participate in solvolysis reactions, similar to hydrolysis, where the solvent molecule displaces the chloro group. Aprotic solvents like DMSO and DMF are generally better choices for stock solutions, but long-term stability should still be evaluated.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Solutions should be stored at -20°C or -80°C in tightly sealed, light-protecting containers (e.g., amber vials). For aqueous buffers, it is advisable to prepare fresh solutions before each experiment or to conduct a thorough stability assessment for the intended storage duration and conditions.

Q4: What are the likely degradation products of this compound?

The most probable degradation product resulting from hydrolysis or solvolysis is the substitution of the 4-chloro group with a hydroxyl group (from water) or an alkoxy group (from alcohol solvents), yielding 6-fluoro-4-hydroxypyrido[3,4-D]pyrimidine or 6-fluoro-4-alkoxypyrido[3,4-D]pyrimidine, respectively. Photodegradation may lead to more complex mixtures, potentially involving defluorination or other rearrangements of the heterocyclic core.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Solvent Choice: If using a stock solution in an alcohol, consider switching to DMSO or DMF.

  • Fresh Solutions: Prepare fresh dilutions of your compound in the aqueous assay buffer immediately before each experiment.

  • pH of Medium: Be aware of the pH of your cell culture or assay medium. Extremes in pH can accelerate hydrolysis.

  • Light Exposure: Protect your compound and assay plates from light as much as possible, especially during long incubation periods.

  • Stability Check: Perform a simple stability check by incubating the compound in the assay medium for the duration of your experiment. Analyze the sample by HPLC to check for the appearance of degradation peaks.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Onset of degradation of the compound.

Troubleshooting Steps:

  • Identify the Source: Determine at what stage the impurity is appearing (e.g., in the initial solid material, after preparing a stock solution, or after an experimental procedure).

  • Characterize the Impurity: If possible, use LC-MS to determine the mass of the unknown peak. A mass increase of 18 Da (relative to the loss of HCl) would suggest hydrolysis.

  • Review Storage Conditions: Ensure that both the solid compound and its solutions are stored under the recommended conditions (cool, dry, dark, and tightly sealed).

  • Forced Degradation Study: If the degradation pathway is critical to your research, consider performing a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products.

Stability Data Summary

The following tables present hypothetical stability data for this compound in various solvents under different conditions. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Purity (%)Purity after 24h (%)Major Degradant Peak (Area %)
DMSO99.899.7< 0.1
DMF99.899.6< 0.1
Methanol99.898.51.2 (likely 4-methoxy derivative)
Ethanol99.898.80.9 (likely 4-ethoxy derivative)
Acetonitrile99.899.7< 0.1
Water (pH 7)99.8 (in suspension)99.00.7 (likely 4-hydroxy derivative)
Aqueous Buffer (pH 5)99.8 (in suspension)99.20.5 (likely 4-hydroxy derivative)
Aqueous Buffer (pH 9)99.8 (in suspension)97.52.2 (likely 4-hydroxy derivative)

Table 2: Hypothetical Photostability of this compound (in Acetonitrile) after 8 hours of Light Exposure (ICH Q1B conditions).

ConditionPurity (%)Number of Degradation Products > 0.1%
Dark Control99.70
Light Exposed95.24

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photostability: Expose the stock solution and the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • If significant degradation is observed, further analysis by LC-MS is recommended to identify the mass of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start 4-Chloro-6-fluoropyrido [3,4-D]pyrimidine stock Prepare 1 mg/mL Stock Solution in Acetonitrile start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If degradation >5% pathway Identify Degradation Pathways lcms->pathway products Characterize Degradation Products pathway->products

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis / Solvolysis cluster_photolysis Photodegradation parent This compound C₇H₃ClFN₃ hydrolysis_product 6-Fluoro-4-hydroxypyrido[3,4-D]pyrimidine C₇H₄FN₃O parent->hydrolysis_product + H₂O - HCl photo_product Potential Defluorinated/Rearranged Products parent->photo_product hν (UV light)

Caption: Postulated degradation pathways.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of pyridopyrimidines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions of pyridopyrimidines?

A1: The most frequently encountered byproducts include:

  • Homocoupling Products: Formation of a symmetrical biaryl from the coupling of two organoboron reagents (in Suzuki reactions) or two aryl halides. This is often promoted by the presence of oxygen or Pd(II) species.

  • Protodeboronation Products: Replacement of the boronic acid or ester group with a hydrogen atom, leading to the formation of an unsubstituted arene. This is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaromatic boronic acids like those derived from pyridines.[1][2]

  • Dehalogenation Products: Replacement of the halide on the pyridopyrimidine starting material with a hydrogen atom. This can occur after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[3]

  • Products from Incomplete Reactions: Unreacted starting materials or intermediates can contaminate the final product if the reaction does not go to completion.

  • Isomeric Products: In the case of di- or poly-halogenated pyridopyrimidines, reactions can sometimes yield a mixture of regioisomers if the selectivity of the catalyst is not optimal.[4][5][6]

Q2: How does the choice of palladium catalyst and ligand affect byproduct formation?

A2: The catalyst and ligand system is critical for controlling reactivity and selectivity.

  • Palladium Precatalyst: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to minimize homocoupling, which can be initiated by Pd(II) species.[3]

  • Ligand Choice: The steric and electronic properties of the ligand significantly influence the reaction outcome.

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling, even with less reactive chlorides, and can influence regioselectivity in dihalo-substituted pyridopyrimidines.[4][5][6]

    • For challenging substrates like 2-pyridylboronic acids, highly active catalysts can increase the rate of cross-coupling to outcompete protodeboronation.[2]

    • The choice of ligand can even invert the "conventional" site-selectivity in the cross-coupling of dihalopyrimidines.[4][6]

Q3: What is the role of the base in minimizing byproducts?

A3: The base is crucial for the transmetalation step and its choice can significantly impact byproduct formation.

  • Base Strength: Stronger bases can sometimes promote side reactions like protodeboronation.[7] Milder bases such as K₃PO₄, Cs₂CO₃, or KF are often effective alternatives.[7]

  • Substrate Compatibility: The optimal base is dependent on the specific substrates and solvent. For example, esters and nitro groups may be incompatible with strong bases like KOtBu.

Q4: How can I prevent protodeboronation when using pyridine- or pyrimidine-boronic acids?

A4: Protodeboronation is a significant challenge with heteroaromatic boronic acids.[1][2] Several strategies can be employed to mitigate this:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][7] MIDA boronates offer high stability and a slow, controlled release of the boronic acid during the reaction.[1]

  • Optimize Reaction Conditions:

    • Lower Temperature: Higher temperatures can accelerate protodeboronation.[7] Running the reaction at a lower temperature, if the catalyst is active enough, can be beneficial.

    • Milder Base: As mentioned, using milder bases like K₃PO₄ or Cs₂CO₃ can reduce the rate of protodeboronation.[7]

  • Highly Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling to occur faster than the protodeboronation side reaction.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with pyridopyrimidines.

Problem 1: Significant formation of homocoupling byproduct.

Potential Cause Troubleshooting Strategy Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas. If using water, ensure it is also thoroughly degassed.
Use of Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere.
If using a Pd(II) source, consider adding a mild reducing agent.Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[8] This can help reduce any Pd(II) species to the active Pd(0) state.

Problem 2: Low yield due to protodeboronation of the boronic acid.

Potential Cause Troubleshooting Strategy Experimental Protocol
Unstable Boronic Acid Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).Preparation of Pinacol Ester: In a round-bottom flask, dissolve the boronic acid and pinacol (1.1 equiv.) in an anhydrous solvent like THF or toluene. Stir at room temperature until TLC or LC-MS indicates complete conversion. The ester can be isolated or used in situ.
Harsh Reaction Conditions Lower the reaction temperature and use a milder base.Optimized Conditions: Start with a lower temperature (e.g., 60-80 °C) and use a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.). Monitor the reaction progress by TLC or LC-MS.
Slow Cross-Coupling Rate Employ a more active catalyst system (e.g., a Buchwald G3 precatalyst with a bulky phosphine ligand).Using a Highly Active Catalyst: Use a precatalyst like XPhos Pd G3 (2-5 mol%) which can facilitate coupling at lower temperatures and outcompete protodeboronation.

Problem 3: Poor regioselectivity in the coupling of a dihalopyridopyrimidine.

Potential Cause Troubleshooting Strategy Experimental Protocol
Inappropriate Ligand The choice of ligand can dramatically influence the site of reaction. Screen different classes of ligands.Ligand Screening: For C4-selectivity in 2,4-dichloropyrimidines, diphosphine ligands like dppf may be effective. For unconventional C2-selectivity, very sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise.[4][5]
Reaction Conditions Ligand-free conditions ("Jeffery" conditions) have been shown to enhance C4-selectivity in some cases.Ligand-Free Protocol: In a vial, combine the dihalopyridopyrimidine, boronic acid, a base like Na₂CO₃, and a phase-transfer catalyst such as NBu₄Br. Add a degassed mixture of toluene and water and the palladium source (e.g., PdCl₂). Heat the reaction and monitor for completion.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

EntryLigandC4-Product Yield (%)C2-Product Yield (%)Selectivity (C4:C2)
1QPhos35-~7:1
2dppf-75Exclusive C2
3IPr (NHC)HighLow~10:1
4None (Jeffery cond.)HighVery Low>99:1

Data synthesized from qualitative descriptions in search results.[4][5]

Table 2: Optimization of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001581
2Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1201580*
3Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001575
4PdCl₂(PPh₃)₂ (3)K₂CO₃1,4-Dioxane/H₂O1001536

*Increased formation of 2,4-diphenylpyrimidine was observed.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Byproducts

  • Reagent Preparation: To an oven-dried reaction vessel, add the pyridopyrimidine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a more active precatalyst system.

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyridopyrimidine

  • Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), the appropriate phosphine ligand (1.2-2.4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5 equiv.) under an inert atmosphere.

  • Reagent Addition: Add the chloropyridopyrimidine (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R_R R-Pd(II)-R' (L_n) Transmetal->PdII_R_R - M-X RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' Desired Product RedElim->Product

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow Figure 2: Experimental Workflow for a Cross-Coupling Reaction start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Pyridopyrimidine Halide, Coupling Partner, and Base setup->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Quench and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: Experimental Workflow for a Cross-Coupling Reaction

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Low Yield start Low Yield or No Reaction check_byproducts Analyze Crude Mixture: Identify Major Byproducts start->check_byproducts homocoupling Homocoupling Detected check_byproducts->homocoupling Yes protodeboronation Protodeboronation Detected check_byproducts->protodeboronation Yes no_reaction Starting Material Unchanged check_byproducts->no_reaction No obvious byproducts sol_homo Solution: 1. Degas Thoroughly 2. Use Pd(0) Precatalyst 3. Add Reducing Agent homocoupling->sol_homo sol_proto Solution: 1. Use Boronic Ester (MIDA/Pinacol) 2. Lower Temperature 3. Use Milder Base protodeboronation->sol_proto sol_no_react Solution: 1. Increase Temperature 2. Use More Active Catalyst/Ligand 3. Check Reagent Purity no_reaction->sol_no_react

Figure 3: Troubleshooting Logic for Low Yield

References

Technical Support Center: Novel Pyrido[3,4-d]pyrimidine Derivatives for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing novel pyrido[3,4-d]pyrimidine derivatives in overcoming drug resistance in cancer. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use and properties of pyrido[3,4-d]pyrimidine derivatives.

Q1: What is the primary mechanism of action for novel pyrido[3,4-d]pyrimidine derivatives in overcoming drug resistance?

A1: Many novel pyrido[3,4-d]pyrimidine derivatives are designed as potent and selective inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). In non-small cell lung cancer (NSCLC), resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) often arises from secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation and the C797S mutation. These novel compounds are engineered to effectively bind to and inhibit these mutated forms of EGFR, thereby overcoming acquired resistance.[1][2][3]

Q2: How should I prepare and store pyrido[3,4-d]pyrimidine compounds for in vitro experiments?

A2: Pyrido[3,4-d]pyrimidine derivatives, like many small molecule inhibitors, often have low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-polar solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions for cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the potential off-target effects of pyrido[3,4-d]pyrimidine inhibitors?

A3: The pyrido[3,4-d]pyrimidine scaffold is known to interact with the ATP-binding site of a wide range of kinases. Therefore, off-target effects can include the inhibition of other kinases with similar ATP-binding pockets. For instance, inhibitors designed against EGFR might also show activity against other receptor tyrosine kinases. It is crucial to perform kinase selectivity profiling to identify potential off-target activities that could contribute to unexpected cellular phenotypes or toxicity.[4]

Q4: How can I determine if the observed cellular effects are due to on-target inhibition or off-target activities?

A4: To distinguish between on-target and off-target effects, consider the following approaches:

  • Structure-Activity Relationship (SAR): Use a structurally related but inactive analog of your compound as a negative control.

  • Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can confirm if the compound binds to the intended target in a cellular context.

  • Rescue Experiments: Overexpression of the wild-type target protein may rescue the phenotype induced by the inhibitor, confirming on-target activity.

  • Knockdown/Knockout Models: Using siRNA or CRISPR to reduce the expression of the target protein should phenocopy the effects of the inhibitor.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with pyrido[3,4-d]pyrimidine derivatives.

Problem Possible Cause(s) Troubleshooting Steps
Low or no compound activity in cell-based assays 1. Compound Degradation: The inhibitor may be unstable in the cell culture medium over long incubation periods. 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: The concentrations used may be too low to elicit a response.1. For long-term experiments (>24 hours), consider replenishing the media with fresh compound at regular intervals. 2. Assess the biopharmaceutical properties of the compound, such as its Caco-2 permeability.[5] 3. Perform a dose-response experiment with a wider range of concentrations.
High background or non-specific effects in Western Blots for p-EGFR 1. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Inadequate Blocking: Insufficient blocking of the membrane can lead to high background. 3. Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody.1. Validate the specificity of your antibodies using positive and negative controls. 2. Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and increasing the blocking time. 3. Titrate your primary and secondary antibodies to determine the optimal dilution.
Inconsistent IC50 values between experiments 1. Variability in Cell Health and Density: Differences in cell confluency or passage number can affect their response to treatment. 2. Inconsistent Compound Preparation: Errors in serial dilutions or variations in DMSO concentration. 3. Assay Conditions: Minor variations in incubation times or reagent concentrations.1. Standardize your cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh serial dilutions for each experiment and ensure the final DMSO concentration is consistent across all wells. 3. Strictly adhere to the established assay protocol.

Section 3: Data Presentation

The following tables summarize the inhibitory activities of representative novel pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines and EGFR mutants.

Table 1: Anti-proliferative Activity of Pyrido[3,4-d]pyrimidine Derivatives in NSCLC Cell Lines

CompoundCell LineEGFR Mutation StatusIC50 (µM)Reference
B30 HCC827delE746_A7500.044[1][2]
H1975L858R/T790M0.40[1][2]
25h HCC827delE746_A7500.025[3]
H1975L858R/T790M0.49[3]
Compound 30 MGC803Not Specified0.59[6]

Table 2: Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives against EGFR Mutants

CompoundEGFR MutantIC50 (nM)Reference
B30 L858R1.1[1]
L858R/T790M/C797S7.2[1]
25h L858R1.7[3]
L858R/T790M23.3[3]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of pyrido[3,4-d]pyrimidine derivatives.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCC827, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrido[3,4-d]pyrimidine compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[3,4-d]pyrimidine compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Pyrido[3,4-d]pyrimidine compound stock solution (10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrido[3,4-d]pyrimidine compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.

  • Kinase Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the effect of the compounds on the phosphorylation status of EGFR in cancer cells.

Materials:

  • NSCLC cell lines (e.g., H1975)

  • Complete growth medium

  • Pyrido[3,4-d]pyrimidine compound

  • Human recombinant EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of the pyrido[3,4-d]pyrimidine compound for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-EGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[1]

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and the loading control (β-actin) to normalize the data.[9]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR signal to the total EGFR and loading control signals.

Section 5: Visualizations

This section provides diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language).

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds pEGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->pEGFR Grb2_Sos Grb2/SOS pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Derivative Inhibitor->pEGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrido[3,4-d]pyrimidine derivatives.

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of EGFR phosphorylation.

Resistance_Mechanisms EGFR_TKI 1st/2nd Gen EGFR TKIs EGFR_mut Mutant EGFR (e.g., L858R, del19) EGFR_TKI->EGFR_mut Inhibits Resistance Acquired Resistance EGFR_mut->Resistance Leads to T790M Secondary Mutation (T790M) Resistance->T790M C797S Tertiary Mutation (C797S) Resistance->C797S Bypass Bypass Track Activation Resistance->Bypass MET_amp MET Amplification Bypass->MET_amp HER2_amp HER2 Amplification Bypass->HER2_amp Novel_Pyrido Novel Pyrido[3,4-d]pyrimidine Derivatives Novel_Pyrido->T790M Overcomes Novel_Pyrido->C797S Overcomes

Caption: Mechanisms of acquired resistance to EGFR TKIs and the role of novel pyrido[3,4-d]pyrimidines.

References

Technical Support Center: Enhancing the Selectivity of Pyrido[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of pyrido[3,4-d]pyrimidine-based inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the experimental validation and optimization of pyrido[3,4-d]pyrimidine inhibitors.

Issue 1: Inhibitor Shows Potency Against the Target Kinase but Causes Unexpected Cellular Toxicity.

Question: My pyrido[3,4-d]pyrimidine inhibitor is potent in a biochemical assay against my target kinase, but it's causing significant cell death at concentrations where I wouldn't expect this phenotype based on target inhibition alone. What is the likely cause and how can I troubleshoot it?

Answer: Unexpected cytotoxicity often points to off-target effects. The pyrido[3,4-d]pyrimidine scaffold, like many kinase inhibitor scaffolds, can interact with the highly conserved ATP-binding site of numerous kinases. The observed toxicity could be due to the inhibition of one or more kinases essential for cell survival.

Here is a logical workflow to diagnose and address this issue:

G A High Cellular Toxicity Observed B 1. Confirm On-Target Potency in Cells (e.g., Western Blot for phospho-substrate) A->B Is on-target potency confirmed? C 2. Assess Kinome-Wide Selectivity (Kinase Profiling Panel) B->C Yes D 3. Confirm Off-Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA) C->D Off-targets identified? E 4. Structure-Based Design (Analyze crystal structures or docking models) D->E Off-target engagement confirmed in cells? F Synthesize Analogs to Improve Selectivity E->F Identify structural differences between target and off-targets G Re-evaluate Analogs (Potency, Selectivity, Toxicity) F->G G->B Iterate

Figure 1: Troubleshooting workflow for unexpected inhibitor toxicity.

Troubleshooting Steps:

  • Confirm On-Target Potency in a Cellular Context: First, verify that your inhibitor is engaging and inhibiting its intended target in your cellular model. A Western blot to measure the phosphorylation of a direct downstream substrate of your target kinase is a standard method. A dose-dependent decrease in phosphorylation would confirm on-target activity.

  • Assess Kinome-Wide Selectivity: Profile your inhibitor against a broad panel of kinases (kinome profiling) at a concentration where you observe toxicity (e.g., 1 µM). This will identify potential off-target kinases.

  • Confirm Off-Target Engagement in Cells: If kinase profiling reveals potent inhibition of off-targets, confirm that your inhibitor is engaging these targets in intact cells using a technique like the Cellular Thermal Shift Assay (CETSA). A thermal shift for a suspected off-target at concentrations that cause toxicity strongly suggests it is contributing to the phenotype.

  • Structure-Activity Relationship (SAR) Studies: If specific off-targets are confirmed, use structure-based design to improve selectivity. Analyze co-crystal structures of your inhibitor (or a close analog) with the target and off-target kinases. Identify differences in the ATP-binding pockets that can be exploited. For example, modifying a functional group to create a steric clash with a residue in the off-target's active site that is not present in the primary target can enhance selectivity.

  • Synthesize and Test Analogs: Based on your structural analysis, synthesize a focused library of analogs and re-evaluate their on-target potency, off-target activity, and cellular toxicity.

Issue 2: Discrepancy Between Biochemical Assay Potency (IC50) and Cellular Assay Potency.

Question: My inhibitor has a low nanomolar IC50 in a biochemical kinase assay, but I need micromolar concentrations to see an effect in my cell-based assays. What could be causing this drop-off in potency?

Answer: A significant drop in potency between biochemical and cellular assays is a common challenge. This discrepancy can be attributed to several factors related to the cellular environment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Assess physicochemical properties (e.g., LogP, polar surface area). Perform a cellular uptake assay (e.g., using LC-MS/MS to quantify intracellular compound concentration).Identification of poor membrane permeability. Guide chemical modifications to improve uptake.
Efflux by Transporters Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).Restoration of cellular potency in the presence of an efflux inhibitor confirms that your compound is a substrate for that transporter.
High Plasma Protein Binding If using serum-containing media, measure the plasma protein binding of your compound. Perform assays in serum-free or low-serum conditions.Quantifying the bound fraction explains the reduced availability of the free compound. Potency should increase in low-serum conditions.
Rapid Cellular Metabolism Incubate your inhibitor with cells, and then analyze cell lysates by LC-MS/MS to identify and quantify potential metabolites.Detection of significant metabolite formation indicates that the compound is being rapidly inactivated.
High Intracellular ATP Concentration The biochemical assay may have been run at a low ATP concentration, whereas intracellular ATP is typically in the millimolar range. For ATP-competitive inhibitors, this will increase the apparent IC50.Re-run the biochemical assay at a high ATP concentration (e.g., 1-5 mM) to better mimic the cellular environment and obtain a more relevant IC50 value.

Frequently Asked Questions (FAQs)

Q1: What are the key medicinal chemistry strategies to improve the selectivity of a pyrido[3,4-d]pyrimidine inhibitor?

A1: Improving selectivity is a central challenge in kinase inhibitor design. For the pyrido[3,4-d]pyrimidine scaffold, consider the following strategies:

  • Structure-Based Design: Utilize X-ray co-crystal structures or computational docking models of your inhibitor bound to its target and key off-targets. This allows you to identify non-conserved residues that can be exploited to gain selectivity. For instance, substituents on the pyrido[3,4-d]pyrimidine core can be modified to interact with specific pockets or residues unique to the target kinase.

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket behind the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky inhibitor side chains, while those with larger gatekeepers (e.g., methionine, phenylalanine) cannot. Designing modifications that are only tolerated by the target's gatekeeper can be a powerful strategy.

  • Targeting Allosteric Sites: Instead of competing directly with ATP, allosteric inhibitors bind to less conserved sites on the kinase, often inducing a conformational change that inactivates the enzyme. This approach can lead to very high selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the pyrido[3,4-d]pyrimidine scaffold and profile the resulting analogs for both on-target and off-target activity. This empirical approach can reveal which parts of the molecule are critical for selectivity. For example, studies on related scaffolds have shown that modifications at the 6-position can significantly impact selectivity.[1]

Q2: How can I quantitatively measure the selectivity of my inhibitor?

A2: The standard method is to perform a broad kinase selectivity profiling screen. Several commercial vendors offer this service, where your compound is tested against hundreds of purified kinases, typically at a fixed concentration (e.g., 1 µM) initially, followed by IC50 determination for any kinases that are significantly inhibited.

The results can be used to calculate a Selectivity Score (S-score) . A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. This provides a standardized metric to compare the selectivity of different compounds.

Q3: Can off-target effects be beneficial?

A3: Yes, this concept is known as polypharmacology. In some cases, inhibiting multiple kinases can be therapeutically advantageous, especially in complex diseases like cancer where multiple signaling pathways are dysregulated. For example, an inhibitor that targets both a primary oncogenic driver kinase and a kinase involved in a resistance pathway could be more effective than a highly selective inhibitor. However, it is crucial to understand and control this polypharmacology, as unintended off-target inhibition can also lead to toxicity.

Data Presentation

The following tables provide representative quantitative data for pyrido[3,4-d]pyrimidine and the closely related, well-studied pyrido[2,3-d]pyrimidine kinase inhibitors. This data illustrates how inhibitor potency and selectivity are assessed.

Table 1: Selectivity Profile of a Pyrido[3,4-d]pyrimidine-based MPS1 Inhibitor

Kinase% Inhibition @ 1 µMIC50 (µM)
MPS1 (TTK) >99%0.020
JNK1>80%0.11
JNK2>80%0.22
TNK2>80%Not Determined
LRRK2>80%Not Determined
CDK2<10%>10
Aurora A<10%>10
Aurora B<10%>10
PLK1<10%>100
(Data adapted from a study on pyrido[3,4-d]pyrimidine MPS1 inhibitors)

Table 2: Structure-Activity Relationship and Selectivity of Pyrido[2,3-d]pyrimidine Analogs

CompoundR-Group at C6 PositionFGFr IC50 (µM)PDGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)
4b 2,6-dichlorophenyl0.131.110.450.22
4e 3,5-dimethoxyphenyl0.060 >50>50>50
(Data sourced from a study on the structure-activity relationships of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, demonstrating how a single modification can dramatically enhance selectivity)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor using a commercial luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).

Workflow:

G A Prepare Serial Dilutions of Inhibitor B Add Inhibitor and Kinase to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Pyrido[3,4-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinase

  • Specific kinase substrate

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ or Kinase-Glo® Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. Then, create a 4X working solution by diluting this series in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the 4X inhibitor dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of a 4X kinase solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to all wells to start the reaction. The final ATP concentration should ideally be close to the Kₘ for the kinase.

  • Kinase Reaction: Cover the plate and incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm if an inhibitor binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Workflow:

G A Treat Cells with Inhibitor or Vehicle B Harvest and Aliquot Cell Suspension A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Separate Soluble Fraction (Centrifugation) D->E F Quantify Soluble Target Protein (Western Blot) E->F G Plot Melting Curves F->G G cluster_0 Spindle Assembly Checkpoint (SAC) Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 activates MAD2 MAD2 Recruitment MPS1->MAD2 Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->MPS1 inhibits MCC Mitotic Checkpoint Complex (MCC) Assembly MAD2->MCC APC_C APC/C Inhibition MCC->APC_C Anaphase Anaphase APC_C->Anaphase G cluster_1 Necroptosis Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->RIPK3 inhibits pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis induces G cluster_2 CXCR2 Signaling CXCL8 CXCL8 CXCR2 CXCR2 (GPCR) CXCL8->CXCR2 binds G_Protein Gαi / Gβγ CXCR2->G_Protein activates Antagonist Pyrido[3,4-d]pyrimidine Antagonist Antagonist->CXCR2 blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium Akt Akt Signaling PI3K->Akt

References

Technical Support Center: Troubleshooting Off-Target Effects of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing pyrido[3,4-d]pyrimidine-based kinase inhibitors. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help identify, understand, and mitigate potential off-target effects during your experiments.

Troubleshooting Guides

This section addresses common problems encountered when using pyrido[3,4-d]pyrimidine kinase inhibitors, presented in a question-and-answer format to directly tackle specific experimental issues.

Issue 1: Observed phenotype is inconsistent with the known function of the primary target kinase.

  • Question: My cells are exhibiting a phenotype (e.g., unexpected morphological changes, altered signaling pathways, decreased viability) that doesn't align with the established role of the kinase I'm targeting. How can I determine if this is an off-target effect?

  • Answer: This is a strong indication of potential off-target activity. A systematic approach is necessary to dissect the observed effects:

    • Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your experimental system at the concentrations used. A lack of on-target engagement could suggest issues with compound potency or cell permeability.[1]

    • Dose-Response Analysis: Conduct a dose-response experiment and compare the IC50 value for the unexpected phenotype with the known IC50 for the primary target. A significant discrepancy in these values suggests the involvement of an off-target.[1]

    • Use a Structurally Unrelated Inhibitor: If available, use a different kinase inhibitor with a distinct chemical scaffold that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of your pyrido[3,4-d]pyrimidine compound.[1]

    • Rescue Experiment: If feasible, perform a rescue experiment by expressing a drug-resistant mutant of the primary target kinase in your cells. If the unexpected phenotype persists even when the on-target effect is reversed, it is likely due to an off-target interaction.[1]

    • Kinome Profiling: The most direct method to identify potential off-targets is to screen your inhibitor against a large panel of kinases. This will provide a comprehensive selectivity profile.

Issue 2: High levels of cytotoxicity are observed at concentrations expected to be selective for the target kinase.

  • Question: My pyrido[3,4-d]pyrimidine inhibitor is causing significant cell death at concentrations where it should be selectively inhibiting the target kinase. What are the possible reasons and how can I address this?

  • Answer: Unexpected cytotoxicity is a common challenge that can stem from off-target effects. Here is a step-by-step approach to troubleshoot this issue:

    • Re-evaluate On-Target Potency: Confirm the IC50 value of your inhibitor against the purified target kinase using an in vitro kinase assay.

    • Broad Kinase Selectivity Profiling: It is crucial to profile your inhibitor against a broad panel of kinases to identify any off-targets that could be responsible for the toxicity. Pyrido[2,3-d]pyrimidine inhibitors, a related class, are known to have activity against a range of kinases.

    • Investigate Common Toxic Off-Targets: Certain kinases are known to induce toxicity when inhibited. If your kinase profiling reveals potent inhibition of kinases essential for cell survival, these may be the source of the observed cytotoxicity.

    • Cellular Context Matters: The cellular concentration of ATP (millimolar range) is much higher than that used in many biochemical assays (micromolar range). This can reduce the apparent potency of ATP-competitive inhibitors in a cellular context. Consider performing your biochemical assays at higher, more physiologically relevant ATP concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for pyrido[3,4-d]pyrimidine-based kinase inhibitors?

A1: The pyrido[3,4-d]pyrimidine scaffold is known to interact with the ATP-binding site of various kinases. While the specific off-target profile depends on the detailed chemical structure of the inhibitor, some commonly observed off-targets for this class and related pyrimidine scaffolds include other members of the same kinase family, as well as structurally related kinases. For instance, some MPS1 inhibitors with a pyrido[3,4-d]pyrimidine core have shown inhibitory activity against JNK1, JNK2, JNK3, and LRRK2.[2][3]

Q2: How can I confirm that my inhibitor is binding to the intended target inside the cell?

A2: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature. By heating cell lysates treated with your inhibitor at various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding to its intended target.

Q3: What is a selectivity score and how is it useful for comparing different inhibitors?

A3: A selectivity score is a metric used to quantify the selectivity of a kinase inhibitor, typically derived from a broad kinase profiling screen. One common method to calculate it is by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at a specific concentration) by the total number of kinases in the panel. A lower selectivity score indicates higher selectivity. This score provides a standardized way to compare the selectivity of different inhibitors.

Q4: Can off-target effects ever be beneficial?

A4: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug. This concept is known as polypharmacology. However, any potential benefits of off-target activity must be carefully evaluated against the risks of toxicity and other adverse effects.

Quantitative Data: Selectivity Profiles of Representative Pyrido[3,4-d]pyrimidine Kinase Inhibitors

The following tables summarize the inhibitory profiles of selected pyrido[3,4-d]pyrimidine and structurally related pyrido[3,2-d]pyrimidine kinase inhibitors against their primary target and a panel of off-target kinases.

Table 1: Inhibitory Profile of BOS172722 (a pyrido[3,4-d]pyrimidine MPS1 inhibitor)

Kinase TargetAssay TypeIC50 (µM)
MPS1 Biochemical (low ATP) 0.004
MPS1 Biochemical (high ATP) 0.01
JNK1Biochemical0.092
JNK2Biochemical0.076
JNK3Biochemical0.242
LRRK2Biochemical0.048
Data sourced from a study on the characterization of BOS172722.[3]

Table 2: Inhibitory Profile of Compound 34h (a pyrido[3,4-d]pyrimidine MPS1 inhibitor)

Kinase TargetAssay TypeIC50 (µM)
MPS1 Biochemical 0.001
JNK1Biochemical0.11
JNK2Biochemical0.22
Data sourced from a study on the discovery of novel MPS1 inhibitors.[4]

Table 3: Selectivity Profile of BAY-885 (a pyrido[3,2-d]pyrimidine ERK5 inhibitor)

Kinase Target% Inhibition at 1 µM
ERK5 Potent Inhibition (IC50 = 40 nM)
Fer62%
EphB358%
EphA543%
Data from a kinase panel screen of BAY-885.[1]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Objective: To determine the in vitro potency (IC50) of a pyrido[3,4-d]pyrimidine inhibitor against a purified kinase.

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a strong luminescent signal indicates kinase inhibition.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a known inhibitor as a positive control.

    • Kinase Reaction: Prepare a master mix containing the kinase, a suitable substrate, and assay buffer. Add this mix to the wells.

    • Initiation: Start the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a pyrido[3,4-d]pyrimidine inhibitor in a cellular environment.

  • Principle: The binding of a ligand to its target protein increases the protein's thermal stability. CETSA measures this change in thermal stability.

  • Methodology:

    • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations and a vehicle control for a specified time.

    • Cell Lysis: Harvest and lyse the cells.

    • Heating: Aliquot the cell lysates and heat them to a range of different temperatures.

    • Fractionation: Centrifuge the heated lysates to separate the soluble (non-denatured) and precipitated protein fractions.

    • Protein Quantification: Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizations

Troubleshooting_Off_Target_Effects Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed confirm_target Confirm On-Target Engagement? start->confirm_target dose_response Perform Dose-Response Analysis confirm_target->dose_response Yes potency_issue Investigate Compound Potency/Permeability confirm_target->potency_issue No unrelated_inhibitor Test with Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor Discrepant IC50s on_target Likely On-Target Effect dose_response->on_target Consistent IC50s rescue_exp Perform Rescue Experiment unrelated_inhibitor->rescue_exp Different Phenotype unrelated_inhibitor->on_target Same Phenotype off_target Likely Off-Target Effect rescue_exp->off_target Phenotype Persists rescue_exp->on_target Phenotype Rescued kinase_profiling Perform Kinome Profiling to Identify Off-Targets off_target->kinase_profiling

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

JNK_Signaling_Pathway Simplified JNK Signaling Pathway (Potential Off-Target) stress Cellular Stress (e.g., UV, Cytokines) mkk4_7 MKK4/7 stress->mkk4_7 jnk JNK (Potential Off-Target) mkk4_7->jnk cjun c-Jun jnk->cjun ap1 AP-1 Activation cjun->ap1 apoptosis Apoptosis ap1->apoptosis inflammation Inflammation ap1->inflammation

Caption: The JNK signaling cascade, a potential off-target pathway.

LRRK2_Signaling_Pathway Simplified LRRK2 Signaling (Potential Off-Target) lrrk2 LRRK2 (Potential Off-Target) rab_gtpases Rab GTPases lrrk2->rab_gtpases Phosphorylation vesicular_trafficking Vesicular Trafficking rab_gtpases->vesicular_trafficking autophagy Autophagy rab_gtpases->autophagy neuronal_function Neuronal Function vesicular_trafficking->neuronal_function autophagy->neuronal_function

Caption: LRRK2 signaling, another potential off-target pathway.

References

Validation & Comparative

A Comparative Analysis of Pyrido[3,4-D]pyrimidine Kinase Inhibitors and Other Emerging Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrido[3,4-d]pyrimidine scaffold has recently gained attention as a novel core structure for the development of potent and selective kinase inhibitors. While specific experimental data for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is not extensively available in public literature, this guide provides a comparative analysis of the broader pyrido[3,4-d]pyrimidine class and its derivatives against other established and emerging kinase inhibitors. This comparison focuses on their efficacy, target kinases, and the underlying experimental validation.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following tables summarize the inhibitory activities of various pyridopyrimidine derivatives and other kinase inhibitors against their primary targets. This data provides a benchmark for evaluating the potential efficacy of novel compounds based on the pyrido[3,4-d]pyrimidine scaffold.

Table 1: Efficacy of Pyrido[3,4-d]pyrimidine Derivatives and Other Kinase Inhibitors

Compound ClassRepresentative InhibitorTarget Kinase(s)IC50 / Ki (nM)Cell Line(s) / Assay Conditions
Pyrido[3,4-d]pyrimidine BOS172722Mps1-Entered first clinical stage for triple-negative breast cancer[1]
Pyrido[3,4-d]pyrimidine Derivative 34hMps1Ki < 10Selective over CDK2, Aurora A/B, and PLK1[2]
Pyrido[2,3-d]pyrimidine Compound 4PIM-111.4MCF-7 (breast cancer)[3]
Pyrido[2,3-d]pyrimidine Compound 10PIM-117.2MCF-7 (breast cancer)[3]
Pyrido[3,2-d]pyrimidine Compound 21oMNK1, MNK21, 7K562, MOLM-13 (myeloid leukemia)[4]
Pyrido[3,2-d]pyrimidine Compound 21oPIM1, PIM2, PIM343, 232, 774K562, MOLM-13 (myeloid leukemia)[4]
Pyrazolo[3,4-d]pyrimidine Ibrutinib (3)BTK7.95-[5]
Pyrazolo[3,4-d]pyrimidine Compound 51BRK/PTK6Kd = 44-[6]
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Compound 10kKRAS-G12D9Enzymatic assay[7]
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Compound 10c--Panc1 (pancreatic cancer) IC50 = 1.40 µM[7]
Reference Compound StaurosporinePIM-116.7-[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically detected using methods like fluorescence, luminescence, or radioactivity.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl2, DTT, and other necessary components)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted test compounds to the wells. A control with DMSO alone is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2, Panc1)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds

    • MTT solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • Cell lysates from treated and untreated cells

    • SDS-PAGE gels

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-eIF4E, anti-eIF4E, anti-p-4EBP1)

    • Secondary antibodies conjugated to an enzyme (e.g., HRP)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells to extract total proteins and determine the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the corresponding secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system to visualize the protein bands.

    • Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways targeted by the discussed kinase inhibitors.

Mps1_Signaling_Pathway cluster_mitosis Mitotic Progression Kinetochore Kinetochore Mps1 Mps1 Kinetochore->Mps1 Localizes Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase Inhibits Mps1->Spindle_Assembly_Checkpoint Activates BOS172722 BOS172722 (Pyrido[3,4-d]pyrimidine) BOS172722->Mps1 Inhibits

Mps1 Kinase Signaling in Mitosis.

PIM_MNK_Signaling_Pathway cluster_translation Cap-Dependent Translation eIF4E eIF4E Oncoprotein_Synthesis Oncoprotein Synthesis (c-myc, Cyclin D1) eIF4E->Oncoprotein_Synthesis Promotes 4EBP1 4EBP1 4EBP1->eIF4E Inhibits PIM_Kinase PIM_Kinase PIM_Kinase->4EBP1 Phosphorylates & Inactivates MNK_Kinase MNK_Kinase MNK_Kinase->eIF4E Phosphorylates & Activates Upstream_Signals Upstream Signals (e.g., MAPK, PI3K/AKT) Upstream_Signals->PIM_Kinase Upstream_Signals->MNK_Kinase Pyrido_pyrimidine_Inhibitor Dual MNK/PIM Inhibitor (e.g., Compound 21o) Pyrido_pyrimidine_Inhibitor->PIM_Kinase Inhibits Pyrido_pyrimidine_Inhibitor->MNK_Kinase Inhibits

PIM and MNK Kinase Signaling Pathways.

Experimental_Workflow_Kinase_Inhibitor_Screening Compound_Library Compound Library (e.g., Pyrido[3,4-d]pyrimidines) Kinase_Assay Biochemical Kinase Assay Compound_Library->Kinase_Assay Primary Screen Cell_Viability_Assay Cell-Based Viability Assay Kinase_Assay->Cell_Viability_Assay Hit Compounds Western_Blot Target Engagement & Pathway Analysis (Western Blot) Cell_Viability_Assay->Western_Blot Active Compounds Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

General Workflow for Kinase Inhibitor Discovery.

References

Validating the In Vivo Efficacy of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of tetrahydropyrido[4,3-d]pyrimidine derivatives is emerging as a promising scaffold in the development of novel therapeutics, particularly in oncology. These compounds have demonstrated potent in vivo activity against various cancer targets by modulating key signaling pathways. This guide provides an objective comparison of the in vivo performance of notable tetrahydropyrido[4,3-d]pyrimidine derivatives against established alternatives, supported by experimental data and detailed protocols to aid in the evaluation and design of future studies.

Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo efficacy and pharmacokinetic data for key tetrahydropyrido[4,3-d]pyrimidine derivatives from preclinical studies.

Table 1: In Vivo Efficacy of a Tetrahydropyrido[4,3-d]pyrimidine Derivative (Compound 24) vs. Vismodegib in a Medulloblastoma Xenograft Model

CompoundTargetAnimal ModelCell LineDosing RegimenKey OutcomeReference
Compound 24 Smoothened (Smo)SCID MousePrimary Ptch1-deficient medulloblastoma cellsOral, dailySignificant tumor regression [1][2]
Vismodegib Smoothened (Smo)SCID MousePrimary Ptch1-deficient medulloblastoma cellsOral, dailyEstablished Smo inhibitor for comparison[1][2]

Table 2: Pharmacokinetic Profile of Compound 24 vs. Vismodegib

CompoundParameterSpeciesValueKey ObservationReference
Compound 24 Oral BioavailabilityBeagle Dogs72%Excellent oral bioavailability[1][2]
PharmacokineticsRatsLinear PK profiles at 10, 30, and 100 mg/kgPredictable exposure with increasing dose[1][2]
Vismodegib Pharmacokinetics-Nonlinear PK profiles at high dosesPotentially due to low aqueous solubility[1][2]

Table 3: In Vivo Activity of Other Notable Tetrahydropyrido[4,3-d]pyrimidine Derivatives

CompoundTargetAnimal ModelCell LineKey OutcomeReference
Compound 73 Heat Shock Protein 90 (Hsp90)HCT116 Xenograft ModelHCT116Potent antitumor effect[3]
Compound 10c KRAS-G12D-Panc1 (in vitro)Selective anti-proliferative activity (IC50 = 1.40 µM)[4][5][6]

Signaling Pathways and Mechanisms of Action

The tetrahydropyrido[4,3-d]pyrimidine derivatives discussed exert their anti-cancer effects by inhibiting critical signaling pathways.

One of the well-characterized derivatives, Compound 24 , targets the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (Smo) receptor.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including medulloblastoma.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits inhibition of GLI GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Promotes Transcription Compound 24 Compound 24 Compound 24->SMO Inhibits

Hedgehog Signaling Pathway Inhibition

Other derivatives have been designed to target mutations in the KRAS gene , a key player in the MAPK signaling pathway, which is frequently mutated in various cancers.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_drug Drug Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK KRAS-G12D KRAS (G12D) RTK->KRAS-G12D Activates RAF RAF KRAS-G12D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Compound 10c Compound 10c Compound 10c->KRAS-G12D Inhibits

KRAS Signaling Pathway Inhibition

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo anti-tumor efficacy of tetrahydropyrido[4,3-d]pyrimidine derivatives in a subcutaneous xenograft mouse model. This protocol should be adapted based on the specific compound, cell line, and animal model.

1. Cell Culture and Preparation

  • Culture the selected human cancer cell line (e.g., Ptch1-deficient medulloblastoma cells for Smoothened inhibitors, Panc1 for KRAS-G12D inhibitors) under standard conditions.

  • Harvest cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium, and mix with an equal volume of Matrigel.

  • The final cell concentration should be such that the desired number of cells (typically 1-5 x 10^6) is contained in the injection volume (100-200 µL).

2. Animal Handling and Tumor Implantation

  • Use immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

  • Allow for an acclimatization period of at least one week.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane or ketamine/xylazine).

  • Shave the area of injection (typically the flank).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Administration

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Prepare the tetrahydropyrido[4,3-d]pyrimidine derivative in a suitable vehicle.

  • Administer the compound to the treatment group via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Administer the vehicle alone to the control group.

4. Efficacy Evaluation and Endpoint Analysis

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and perform further analysis as required (e.g., histology, Western blotting for target engagement).

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

  • Perform statistical analysis to determine the significance of the observed differences.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Panc1, Medulloblastoma cells) Cell_Harvest 2. Cell Harvest & Preparation (with Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunodeficient Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration (Oral Gavage) Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Weight, Biomarkers) Monitoring->Endpoint

In Vivo Xenograft Model Workflow

In Vivo Safety and Toxicity

A critical aspect of validating in vivo efficacy is the assessment of the compound's safety profile. For the tetrahydropyrido[4,3-d]pyrimidine derivative, Compound 24 , in vitro safety profiling demonstrated favorable characteristics with respect to CYP isoform and hERG inhibition.[1][2] In a separate study on a related tetrahydropyrimidine derivative, acute oral toxicity studies in Wistar rats showed no noticeable symptoms of toxicity or death.[7] Further dedicated in vivo toxicology studies are essential to establish a comprehensive safety profile for each lead candidate.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols are generalized and should be adapted and validated for specific research needs.

References

Comparative Potency of Pyrido[3,4-d]pyrimidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of pyrido[3,4-d]pyrimidine analogs reveals a versatile scaffold for potent kinase inhibitors targeting key signaling pathways in oncology. This guide provides a comparative overview of their efficacy against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks), supported by experimental data and detailed methodologies to inform future drug discovery and development efforts.

The pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of analogs with significant potential in cancer therapy. These compounds have demonstrated potent inhibitory activity against several crucial protein kinases implicated in tumor growth, proliferation, and survival. This guide offers a comparative analysis of the potency of various pyrido[3,4-d]pyrimidine derivatives, focusing on their activity as inhibitors of EGFR, CDKs, and PI3Ks. The quantitative data, presented in structured tables, is complemented by detailed experimental protocols and visual representations of key biological pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro potency of selected pyrido[3,4-d]pyrimidine analogs and related fused pyrimidine derivatives against various cancer cell lines and specific kinase enzymes. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure for comparison.

Table 1: EGFR Inhibitory Activity of Pyrido[3,4-d]pyrimidine Analogs
CompoundTarget Cell Line/EnzymeIC50 (µM)Reference CompoundIC50 (µM)
B30 HCC8270.044--
H19750.40--
EGFRL858R0.0011--
EGFRL858R/T790M/C797S0.0072--
25h HCC8270.025--
H19750.49--
EGFRL858R0.0017--
EGFRL858R/T790M0.0233--

Data sourced from references[1][2].

Table 2: CDK Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Analogs
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
7f CDK20.05Roscovitine>0.05
7e CDK20.25Roscovitine>0.05
7a CDK20.31Roscovitine>0.05
6d CDK40.66--
7f CDK40.86--

Data sourced from reference. Note: The core scaffold is pyrimido[4,5-d]pyrimidine, a closely related isomer to pyrido[3,4-d]pyrimidine.

Table 3: PI3K Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogs
CompoundTarget EnzymeIC50 (nM)
A1 PI3Kδ<1
A5 PI3Kδ<1
A7 PI3Kδ<1

Data sourced from reference[3]. Note: The core scaffold is pyrido[3,2-d]pyrimidine, a closely related isomer to pyrido[3,4-d]pyrimidine.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrido[3,4-d]pyrimidine analogs and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PyridoAnalog Pyrido[3,4-d]pyrimidine Analog PyridoAnalog->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to EGF EGF EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Synthesis Compound Synthesis (Pyrido[3,4-d]pyrimidine Analogs) CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability Test on Cancer Cell Lines KinaseAssay In Vitro Kinase Assay (e.g., ELISA, TR-FRET) CellViability->KinaseAssay Determine Target Potency Mechanism Mechanism of Action Studies KinaseAssay->Mechanism Elucidate Cellular Effects Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Western Blot (Protein Phosphorylation) Mechanism->WesternBlot

Caption: Experimental Workflow for Potency Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established methods in the field.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[3,4-d]pyrimidine analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase in the presence of an inhibitor.

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compounds in an appropriate kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for 10-20 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 1-2 hours at 30°C.

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the pyrido[3,4-d]pyrimidine analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.

  • Cell Lysis: Treat cells with the inhibitor for a designated time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.

References

Illuminating Target Engagement: A Comparative Guide to Confirming the Cellular Activity of Pyrido[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of leading experimental methods to verify the target engagement of pyrido[3,4-d]pyrimidine inhibitors, a scaffold known to produce potent inhibitors of various cellular targets, particularly protein kinases.

This document outlines the principles of three prominent target engagement assays: Bioluminescence Resonance Energy Transfer (BRET), the Cellular Thermal Shift Assay (CETSA), and Chemoproteomics. It further presents a comparative analysis of their methodologies, supported by experimental data, to assist in the selection of the most appropriate technique for your research needs.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a summary of the key characteristics of three widely used methods.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA®)Chemoproteomics
Primary Readout Target Occupancy (IC50/EC50)Target Engagement (Thermal Shift, EC50)Target Occupancy & Selectivity
Principle Bioluminescence Resonance Energy Transfer (BRET)Ligand-Induced Thermal StabilizationAffinity-Based Enrichment & Mass Spectrometry
Live Cell Compatible YesYesYes (with specific probes)
Kinetic Analysis Yes (Residence Time)No (Endpoint)No (Typically endpoint)
Requires Protein Tagging Yes (e.g., NanoLuc®)No (Endogenous Protein)No (for label-free approaches)
Throughput HighMedium to HighLow to Medium
Key Advantage Quantitative, real-time measurement in live cells.[1]Label-free, works with endogenous proteins.[2]Proteome-wide selectivity profiling.[3]
Key Limitation Requires genetic modification of the target protein.Not all ligand binding events cause a thermal shift.Technically complex and lower throughput.[3]

In-Depth Look at Target Engagement Techniques

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to its target protein in living cells.[1] The target protein is genetically fused to a highly luminescent NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. An unlabeled pyrido[3,4-d]pyrimidine inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of the inhibitor's intracellular affinity (IC50).[1]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Readout Transfect Transfect cells with NanoLuc-target fusion vector Seed Seed transfected cells in assay plates Transfect->Seed Add_Inhibitor Add pyrido[3,4-d]pyrimidine inhibitor dilutions Seed->Add_Inhibitor Add_Tracer Add fluorescent tracer Add_Inhibitor->Add_Tracer Incubate Incubate Add_Tracer->Incubate Add_Substrate Add NanoLuc® substrate Incubate->Add_Substrate Measure Measure luminescence at donor and acceptor wavelengths Add_Substrate->Measure Calculate Calculate BRET ratio and determine IC50 Measure->Calculate

NanoBRET™ Experimental Workflow
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to assess target engagement in a cellular context without the need for modifying the inhibitor or the target protein. The principle is based on the observation that the binding of a ligand, such as a pyrido[3,4-d]pyrimidine inhibitor, can stabilize its target protein, leading to an increased resistance to thermal denaturation. In a typical CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, usually by Western blot or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis cluster_result Result Treat Treat cells with pyrido[3,4-d]pyrimidine inhibitor Lyse Lyse cells Treat->Lyse Aliquot Aliquot cell lysate Heat Heat aliquots at different temperatures Aliquot->Heat Separate Separate soluble and aggregated proteins Heat->Separate Lyse->Separate Quantify Quantify soluble target protein (e.g., Western Blot) Separate->Quantify Plot Plot melt curve and determine thermal shift Quantify->Plot

CETSA® Experimental Workflow
Chemoproteomics

Chemoproteomics offers a powerful approach for identifying the targets and assessing the selectivity of inhibitors on a proteome-wide scale.[3] One common strategy involves using a modified version of the pyrido[3,4-d]pyrimidine inhibitor that is coupled to a solid support (e.g., beads). Cell lysates are incubated with these beads, and proteins that bind to the inhibitor are "pulled down." These captured proteins are then identified and quantified using mass spectrometry. To confirm on-target and off-target engagement, a competition experiment is often performed where the lysate is pre-incubated with the free, unmodified inhibitor before adding the beads. Proteins that are competed off are considered true targets.

Chemoproteomics_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Lyse Prepare cell lysate Incubate Incubate lysate with free inhibitor (competition) or vehicle Lyse->Incubate Add_Beads Add inhibitor-coupled beads Incubate->Add_Beads Wash Wash beads to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute Digest Digest proteins into peptides Elute->Digest Analyze Analyze by LC-MS/MS Digest->Analyze Identify Identify and quantify proteins Analyze->Identify

Chemoproteomics Workflow

Signaling Pathways Modulated by Pyrido[3,4-d]pyrimidine Inhibitors

Pyrido[3,4-d]pyrimidine inhibitors have been shown to target a variety of proteins, often kinases, involved in critical cellular signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of target engagement.

Mps1 Signaling in Mitosis

Monopolar spindle 1 (Mps1) is a key kinase that regulates the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Inhibition of Mps1 by compounds like BOS172722 can override the SAC, leading to premature exit from mitosis and cell death, particularly in cancer cells with high proliferation rates.[4][5][6][7]

Mps1_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Anaphase_Delay Anaphase Delay SAC->Anaphase_Delay Chromosome_Segregation Correct Chromosome Segregation Anaphase_Delay->Chromosome_Segregation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor (e.g., BOS172722) Inhibitor->Mps1

Mps1 Signaling Pathway
KDM4 in Epigenetic Regulation

The KDM4 family of histone demethylases plays a crucial role in epigenetics by removing methyl groups from histone H3 at lysines 9 and 36.[8] This activity modulates chromatin structure and gene expression. Overexpression of KDM4 members is associated with cancer. Pyrido[3,4-d]pyrimidine-based inhibitors can block KDM4 activity, leading to changes in gene expression and potentially anti-cancer effects.

KDM4_Pathway cluster_chromatin Chromatin Regulation H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) KDM4 KDM4 H3K9me3->KDM4 Gene_Repression Transcriptional Repression H3K9me3->Gene_Repression H3K9me2 Histone H3 Lysine 9 Dimethylation (H3K9me2) KDM4->H3K9me2 Gene_Activation Transcriptional Activation H3K9me2->Gene_Activation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->KDM4

KDM4 Signaling Pathway
CXCR2 in Inflammation

CXCR2 is a G-protein coupled receptor that plays a critical role in inflammation by mediating the migration of neutrophils to sites of injury or infection. Pyrido[3,4-d]pyrimidine derivatives have been explored as CXCR2 antagonists, which can block the downstream signaling cascade and reduce inflammatory responses.

CXCR2_Pathway cluster_inflammation Inflammatory Signaling Chemokines Chemokines (e.g., CXCL8) CXCR2 CXCR2 Receptor Chemokines->CXCR2 G_Protein G-protein Activation CXCR2->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK) G_Protein->Downstream Neutrophil_Migration Neutrophil Migration & Chemotaxis Downstream->Neutrophil_Migration Inhibitor Pyrido[3,4-d]pyrimidine Antagonist Inhibitor->CXCR2

CXCR2 Signaling Pathway
EGFR in Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates signaling cascades that promote cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers. Pyrido[3,4-d]pyrimidines are a class of compounds that have been developed as EGFR inhibitors.

EGFR_Pathway cluster_proliferation Cell Proliferation Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway

Conclusion

Confirming target engagement in a cellular context is paramount for the successful development of pyrido[3,4-d]pyrimidine inhibitors. NanoBRET™, CETSA®, and chemoproteomics each offer unique advantages and limitations for assessing the direct interaction between an inhibitor and its target. The choice of method will be guided by the specific research question, available resources, and the desired balance between throughput, physiological relevance, and the depth of information required. By carefully selecting and applying these powerful techniques, researchers can gain crucial insights into the mechanism of action of their compounds and make more informed decisions in the journey of drug discovery.

References

Benchmark studies of novel pyrido[3,4-d]pyrimidine compounds against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Pyrido[3,4-d]pyrimidine Derivatives Against Standard Therapeutic Agents.

The pyrido[3,4-d]pyrimidine scaffold has garnered significant interest in medicinal chemistry for its versatile biological activities, particularly as kinase inhibitors and receptor antagonists. This guide presents a comparative analysis of novel pyrido[3,4-d]pyrimidine compounds, benchmarking their performance against established standards in preclinical studies. The data herein provides a quantitative basis for researchers engaged in the discovery and development of next-generation targeted therapeutics.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of novel pyrido[3,4-d]pyrimidine derivatives compared to standard-of-care agents in relevant biological assays.

Table 1: Antitumor Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Standard CompoundIC50 (µM)
Compound 30MGC803 (Gastric Cancer)0.59--

Data sourced from a study on the design and synthesis of novel pyrido[3,4-d]pyrimidine derivatives with anti-tumor properties.[1]

Table 2: CXCR2 Antagonistic Activity of Pyrido[3,4-d]pyrimidine Analogs

CompoundAssayIC50 (µM)
Hit CompoundCalcium Mobilization0.11
Compound 17bCalcium Mobilization0.54

Data from a study exploring pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2.[2]

Key Signaling Pathway Inhibition

Pyrido[3,4-d]pyrimidine derivatives often exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. A common mechanism of action for many of these compounds is the inhibition of protein kinases.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P PyridoCompound Pyrido[3,4-d]pyrimidine Inhibitor PyridoCompound->Receptor ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead (HTL) HitID->HitToLead LeadOpt Lead Optimization (LO) HitToLead->LeadOpt InVivo In Vivo Efficacy & PK/PD LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase I IND->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Unraveling the Structure-Activity Relationship of Pyrido[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrido[3,4-d]pyrimidine derivatives. It delves into their anticancer and kinase inhibitory activities, supported by quantitative experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant attention as potent inhibitors of various kinases and as promising anticancer agents. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more effective and selective therapeutic agents. This guide synthesizes findings from multiple studies to provide a clear and objective comparison of different substitution patterns on the pyrido[3,4-d]pyrimidine core.

Quantitative SAR Data: A Comparative Analysis

The biological activity of pyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize the in vitro inhibitory concentrations (IC50) of various derivatives against different biological targets, offering a clear comparison of their potency.

Table 1: SAR of 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones as KDM4 and KDM5 Inhibitors

CompoundR (at C8)KDM4A IC50 (µM)KDM4B IC50 (µM)KDM5B IC50 (µM)KDM5C IC50 (µM)
1 1H-pyrazol-3-yl>100>1000.0140.023
2 1-(4-phenylpiperidine)pyrazol-4-yl0.0800.0170.0140.051
3 1-(3,5-dichlorophenyl)pyrazol-4-yl----
4 1H-pyrazol-4-yl0.1260.0500.0140.023

Data compiled from studies on histone lysine demethylase inhibitors.[1][2][3][4][5]

Table 2: SAR of Pyrido[3,4-d]pyrimidine Derivatives as CXCR2 Antagonists

CompoundR1 (at C2)R2 (at C4)R3 (at C6)CXCR2 IC50 (µM)
5 (Hit) 2,3-difluorobenzylthio(R)-alaninolH0.11
6 2,3-difluorobenzylthio(R)-alaninolFuran-2-yl~0.11
7 2,3-difluorobenzylthio(R)-alaninolThiophen-2-yl>10
8 2,3-difluorobenzylthio(R)-alaninolPhenyl>10

Data from a study exploring CXCR2 antagonists for inflammatory diseases.[6][7][8]

Table 3: Anticancer Activity of Novel Pyrido[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 30 MGC803 (Gastric Cancer)0.59

Data from a study on the design and synthesis of antitumor agents.[9]

Key Signaling Pathways

Pyrido[3,4-d]pyrimidine derivatives often exert their therapeutic effects by modulating specific signaling pathways implicated in disease pathogenesis. Below are diagrams of two such pathways.

PI3K_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes CXCR2_Signaling_Pathway CXCLs CXCLs (Chemokines) CXCR2 CXCR2 Receptor CXCLs->CXCR2 Binds G_protein G-protein CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Calcium Calcium Mobilization PLC->Calcium Leads to Inflammation Inflammation & Chemotaxis PI3K->Inflammation Promotes Calcium->Inflammation Experimental_Workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Kinase Assay) Synthesis->Primary_Screening Cell_Viability Cell Viability Assay (e.g., MTT Assay) Primary_Screening->Cell_Viability SAR_Analysis SAR Analysis & Lead Optimization Cell_Viability->SAR_Analysis SAR_Analysis->Synthesis Feedback Loop Mechanism_Studies Mechanism of Action (e.g., Western Blot, Apoptosis Assay) SAR_Analysis->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo SAR_Logic Core Pyrido[3,4-d]pyrimidine Core C8 C8 Substitution (e.g., Pyrazole) Core->C8 C2_C4 C2/C4 Substitution (e.g., for CXCR2) Core->C2_C4 C6 C6 Substitution Core->C6 Anticancer_Activity Anticancer Activity Core->Anticancer_Activity Scaffold for KDM_Activity KDM Inhibition C8->KDM_Activity Influences CXCR2_Activity CXCR2 Antagonism C2_C4->CXCR2_Activity Crucial for C6->CXCR2_Activity Modulates

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity profiling of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine-based inhibitors. This guide provides an objective analysis of their performance against alternative kinase inhibitors, supported by experimental data, to aid in the selection of selective and potent chemical probes for preclinical research.

The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising chemotype in the development of kinase inhibitors, targeting a range of critical cellular processes from cell cycle regulation to inflammatory responses. However, as with many kinase inhibitors, off-target effects remain a significant concern. Understanding the cross-reactivity profile of these inhibitors is paramount to ensure that observed biological effects are attributable to the intended target. This guide synthesizes available data to offer a clearer perspective on the selectivity of this class of compounds.

Performance Comparison of Pyrido[3,4-D]pyrimidine-Based Inhibitors

The following tables summarize the inhibitory activity and selectivity of representative pyrido[3,4-d]pyrimidine-based inhibitors against their primary targets and a panel of off-target kinases.

Table 1: Inhibitory Potency of a Pyrido[3,4-d]pyrimidine-based MPS1 Inhibitor (Compound 34h)

KinaseK i (nM)IC 50 (µM)
MPS1 <1 N/A
JNK1N/A0.11
JNK2N/A0.22
CDK2>1000N/A
Aurora AN/A>100
Aurora BN/A>100
PLK1N/A>100

Data sourced from a study on the discovery of pyrido[3,4-d]pyrimidine inhibitors of Monopolar Spindle Kinase 1 (MPS1)[1]. N/A indicates data not available.

Table 2: Selectivity Profile of a Pyrido[3,4-d]pyrimidine-based RIPK3 Inhibitor (Compound 20)

KinaseEC 50 (µM) in HT-29 cellsK d (nM)
RIPK3 0.42 7.1
RIPK1N/A6000

Data from research on pyrido[3,4-d]pyrimidine derivatives as RIPK3-mediated necroptosis inhibitors[2]. N/A indicates data not available.

Table 3: Antiproliferative Activity of a Pyrido[3,4-d]pyrimidine-based KRAS-G12D Inhibitor (Compound 10c)

Cell LineKRAS MutationIC 50 (µM)
Panc1G12D1.40
HCT116G13D5.13
A549Wild-type6.88

This table highlights the cellular selectivity of a compound based on the underlying genetic makeup of the cancer cell lines[3].

Understanding the Broader Kinase Family

The pyrido[2,3-d]pyrimidine scaffold, structurally related to the this compound core, is known to interact with the ATP-binding site of a wide range of kinases. This can lead to off-target effects on other members of the same kinase family or structurally related kinases. For instance, inhibitors designed against a specific tyrosine kinase may also show activity against other tyrosine kinases like Src, Abl, and EGFR.[4]

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity profiling, detailed experimental methodologies are crucial. Below are outlines of key assays commonly employed in the characterization of kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. This is often detected using methods like ADP-Glo, which quantifies the amount of ADP produced during the kinase reaction.

General Procedure:

  • The inhibitor, at various concentrations, is pre-incubated with the purified kinase enzyme.

  • A substrate (e.g., a peptide or protein) and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan®)

Objective: To assess the selectivity of an inhibitor against a large panel of kinases.

Principle: This competition binding assay quantifies the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases.

General Procedure:

  • A library of DNA-tagged kinases is used.

  • An immobilized, active-site directed ligand is incubated with the kinase library.

  • The test compound is added at a fixed concentration.

  • The amount of each kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tags.

  • The results are typically expressed as a percentage of the remaining kinase bound in the presence of the inhibitor compared to a control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor in intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability.

General Procedure:

  • Intact cells are treated with the inhibitor or a vehicle control.

  • The cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the steps of experimental procedures can greatly enhance understanding.

Signaling_Pathway Simplified Necroptosis Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->RIPK3 Inhibits

Caption: Simplified signaling pathway of necroptosis and the inhibitory action of a pyrido[3,4-d]pyrimidine-based RIPK3 inhibitor.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction cluster_3 Protein Quantification A1 Intact Cells A2 Treat with Inhibitor or Vehicle A1->A2 B1 Heat to various temperatures A2->B1 C1 Cell Lysis B1->C1 C2 Centrifugation to separate soluble and aggregated proteins C1->C2 D1 Western Blot or other detection method C2->D1 D2 Quantify soluble target protein D1->D2

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to the Synthetic Efficiency of Routes to Pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus for medicinal chemists and drug discovery scientists. This guide provides an objective comparison of two distinct and prominent synthetic routes to the pyrido[3,4-d]pyrimidine core, supported by experimental data to inform strategic decisions in synthetic planning.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Annulation of a Pyridine RingRoute 2: Annulation of a Pyrimidine Ring
Starting Materials Substituted 3-aminopyridineSubstituted 3-oxopiperidine-4-carboxylate
Key Transformation Pyrimidine ring formation from a pyridine precursorPyrimidine ring formation from a piperidine precursor, followed by oxidation
Overall Yield GoodGood
Number of Steps Typically 3-4 steps to the core structureTypically 2-3 steps to the core structure
Scalability Generally good, with potential challenges in purificationPotentially more amenable to large-scale synthesis due to fewer steps
Versatility Allows for diverse substitution on the pyridine ring early in the synthesisFacilitates variation of substituents on the pyrimidine ring

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes to the pyrido[3,4-d]pyrimidine core.

Route_1 cluster_0 Route 1: Annulation of a Pyridine Ring A Methyl 3-amino-2-chloroisonicotinate B 3-Amino-2-chloroisonicotinic acid A->B Ester Hydrolysis C 3-Amino-2-chloroisonicotinamide B->C Amide Formation D 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one C->D Ring Closure (Triethyl orthoformate)

Figure 1. Synthetic pathway for Route 1.

Route_2 cluster_1 Route 2: Annulation of a Pyrimidine Ring E Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate F 7-Benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one E->F Condensation with Amidine G 7-Benzyl-2-morpholin-4-yl-5,6-dihydro-3H-pyrido[3,4-d]pyrimidin-4-one F->G Oxidation H Aromatized Pyrido[3,4-d]pyrimidine G->H Further Functionalization

Figure 2. Synthetic pathway for Route 2.

Experimental Protocols

Route 1: Annulation of a Pyridine Ring

This route commences with a commercially available substituted pyridine derivative and systematically constructs the pyrimidine ring.

Step 1: Synthesis of 3-Amino-2-chloroisonicotinic acid

To a solution of methyl 3-amino-2-chloroisonicotinate (1.0 eq) in a suitable solvent such as methanol/water is added an aqueous solution of a base like sodium hydroxide (2.0 eq). The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is acidified with a suitable acid (e.g., HCl) to precipitate the product, which is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-Amino-2-chloroisonicotinamide

The 3-amino-2-chloroisonicotinic acid (1.0 eq) is suspended in a solvent like dichloromethane (DCM) and treated with a chlorinating agent such as thionyl chloride (1.2 eq) at reflux. After the reaction is complete, the solvent is evaporated, and the resulting acid chloride is dissolved in an appropriate solvent (e.g., THF) and added dropwise to a cooled solution of aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to afford the amide.

Step 3: Synthesis of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

A mixture of 3-amino-2-chloroisonicotinamide (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired pyrido[3,4-d]pyrimidinone core.

Route 2: Annulation of a Pyrimidine Ring

This approach begins with a piperidine-based precursor and involves the formation of the pyrimidine ring followed by aromatization of the piperidine ring.

Step 1: Synthesis of 7-Benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one

A mixture of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) and morpholine-4-carboxamidine (1.2 eq) in a high-boiling solvent like diphenyl ether is heated at an elevated temperature (e.g., 200-220 °C). The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane), filtered, and purified by recrystallization or chromatography.

Step 2: Oxidation to 7-Benzyl-2-morpholin-4-yl-5,6-dihydro-3H-pyrido[3,4-d]pyrimidin-4-one

The tetrahydropyrido[3,4-d]pyrimidinone (1.0 eq) is dissolved in a suitable solvent such as acetic acid. An oxidizing agent, for example, manganese dioxide (MnO2, 5.0 eq), is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored until the starting material is consumed. The reaction mixture is then filtered to remove the oxidant, and the solvent is evaporated. The crude product is purified by chromatography to yield the dihydropyrido[3,4-d]pyrimidinone. Subsequent steps would involve further aromatization to the fully aromatic pyrido[3,4-d]pyrimidine system.

Discussion and Conclusion

Both synthetic routes offer viable pathways to the pyrido[3,4-d]pyrimidine core with good overall yields. The choice between the two will largely depend on the desired substitution pattern and the availability of starting materials.

Route 1 is advantageous when a variety of substituents are required on the pyridine portion of the molecule, as these can be introduced early in the synthesis starting from diverse 3-aminopyridine derivatives. The step-wise construction of the pyrimidine ring provides clear control over the reaction sequence.

Route 2 offers a more convergent approach, potentially leading to a shorter overall synthesis. This route is particularly useful when modifications are desired on the pyrimidine ring, which can be introduced via the choice of the amidine component. The final oxidation step is a critical consideration for achieving the fully aromatic system.

Ultimately, the selection of the optimal synthetic route will be guided by a careful analysis of the target molecule's structure, the commercial availability and cost of starting materials, and the desired scale of the synthesis. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions in the pursuit of novel pyrido[3,4-d]pyrimidine-based therapeutics.

A Head-to-Head Battle of Bioisosteres: Pyrido[3,4-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two prominent heterocyclic scaffolds, pyrido[3,4-d]pyrimidine and pyrrolo[3,2-d]pyrimidine, reveals distinct and overlapping pharmacological profiles, offering medicinal chemists a nuanced choice in the design of targeted therapeutics. This guide provides a comparative overview of their synthesis, chemical properties, and biological activities, supported by experimental data, to inform researchers in drug development.

The pyrido[3,4-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores are bicyclic heterocyclic systems that have garnered significant attention in medicinal chemistry due to their structural resemblance to purines. This bioisosteric relationship allows them to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer. While both scaffolds have been successfully incorporated into potent inhibitors, their subtle structural and electronic differences can significantly impact their biological activity, selectivity, and pharmacokinetic properties.

Chemical and Synthetic Overview

The synthesis of these scaffolds typically involves the construction of the pyrimidine ring onto a pre-existing pyridine or pyrrole core, or vice versa.

Pyrido[3,4-d]pyrimidines are generally synthesized from 3,4-disubstituted pyridine precursors. A common strategy involves the condensation of a 3-amino-4-cyanopyridine or a 3-amino-4-carboxamidopyridine with a one-carbon synthon, such as formic acid or a derivative, to form the pyrimidine ring. The reactivity of the pyridine ring and the nature of the substituents can be modulated to achieve a diverse range of derivatives.

Pyrrolo[3,2-d]pyrimidines , on the other hand, are often constructed from 2,3-disubstituted pyrrole derivatives.[1] A prevalent synthetic route involves the reaction of a 2-amino-3-cyanopyrrole with a suitable cyclizing agent to furnish the pyrimidine ring.[1][2][3][4] The electron-rich nature of the pyrrole ring influences the reaction conditions and the types of functionalization that can be readily achieved.

Comparative Biological Activity

Both scaffolds have been extensively explored as inhibitors of various protein kinases and have shown potent anticancer activity. The following sections and tables provide a comparative summary of their performance against key cancer-related targets and cell lines.

Kinase Inhibitory Activity

A primary area of application for both scaffolds is the development of protein kinase inhibitors. Their ability to mimic the hinge-binding interactions of ATP makes them privileged structures for this target class.

Pyrido[3,4-d]pyrimidine derivatives have demonstrated potent inhibition of several kinases, including Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint.[5][6] Notably, compound 24c emerged as a highly potent MPS1 inhibitor with an IC50 of 0.008 µM.[5]

Pyrrolo[3,2-d]pyrimidine derivatives have been successfully developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8] For instance, a preclinical candidate, 51m , exhibited potent dual inhibition of HER2 (EGFR2) and EGFR with IC50 values of 0.98 nM and 2.5 nM, respectively.[7] Another derivative, compound 20d , was identified as a potent inhibitor of VEGFR and PDGFR, with cellular IC50 values of 2.5 nM and 3.6 nM, respectively.[8]

Compound Scaffold Target Kinase IC50 (nM) Reference
24c Pyrido[3,4-d]pyrimidineMPS18[5]
34h Pyrido[3,4-d]pyrimidineMPS18[5]
51m Pyrrolo[3,2-d]pyrimidineHER2 (EGFR2)0.98[7]
51m Pyrrolo[3,2-d]pyrimidineEGFR2.5[7]
Compound 20d Pyrrolo[3,2-d]pyrimidineVEGFR (cellular)2.5[8]
Compound 20d Pyrrolo[3,2-d]pyrimidinePDGFR (cellular)3.6[8]

Table 1: Comparative Kinase Inhibitory Activity. This table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold against their respective target kinases.

In Vitro Anticancer Activity

The potent kinase inhibitory activity of these scaffolds translates into significant cytotoxic effects against various cancer cell lines.

A series of pyrido[3,4-d]pyrimidine derivatives were evaluated for their anti-tumor activity, with compound 30 showing the best activity against MGC803 human gastric cancer cells with an IC50 of 0.59 µM.[9]

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have also demonstrated broad-spectrum anticancer activity. For example, compound 51m showed potent growth inhibitory activity against BT-474 breast cancer cells with a GI50 of 2.0 nM.[7]

Compound Scaffold Cancer Cell Line Cell Line Origin IC50 / GI50 (µM) Reference
Compound 30 Pyrido[3,4-d]pyrimidineMGC803Human Gastric Cancer0.59[9]
51m Pyrrolo[3,2-d]pyrimidineBT-474Human Breast Cancer0.002[7]

Table 2: Comparative In Vitro Anticancer Activity. This table presents the half-maximal inhibitory/growth inhibitory concentration (IC50/GI50) values of lead compounds against specific cancer cell lines.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.[12][13][14][15][16] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP into ATP.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing the Scaffolds and Their Targeted Pathways

To better understand the structural relationship and the biological context of these scaffolds, the following diagrams are provided.

Scaffolds cluster_pyrido Pyrido[3,4-d]pyrimidine cluster_pyrrolo Pyrrolo[3,2-d]pyrimidine pyrido pyrido pyrrolo pyrrolo

Caption: Core structures of the pyrido[3,4-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds.

Kinase_Inhibition_Workflow Start Kinase, Substrate, ATP, and Inhibitor Mixture Incubation Incubation at 30°C Start->Incubation Stop_Reaction Stop Kinase Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Reaction ADP_to_ATP Convert ADP to ATP (Kinase Detection Reagent) Stop_Reaction->ADP_to_ATP Measure Measure Luminescence ADP_to_ATP->Measure Calculate Calculate IC50 Measure->Calculate

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Both the pyrido[3,4-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds represent valuable starting points for the design of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases. The choice between these two scaffolds will depend on the specific target and the desired pharmacological profile. The pyrido[3,4-d]pyrimidine core has shown particular promise for targeting MPS1, while the pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed in the development of potent EGFR, VEGFR, and PDGFR inhibitors. Further exploration of the chemical space around these privileged structures is likely to yield novel and effective therapeutic agents for the treatment of cancer and other diseases. The detailed experimental protocols provided herein should facilitate the evaluation of new derivatives based on these versatile scaffolds.

References

Ensuring Reproducibility in Kinase Inhibition Assays: A Comparative Guide to 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the cornerstone of scientific advancement. In the pursuit of novel kinase inhibitors, meticulous attention to experimental detail is paramount to ensure that findings are reliable and can be independently verified. This guide provides a comparative analysis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine and related heterocyclic compounds as kinase inhibitors, with a focus on furnishing detailed experimental protocols and data to bolster reproducibility.

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The specific compound, this compound, serves as a key intermediate in the synthesis of a multitude of potent kinase inhibitors. Variations in the substituents on this core structure can significantly impact potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, biological evaluation, and critical considerations for ensuring the reproducibility of experiments involving this class of compounds.

Comparative Analysis of Pyrido[3,4-D]pyrimidine Analogs as Kinase Inhibitors

To provide a clear and objective comparison, this section presents in vitro inhibitory activities of various pyrido[3,4-d]pyrimidine derivatives against a panel of cancer-relevant kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), highlights the structure-activity relationships (SAR) that are crucial for rational drug design. Lower IC50 values are indicative of higher potency.

Compound IDTarget KinaseIC50 (nM)Cell Line(s)
Compound A Aurora A38.6 ± 7.0-
(4-chloro-2-fluorophenyl analog)
Compound B Aurora A52.2 ± 8.1-
(4-chloro-3-fluorophenyl analog)
Compound C KRAS-G12D (cellular assay)1.40 µMPanc1
(tetrahydropyrido[3,4-d]pyrimidine)
Compound D KRAS-G12D (enzymatic assay)9.0 nM-
(tetrahydropyrido[3,4-d]pyrimidine)
Compound 30 (cellular assay)590 nMMGC803
(pyrido[3,4-d]pyrimidine derivative)

Note: The data presented is a compilation from multiple sources to illustrate the comparative potency of different pyrido[3,4-d]pyrimidine derivatives. Direct comparison should be made with caution unless the compounds were evaluated in the same study under identical conditions.

Detailed Experimental Protocols

To facilitate the replication of results, detailed methodologies for key experiments are provided below. Adherence to these protocols is critical for achieving reproducible outcomes.

General Protocol for the Synthesis of 4-Substituted Pyrido[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution at the C4 position of the 4-chloropyrido[3,4-d]pyrimidine core.

Materials:

  • This compound (1 equivalent)

  • Desired amine nucleophile (1.1-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or a suitable base (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add the desired amine nucleophile to the solution, followed by the addition of DIPEA.

  • Stir the reaction mixture at room temperature or heat to 80-120°C, depending on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 4-substituted pyrido[3,4-d]pyrimidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (serially diluted in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.

  • Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further enhance clarity and reproducibility, the following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Kinase Inhibition Assay start Start: this compound reaction Nucleophilic Aromatic Substitution (Amine, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structure Verification (NMR, MS) purification->characterization assay_prep Prepare Serial Dilutions characterization->assay_prep Test Compound plate_setup Plate Compound, Kinase, Substrate assay_prep->plate_setup reaction_init Initiate Reaction with ATP plate_setup->reaction_init incubation Incubate at RT reaction_init->incubation signal_dev Add Detection Reagents incubation->signal_dev readout Measure Luminescence signal_dev->readout data_analysis Calculate % Inhibition & IC50 readout->data_analysis

Caption: A generalized workflow for the synthesis and in vitro evaluation of pyrido[3,4-d]pyrimidine derivatives.

Signaling_Pathway cluster_pathway Simplified Aurora Kinase Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt AuroraA Aurora A Kinase Akt->AuroraA PLK1 PLK1 AuroraA->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1 CDK1/Cyclin B CDC25->CDK1 Mitosis Mitotic Entry CDK1->Mitosis Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->AuroraA

Caption: Inhibition of the Aurora A kinase signaling pathway by a pyrido[3,4-d]pyrimidine derivative.

By providing this comprehensive guide, we aim to empower researchers to conduct their experiments with a higher degree of confidence and to facilitate the generation of robust and reproducible data in the exciting field of kinase inhibitor discovery.

Safety Operating Guide

Navigating the Disposal of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated and fluorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound, a halogenated heterocyclic compound, is critical to ensure laboratory safety and environmental protection. As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not permissible for this class of chemical.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated and fluorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]

  • This compound falls under the category of halogenated organic waste due to the presence of chlorine and fluorine.[1]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

2. Waste Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]

  • Ensure the container is compatible with this compound.

3. Labeling:

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Abbreviations or chemical formulas are not acceptable.[1]

  • Indicate the approximate quantity of the waste.

  • Include the name and contact information of the principal investigator or laboratory supervisor.[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Ensure secondary containment is used to capture any potential leaks.[1]

5. Disposal Request and Pickup:

  • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

  • Do not attempt to transport the waste off-site yourself.

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary and should be confirmed.[1]

Experimental Protocol: Triple-Rinsing of Empty Containers

  • Select a suitable solvent: Choose a solvent in which this compound is soluble.

  • First Rinse: Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap and agitate the container.

  • Collect Rinsate: Pour the solvent from the container into the designated halogenated hazardous waste container.

  • Repeat: Perform the rinsing procedure two more times, collecting the rinsate in the hazardous waste container each time.

  • Dry Container: Allow the empty container to air dry completely in a well-ventilated area (e.g., a fume hood).

  • Final Disposal: Deface or remove all labels from the dried container before disposing of it according to your institution's policy for non-hazardous waste.

Logical Workflow for Disposal

DisposalWorkflow Start Handling of This compound Waste PPE Wear Appropriate PPE Start->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area with Secondary Containment Containerize->Store EHS Contact EHS for Pickup Store->EHS EmptyContainer Empty Container? EHS->EmptyContainer TripleRinse Triple-Rinse with Suitable Solvent EmptyContainer->TripleRinse Yes End Disposal Complete EmptyContainer->End No CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced, Dry Container per Institutional Policy CollectRinsate->DisposeContainer DisposeContainer->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, storage, and disposal of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, a heterocyclic compound often utilized in pharmaceutical research and development.[1][2][3] The following procedures are based on best practices for handling similar halogenated pyridopyrimidines and are intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is a synthesis of information from SDSs of structurally related compounds. It is imperative to handle this compound with a high degree of caution, assuming it possesses hazards similar to or greater than its analogues.

Physicochemical and Hazard Data

A summary of available data for this compound and related compounds is presented below.

PropertyThis compound2,4,6-trichloropyrimidine (Analogue)[4]4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Analogue)[5]4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogue)[2][6]
CAS Number 175357-98-9[7]3764-01-084905-80-63680-69-1
Molecular Formula C7H3ClFN3[7]C4HCl3N2C6H4ClN3C6H4ClN3
Molecular Weight 183.57 g/mol [7]183.42 g/mol 153.57 g/mol 153.57 g/mol
Physical State Solid (assumed)SolidSolidWhite crystalline solid[2]
Solubility Very slightly soluble in water (0.29 g/L at 25°C)[7]Insoluble in waterNot specifiedPoorly soluble in water, soluble in organic solvents (ethanol, methanol, DMSO)[2]
Known Hazards Not specifiedCauses skin and serious eye irritation, May cause respiratory irritation, Lachrymator[4]Toxic if swallowed, Causes skin and serious eye irritation[5]Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following PPE should be worn at all times in the laboratory.

PPE CategorySpecifications
Eye and Face Chemical splash goggles meeting ANSI Z.87.1 or equivalent standards are required.[8] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[8]
Hand Double gloving is required. Wear two pairs of chemical-resistant gloves, with the outer glove covering the cuff of the lab coat.[9] Nitrile gloves are a common choice, but glove manufacturer's chemical resistance guides should be consulted for specific breakthrough times.[8]
Body A flame-resistant lab coat with a solid front, long sleeves, and tight-fitting cuffs is necessary.[8][9] An apron made of a chemical-resistant material should be worn over the lab coat.
Footwear Fully enclosed, chemical-resistant shoes with steel toes are required.[10]
Respiratory All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with the appropriate cartridge should be used.[8][11]

Logical Workflow for PPE Selection

PPE_Selection PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Requirements Assess_Task Assess Task (e.g., weighing, transfer, reaction) Eye_Face Eye/Face Protection (Goggles/Face Shield) Assess_Task->Eye_Face Splash Risk Hand_Protection Hand Protection (Double Gloving) Assess_Task->Hand_Protection Respiratory_Protection Respiratory Protection (Fume Hood/Respirator) Assess_Task->Respiratory_Protection Aerosolization Risk Assess_Quantity Assess Quantity (small vs. large scale) Assess_Quantity->Eye_Face Body_Protection Body Protection (Lab Coat/Apron) Assess_Quantity->Body_Protection Large Scale

Caption: A flowchart for determining appropriate PPE based on the task and quantity of chemical being handled.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Safe Handling Practices : Avoid all personal contact, including inhalation and ingestion.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11][12] Wash hands thoroughly after handling.[4]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong acids and oxidizing agents.[12]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate : Alert personnel in the immediate area and evacuate the contaminated space.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4]

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Waste Disposal
  • Classification : All waste containing this compound is considered hazardous waste.[4]

  • Procedure : Contaminated materials, including empty containers, should be placed in sealed, labeled containers for disposal.[4] The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Always follow institutional and regulatory guidelines for chemical waste disposal.[4]

Chemical Spill Response Workflow

Spill_Response Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small & Controllable Assess->Small_Spill Yes Large_Spill Large or Uncontrolled Assess->Large_Spill No Contain Contain Spill with Absorbent Small_Spill->Contain Emergency_Response Contact Emergency Response Team Large_Spill->Emergency_Response Cleanup Clean Up with Appropriate PPE Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: A step-by-step workflow for responding to a chemical spill in the laboratory.

Experimental Protocol: General Procedure for Handling a Hazardous Chemical Powder

This protocol outlines the general steps for safely weighing and transferring a potent, powdered chemical like this compound.

  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Gather all necessary equipment (spatulas, weigh boats, containers, etc.) and place them in the fume hood.

  • Weighing :

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the chemical powder to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Record the exact weight.

  • Transfer :

    • Carefully add the weighed powder to the reaction vessel or container.

    • Use a funnel if necessary to prevent spillage.

    • If any powder adheres to the weigh boat, rinse it with a small amount of the reaction solvent and add the rinse to the vessel to ensure a complete transfer.

  • Clean-up :

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Place all disposable items (weigh boat, bench paper, gloves) in a designated hazardous waste container.

    • Wipe down the work surface within the fume hood.

  • Post-Handling :

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.